molecular formula C17H24O14 B10817868 Nuezhenidic acid

Nuezhenidic acid

货号: B10817868
分子量: 452.4 g/mol
InChI 键: ZGRZULFRVWCUPF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nuezhenidic acid is a useful research compound. Its molecular formula is C17H24O14 and its molecular weight is 452.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-[3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O14/c1-28-14(26)6-5-29-16(17(27,3-10(21)22)7(6)2-9(19)20)31-15-13(25)12(24)11(23)8(4-18)30-15/h5,7-8,11-13,15-16,18,23-25,27H,2-4H2,1H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRZULFRVWCUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C(C1CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Nuezhenidic Acid: A Technical Guide to its Origin, Discovery, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuezhenidic acid, a secoiridoid glycoside, is a natural product isolated from the fruits of Ligustrum lucidum, commonly known as glossy privet. This technical guide provides a comprehensive overview of the origin, discovery, and known biological activities of this compound. While the primary literature detailing its initial isolation and complete spectroscopic characterization remains elusive, this document synthesizes available information to present a detailed account for research and drug development purposes. This guide includes representative experimental protocols for the isolation and structural elucidation of related compounds, a proposed biosynthetic pathway, and an exploration of its potential mechanism of action as an anti-influenza agent. All quantitative data for related compounds are summarized in structured tables, and key pathways and workflows are visualized using diagrams.

Origin and Discovery

Natural Source: this compound is a constituent of the dried ripe fruits of Ligustrum lucidum W.T. Aiton (Oleaceae), a plant used in traditional Chinese medicine.[1] This plant is the primary known natural source of the compound.

Initial Discovery: Based on available literature, this compound was first reported as a novel compound by Wu Li-Jun and colleagues in a 1998 publication in Acta Botanica Sinica (now the Journal of Integrative Plant Biology). The authors reported the isolation and identification of seven compounds from the fruits of Ligustrum lucidum, with this compound being a new discovery whose structure was elucidated through spectral analysis and chemical reactions.[2] Despite extensive searches, the full text of this original publication, containing the detailed experimental procedures and complete spectroscopic data, could not be retrieved for this guide.

Physicochemical Properties

Based on its structure, this compound is a polar molecule, soluble in polar solvents like methanol (B129727) and ethanol (B145695), and insoluble in nonpolar solvents such as petroleum ether.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₄O₁₄[1]
Molecular Weight 452.4 g/mol [1]
IUPAC Name 2-[(2S,3S,4R)-3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid
CAS Number 183238-67-7

Experimental Protocols (Representative)

Due to the unavailability of the primary literature on this compound's initial isolation, this section provides representative experimental protocols for the isolation and structural elucidation of secoiridoid glycosides from Ligustrum species, which would be analogous to the methods used for this compound.

Extraction and Isolation

The general workflow for isolating secoiridoids from Ligustrum lucidum fruits involves solvent extraction followed by chromatographic separation.

G start Dried Fruits of Ligustrum lucidum extraction Extraction with 95% Ethanol start->extraction partition Solvent Partitioning (e.g., Petroleum Ether, Ethyl Acetate (B1210297), n-Butanol) extraction->partition chromatography1 Silica (B1680970) Gel Column Chromatography partition->chromatography1 chromatography2 Sephadex LH-20 Column Chromatography chromatography1->chromatography2 hplc Preparative HPLC chromatography2->hplc end Isolated this compound hplc->end

Caption: General workflow for the isolation of secoiridoids.

Protocol:

  • Extraction: Dried and powdered fruits of Ligustrum lucidum are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Secoiridoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Gel Filtration: Fractions containing compounds of interest are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reverse-phase HPLC (e.g., on a C18 column) with a methanol-water or acetonitrile-water gradient to yield the pure compound.

Structure Elucidation

The structure of a novel natural product like this compound is determined using a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

  • Technique: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

  • Data Interpretation: The mass spectrum would show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, from which the molecular formula can be deduced. Tandem MS (MS/MS) experiments provide fragmentation patterns that help to identify structural motifs, such as the glycosidic bond and the secoiridoid core.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Techniques: A suite of NMR experiments is employed to determine the complete chemical structure, including ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Interpretation:

    • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule, including characteristic signals for the anomeric proton of the glucose unit and olefinic protons of the secoiridoid core.

    • ¹³C NMR: Reveals the number of carbon atoms and their types (methyl, methylene, methine, quaternary). The chemical shifts of the carbons in the glucose moiety and the carbonyl carbons of the secoiridoid are diagnostic.

    • 2D NMR: COSY establishes proton-proton couplings within spin systems. HSQC correlates protons to their directly attached carbons. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments and establishing the overall connectivity of the molecule.

Table 2: Representative ¹³C and ¹H NMR Chemical Shifts for Secoiridoid Glycosides from Ligustrum Species

PositionRepresentative ¹³C (ppm)Representative ¹H (ppm)
Secoiridoid Core
1~98~5.5 (d)
3~150
4~110
5~30
6~35
7~170
8~130
9~125
10~60~4.2 (m)
11~170
Glucose Moiety
1'~100~4.7 (d)
2'~75
3'~78
4'~71
5'~78
6'~62

Note: This table provides approximate chemical shift ranges based on data for related secoiridoid glycosides. Actual values for this compound may vary.

Biosynthesis

The biosynthetic pathway of this compound has not been specifically elucidated. However, as an oleoside-type secoiridoid from the Oleaceae family, its biosynthesis is expected to follow the established pathway for this class of compounds. This pathway involves the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways to produce the initial terpene precursors.

G GPP Geranyl Diphosphate (B83284) (GPP) Loganin Loganin GPP->Loganin Iridoid Synthase & other enzymes Secologanin Secologanin Loganin->Secologanin Secologanin Synthase 7-epiloganic_acid 7-epiloganic acid Secologanin->7-epiloganic_acid Series of enzymatic steps Oleoside Oleoside-type intermediate 7-epiloganic_acid->Oleoside Glycosylation & other modifications Nuezhenidic_acid This compound Oleoside->Nuezhenidic_acid Tailoring enzymes (Oxidation, Methylation, etc.)

Caption: Hypothetical biosynthetic pathway of this compound.

The biosynthesis likely proceeds through the iridoid pathway, with geranyl diphosphate (GPP) being a key precursor. GPP is cyclized to form the iridoid skeleton, leading to intermediates such as loganin. Secologanin is then formed by the oxidative cleavage of the cyclopentane (B165970) ring of loganin. Secologanin can then be converted to 7-epiloganic acid, a precursor for oleoside-type secoiridoids. A series of enzymatic modifications, including glycosylation, oxidation, and methylation, would then lead to the final structure of this compound. The specific enzymes responsible for the later "tailoring" steps in the biosynthesis of this compound in Ligustrum lucidum are yet to be identified.

Biological Activity and Mechanism of Action

Anti-influenza Virus Activity

This compound has been reported to possess inhibitory activity against the influenza A virus. The likely mechanism of this antiviral activity is the inhibition of the viral neuraminidase enzyme.

Neuraminidase Inhibition:

Influenza neuraminidase is a glycoprotein (B1211001) on the surface of the influenza virus that is essential for the release of newly formed virus particles from an infected host cell. It does this by cleaving sialic acid residues from the cell surface, to which the viral hemagglutinin binds. By inhibiting neuraminidase, the progeny virions remain attached to the host cell surface, preventing their release and the spread of the infection to other cells.

G cluster_0 Normal Viral Release cluster_1 Neuraminidase Inhibition Host_Cell_1 Infected Host Cell Virus_Budding_1 Virus Budding Host_Cell_1->Virus_Budding_1 Neuraminidase_Active Active Neuraminidase Virus_Budding_1->Neuraminidase_Active Sialic_Acid_Cleavage Cleavage of Sialic Acid Neuraminidase_Active->Sialic_Acid_Cleavage Virus_Release Virus Release Sialic_Acid_Cleavage->Virus_Release New_Infection Infection of New Cell Virus_Release->New_Infection Host_Cell_2 Infected Host Cell Virus_Budding_2 Virus Budding Host_Cell_2->Virus_Budding_2 Neuraminidase_Inhibited Inhibited Neuraminidase Virus_Budding_2->Neuraminidase_Inhibited Nuezhenidic_Acid This compound Nuezhenidic_Acid->Neuraminidase_Inhibited Inhibits No_Cleavage No Sialic Acid Cleavage Neuraminidase_Inhibited->No_Cleavage Virus_Aggregation Virus Aggregation on Cell Surface No_Cleavage->Virus_Aggregation No_Release No Virus Release Virus_Aggregation->No_Release

References

Technical Guide to the Isolation of Secoiridoid Glycosides, Including Nuezhenide, from Ligustrum lucidum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustrum lucidum Ait., commonly known as glossy privet, is a plant species used in traditional Chinese medicine for various therapeutic purposes. Its dried fruits are a rich source of bioactive compounds, particularly secoiridoid glycosides. Among these, nuezhenide and its related compounds have garnered significant interest for their potential pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-angiogenic effects. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of these valuable compounds. While the user requested information on "nuezhenidic acid," the predominant compound cited in the literature is "nuezhenide." It is plausible that "this compound" refers to a derivative or an acidic form, such as ligustrosidic acid, which has also been isolated. The protocols detailed herein for nuezhenide are fundamentally applicable to the isolation of similar secoiridoid glycosides from Ligustrum lucidum.

Quantitative Data Summary

The yield of secoiridoid glycosides from Ligustrum lucidum can vary significantly based on the extraction and purification methods employed. The following table summarizes quantitative data from a study utilizing ultrahigh pressure extraction (UPE) followed by high-speed counter-current chromatography (HSCCC).

CompoundYield (mg/g of dried fruit)Method
Nuezhenoside G1315.0UPE-HSCCC
Specnuezhenide78.0UPE-HSCCC
IsonuezhenideNot specifiedUPE-HSCCC

Experimental Protocols

This section details two primary methodologies for the isolation of nuezhenide and related secoiridoid glycosides from the dried fruits of Ligustrum lucidum.

Method 1: Ultrahigh Pressure Extraction (UPE) followed by High-Speed Counter-Current Chromatography (HSCCC)

This modern technique offers high efficiency and yield.

1. Plant Material Preparation:

  • Obtain dried mature fruits of Ligustrum lucidum.

  • Grind the fruits into a fine powder.

2. Ultrahigh Pressure Extraction (UPE):

  • Solvent: 90% ethanol (B145695).

  • Sample to Solvent Ratio: 1:20 (g/mL).[1]

  • Pressure: 200 MPa.[1]

  • Extraction Time: 2 minutes.[1]

  • Procedure:

    • Weigh the powdered plant material and mix with the 90% ethanol solvent at the specified ratio.

    • Seal the mixture in a suitable extraction bag.

    • Place the bag in the UPE equipment and apply 200 MPa of pressure for 2 minutes.[1]

    • Collect the extract and filter it under reduced pressure.

    • Concentrate the filtrate to obtain the crude UPE extract. Store at 2–8 °C.[1]

3. High-Speed Counter-Current Chromatography (HSCCC) Purification:

  • Solvent System: Ethyl acetate:n-butanol:water (2:1:3, v/v/v).[1]

  • Sample Loading: Dissolve a known amount of the crude UPE extract (e.g., 200 mg) in the solvent mixture for injection.[1]

  • Chromatographic Separation:

    • Equilibrate the HSCCC column with the stationary phase of the solvent system.

    • Inject the sample and begin the separation with the mobile phase at a defined flow rate (e.g., 2.0 mL/min).[1]

    • The flow rate can be varied during the separation to optimize the resolution of different compounds. For instance, the flow rate can be reduced to 1.0 mL/min after the elution of the first compound to improve the separation of subsequent compounds, and then increased again.[1]

    • Collect fractions and monitor the elution profile using a suitable detector (e.g., UV detector).

    • Combine fractions containing the pure compounds based on the chromatogram.

    • Evaporate the solvent from the combined fractions to obtain the purified secoiridoid glycosides.

Method 2: Conventional Solvent Extraction and Column Chromatography

This traditional method is widely used and effective, though it may be more time-consuming.

1. Plant Material Preparation:

  • Air-dry the fruits of Ligustrum lucidum.

  • Grind the dried fruits into a coarse powder.

2. Extraction:

  • Solvent: Methanol (B129727) or ethanol.

  • Procedure:

    • Macerate the powdered fruit in the solvent at room temperature for an extended period (e.g., 24-48 hours), or perform hot reflux extraction for a shorter duration (e.g., 2-3 hours).

    • Filter the extract and repeat the extraction process on the plant residue to ensure maximum yield.

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.

3. Fractionation:

  • Solvents: A series of solvents with increasing polarity, such as n-hexane, chloroform, and n-butanol.

  • Procedure:

    • Suspend the crude extract in water.

    • Perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and n-butanol.

    • The secoiridoid glycosides will typically be enriched in the n-butanol fraction.

    • Concentrate the n-butanol fraction to dryness.

4. Column Chromatography:

  • Stationary Phases: Macroporous adsorption resin followed by reverse-phase silica (B1680970) gel (e.g., C18).

  • Procedure:

    • Macroporous Resin Chromatography:

      • Dissolve the n-butanol fraction in water and load it onto a pre-equilibrated macroporous resin column.

      • Wash the column with water to remove highly polar impurities.

      • Elute the desired compounds with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 95% ethanol).

      • Collect the fractions and monitor by thin-layer chromatography (TLC).

      • Combine and concentrate the fractions containing the secoiridoid glycosides.

    • Reverse-Phase Silica Gel Chromatography:

      • Further purify the enriched fraction on a reverse-phase silica gel column.

      • Elute with a gradient of methanol in water.

      • Collect fractions and monitor by TLC or HPLC.

      • Combine the pure fractions and evaporate the solvent to yield the isolated compounds.

Visualizations

Experimental Workflow

experimental_workflow start Dried Ligustrum lucidum Fruits powder Grinding start->powder upe Ultrahigh Pressure Extraction (90% Ethanol, 200 MPa, 2 min) powder->upe crude_extract Crude Extract upe->crude_extract hsccc HSCCC Purification (EtOAc:n-BuOH:H2O) crude_extract->hsccc purified Purified Nuezhenide and Related Secoiridoids hsccc->purified

Caption: Workflow for the isolation of nuezhenide using UPE and HSCCC.

Signaling Pathways

Nuezhenide and other compounds from Ligustrum lucidum have been shown to modulate several key signaling pathways.

1. Anti-inflammatory Activity via the NF-κB Pathway

Caption: Nuezhenide inhibits the NF-κB inflammatory pathway.[2]

2. Anti-angiogenic Effects via the HIF-1α/VEGF Pathway

hif1a_vegf_pathway hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a nucleus Nucleus hif1a->nucleus translocation vegf VEGF Gene Transcription nucleus->vegf angiogenesis Retinal Angiogenesis vegf->angiogenesis specnuezhenide Specnuezhenide specnuezhenide->hif1a |

Caption: Specnuezhenide suppresses the HIF-1α/VEGF signaling pathway.[3]

3. Ghrelin Receptor Agonism and ERK1/2 Activation

ghsr1a_pathway nuezhenide Nuezhenide ghsr1a GHSR-1a (Ghrelin Receptor) nuezhenide->ghsr1a activates plc Phospholipase C (PLC) ghsr1a->plc ca_release Intracellular Ca2+ Release plc->ca_release erk ERK1/2 Activation ca_release->erk proliferation Cell Proliferation erk->proliferation

Caption: Nuezhenide acts as a GHSR-1a agonist, activating ERK1/2.[4][5]

References

An In-depth Technical Guide to Nuezhenidic Acid: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuezhenidic acid, a secoiridoid glycoside isolated from the fruits of Ligustrum lucidum, has garnered attention for its potential therapeutic applications, notably its inhibitory activity against the influenza A virus. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological activities of this compound. Detailed experimental protocols for the assessment of its anti-influenza activity and a proposed mechanism of action involving the NF-κB signaling pathway are presented. This document aims to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, virology, and drug development.

Chemical Structure and Identification

This compound is classified as a secoiridoid, a class of monoterpenoids characterized by a cleaved cyclobutane (B1203170) ring. Its chemical identity is established through a combination of spectroscopic data and chemical analysis.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 2-[(2S,3S,4R)-3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid[1]
CAS Number 183238-67-7[2][3]
Molecular Formula C₁₇H₂₄O₁₄[1][2]
SMILES COC(=O)C1=CO--INVALID-LINK--O)(CC(=O)O)O">C@HO[C@H]2--INVALID-LINK--CO)O)O">C@@HO

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While experimentally determined data for some properties are limited, computational predictions and data from related compounds provide valuable insights.

Table 2: Physicochemical Properties of this compound

PropertyValueMethodSource
Molecular Weight 452.36 g/mol ---
Appearance Solid---
XLogP3 -3.2Computed
Hydrogen Bond Donors 7Computed
Hydrogen Bond Acceptors 14Computed
Rotatable Bond Count 9Computed
Topological Polar Surface Area 230 ŲComputed
Solubility in Water 9.09 mg/mL (20.09 mM)Sonication recommended
Solubility in DMSO 45 mg/mL (99.48 mM)Sonication recommended

Pharmacological Properties and Mechanism of Action

The primary reported pharmacological activity of this compound is its ability to inhibit the influenza A virus. While the precise mechanism of its anti-influenza action is not fully elucidated, its classification as a secoiridoid suggests potential interaction with viral surface proteins or host-cell pathways.

Anti-Influenza Activity

This compound has been isolated from Ligustrum lucidum and identified as an inhibitor of the influenza A virus. The likely mechanism of action is the inhibition of viral neuraminidase, an enzyme crucial for the release of progeny virions from infected host cells. By blocking neuraminidase, the spread of the virus is impeded.

Anti-Inflammatory Activity and the NF-κB Signaling Pathway

While direct studies on the anti-inflammatory mechanism of this compound are limited, research on the structurally related compound Nuezhenide (NZD) provides a strong model for its potential action. NZD has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Lipopolysaccharide (LPS), a component of bacterial cell walls, typically activates the NF-κB pathway, leading to the production of pro-inflammatory cytokines. NZD was found to suppress the LPS-induced phosphorylation of key proteins in this pathway, including IKKα/β, p65, and IκBα. This inhibition prevents the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of inflammatory genes. Given the structural similarity, it is plausible that this compound shares this anti-inflammatory mechanism.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKKα/β TLR4->IKK_complex Activates p_IKK_complex p-IKKα/β IKK_complex->p_IKK_complex Phosphorylation IkBa IκBα p_IKK_complex->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa Phosphorylation NFkB NF-κB (p65/p50) p_IkBa->NFkB Releases p_NFkB p-NF-κB (p65/p50) NFkB->p_NFkB Phosphorylation Nucleus Nucleus p_NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory_Genes->Cytokines Leads to Nuezhenidic_Acid This compound Nuezhenidic_Acid->p_IKK_complex Inhibits Nuezhenidic_Acid->p_IkBa Inhibits Nuezhenidic_Acid->p_NFkB Inhibits

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments related to the isolation and biological evaluation of this compound and related compounds.

Isolation of Secoiridoids from Ligustrum lucidum
  • Extraction: The dried and powdered fruits are extracted with 95% ethanol.

  • Partitioning: The resulting extract is partitioned with different solvents of varying polarity to achieve a preliminary separation of compounds.

  • Chromatography: The fractions are then subjected to a series of chromatographic techniques for isolation and purification. This typically includes:

    • Silica gel column chromatography.

    • Sephadex LH-20 column chromatography.

    • High-Performance Liquid Chromatography (HPLC).

Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is a standard method to assess the inhibitory activity of compounds against influenza neuraminidase.

  • Reagent Preparation:

    • Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.

    • Substrate Solution: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) in assay buffer.

    • Enzyme Solution: Purified influenza neuraminidase diluted in assay buffer.

    • Test Compound: this compound dissolved in an appropriate solvent and serially diluted.

    • Stop Solution: 0.1 M Glycine, pH 10.7, in 25% ethanol.

  • Assay Procedure:

    • In a 96-well black microplate, add the diluted test compound and the enzyme solution.

    • Incubate at 37°C for a specified period (e.g., 30 minutes).

    • Initiate the reaction by adding the MUNANA substrate solution.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence using a plate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to determine the effect of a compound on the phosphorylation status of key proteins in the NF-κB signaling pathway in a cell-based model (e.g., RAW264.7 macrophages).

  • Cell Culture and Treatment:

    • Culture RAW264.7 cells to an appropriate confluency.

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to activate the NF-κB pathway.

  • Protein Extraction:

    • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of IKKα/β, p65, and IκBα.

    • Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometry is used to quantify the band intensities, and the ratio of phosphorylated protein to total protein is calculated.

Western_Blot_Workflow start Cell Culture & Treatment (RAW264.7 + this compound + LPS) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-IKKα/β, p-p65, p-IκBα) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry & Analysis detection->analysis

Caption: Workflow for Western Blot analysis of NF-κB pathway proteins.

Conclusion

This compound represents a promising natural product with demonstrated anti-influenza A virus activity. Its chemical structure and physicochemical properties provide a basis for further investigation into its therapeutic potential. The likely mechanism of its antiviral action is through the inhibition of neuraminidase. Furthermore, based on studies of the related compound Nuezhenide, this compound is proposed to possess anti-inflammatory properties via the inhibition of the NF-κB signaling pathway. The experimental protocols provided in this guide offer a framework for the continued research and development of this compound as a potential therapeutic agent. Further studies are warranted to fully elucidate its mechanisms of action, establish a detailed in vivo efficacy and safety profile, and develop optimized methods for its synthesis or large-scale isolation.

References

Nuezhenidic Acid: A Technical Overview of its Bioactive Properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 183238-67-7 Molecular Formula: C₁₇H₂₄O₁₄

This technical guide provides an in-depth overview of Nuezhenidic acid, an iridoid glycoside with noteworthy anti-inflammatory and antiviral activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of its chemical properties, biological activities, and underlying mechanisms of action.

Physicochemical and Quantitative Data

This compound is a complex natural product with the following key characteristics:

PropertyValueSource
CAS Number 183238-67-7[1]
Molecular Formula C₁₇H₂₄O₁₄[1]
Molecular Weight 452.36 g/mol [2]
Solubility Water: 9.09 mg/mL (20.09 mM) (Sonication recommended), DMSO: 45 mg/mL (99.48 mM) (Sonication recommended)[3]

Anti-inflammatory Activity and Signaling Pathway

This compound, also referred to as Nuezhenide, has demonstrated significant anti-inflammatory properties. The primary mechanism of this activity is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of various inflammatory mediators. Nuezhenide has been shown to intervene in this cascade.

Nuezhenide_NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription Cytokines Inflammatory Cytokines (TNF-α, IL-6, etc.) Inflammatory_Genes->Cytokines Leads to Nuezhenide This compound (Nuezhenide) Nuezhenide->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Antiviral Activity

This compound has been identified as an inhibitor of the influenza A virus.[3][4] The precise mechanism of this antiviral action is an area of ongoing research.

Experimental Protocols

Detailed experimental protocols for the synthesis, extraction, and biological evaluation of this compound are not extensively documented in publicly accessible literature. However, based on the reported anti-inflammatory studies of Nuezhenide, the following general methodologies are applicable.

In Vitro Anti-inflammatory Assay (General Protocol)

This protocol outlines a typical workflow for assessing the anti-inflammatory effects of a compound like this compound in a cell-based model.

Anti_inflammatory_Workflow start Start cell_culture Culture RAW264.7 Macrophages start->cell_culture treatment Pre-treat cells with This compound cell_culture->treatment stimulation Stimulate with LPS (e.g., 1 µg/mL) treatment->stimulation incubation Incubate for a defined period (e.g., 24h) stimulation->incubation supernatant Collect Cell Supernatant incubation->supernatant cell_lysate Prepare Cell Lysates incubation->cell_lysate elisa ELISA for Cytokines (TNF-α, IL-6) supernatant->elisa western_blot Western Blot for NF-κB pathway proteins cell_lysate->western_blot if_staining Immunofluorescence for NF-κB p65 translocation cell_lysate->if_staining end End elisa->end western_blot->end if_staining->end

References

An In-depth Technical Guide on the Biological Activity of Nuezhenidic Acid and the Closely Related Compound Nuezhenide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates a significant distinction between Nuezhenidic acid (CAS: 183238-67-7) and Nuezhenide (also known as Specnuezhenide, CAS: 39011-92-2) . While both are iridoid glycosides isolated from plants of the Ligustrum genus, they are distinct chemical entities. The vast majority of detailed in-vitro and in-vivo studies on biological activity, particularly concerning anti-inflammatory mechanisms, have been conducted on Nuezhenide. This guide will present the comprehensive data available for Nuezhenide due to the scarcity of detailed research on this compound. The findings for Nuezhenide should not be directly extrapolated to this compound.

Chemical Identity

To clarify the distinction, the chemical structures and properties of both compounds are presented below.

This compound

  • CAS Number: 183238-67-7[1]

  • Molecular Formula: C₁₇H₂₄O₁₄[1]

  • Molecular Weight: 452.36 g/mol [2]

  • Reported Biological Activity: Inhibition of influenza A virus.[2][3]

Nuezhenide (Specnuezhenide)

  • CAS Number: 39011-92-2[4][5]

  • Molecular Formula: C₃₁H₄₂O₁₇

  • Molecular Weight: 686.66 g/mol [5]

  • Reported Biological Activities: Anti-inflammatory, antioxidant, anti-tumor, and other life-protecting activities.[6]

Biological Activity of Nuezhenide

This section provides a detailed overview of the biological activities of Nuezhenide, with a primary focus on its well-documented anti-inflammatory effects.

Anti-inflammatory Activity

Nuezhenide (NZD) has demonstrated significant anti-inflammatory properties, primarily investigated in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The core mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[4][6]

The following tables summarize the key quantitative findings from in-vitro studies on the anti-inflammatory effects of Nuezhenide.

Table 1: Effect of Nuezhenide on Cell Viability and Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Cells

Concentration of Nuezhenide (µM)Cell Viability (% of Control)Nitrite (B80452) Concentration (µM)
0 (Control)100Not specified
0 + LPS (1 µg/mL)~100~35
10 + LPS (1 µg/mL)~100~25
20 + LPS (1 µg/mL)~100~18
40 + LPS (1 µg/mL)~100~10

Data are estimated from graphical representations in the cited literature and presented for comparative purposes.[7]

Table 2: Effect of Nuezhenide on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Cells

TreatmentTNF-α Production (pg/mL)IL-6 Production (pg/mL)
ControlNot specifiedNot specified
LPS (1 µg/mL)~1200~2500
Nuezhenide (10 µM) + LPS~900~1800
Nuezhenide (20 µM) + LPS~600~1200
Nuezhenide (40 µM) + LPS~300~600

Data are estimated from graphical representations in the cited literature and presented for comparative purposes.[7]

Table 3: Effect of Nuezhenide on Intracellular Reactive Oxygen Species (ROS), Nitric Oxide (NO), and Calcium (Ca²⁺) Levels in LPS-stimulated RAW264.7 Cells

TreatmentRelative ROS Level (%)Relative NO Level (%)Relative Ca²⁺ Level (%)
Control~100~100~100
LPS (1 µg/mL)~350~400~250
Nuezhenide (40 µM) + LPS~150~150~120

Data are estimated from graphical representations in the cited literature and presented for comparative purposes.[7]

Nuezhenide exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. In response to LPS, Toll-like receptor 4 (TLR4) activation leads to a signaling cascade that results in the phosphorylation and activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent proteasomal degradation. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. Nuezhenide intervenes in this pathway by suppressing the phosphorylation of IKKα/β, IκBα, and the p65 subunit of NF-κB. This action prevents the degradation of IκBα and inhibits the nuclear translocation of p65, thereby downregulating the expression of inflammatory mediators.[7]

Nuezhenide_NFkB_Pathway cluster_ikb LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK Activation p_IKK p-IKKα/β IKK->p_IKK Phosphorylation IkBa IκBα p_IkBa p-IκBα p65_p50 p65/p50 p_p65 p-p65/p50 p65_p50->p_p65 Phosphorylation p_IKK->IkBa Phosphorylates Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Nucleus Nucleus p_p65->Nucleus Translocation Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation Proteasome->p65_p50 Release Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Inflammation Inflammation Transcription->Inflammation Nuezhenide Nuezhenide Nuezhenide->p_IKK Inhibits Nuezhenide->p_IkBa Inhibits Nuezhenide->p_p65 Inhibits

Nuezhenide's Inhibition of the NF-κB Signaling Pathway.
Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Nuezhenide's anti-inflammatory activity.

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol: RAW264.7 cells are seeded in appropriate culture plates and allowed to adhere overnight. For anti-inflammatory assays, cells are pre-treated with various concentrations of Nuezhenide (e.g., 10, 20, 40 µM) for 1 hour, followed by stimulation with 1 µg/mL of LPS for a specified duration (e.g., 8 to 24 hours) depending on the assay.

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Procedure:

    • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Nuezhenide for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the supernatant from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Principle: The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a colored azo compound, which can be measured spectrophotometrically.

  • Procedure:

    • Seed RAW264.7 cells in a 24-well plate and treat with Nuezhenide and LPS as described in the cell treatment protocol.

    • After 18 hours of incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm. A standard curve is generated using known concentrations of sodium nitrite.

  • Principle: A sandwich ELISA is used to quantify the concentration of cytokines in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6) and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm. The concentration of the cytokine is determined by comparison to a standard curve.

  • Principle: Western blotting is used to detect the levels of specific proteins (total and phosphorylated forms of IKKα/β, IκBα, and p65) in cell lysates.

  • Procedure:

    • Lyse treated cells and determine the protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies specific for p-IKKα/β, p-IκBα, p-p65, and their total forms, as well as a loading control (e.g., β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system. Densitometry is used to quantify the band intensities.

  • Principle: Flow cytometry is used to measure fluorescence intensity in individual cells, allowing for the quantification of intracellular markers.

  • Procedure for ROS:

    • Treat cells as described and then incubate with the fluorescent probe DCFH₂-DA (10 µM) for 30 minutes in the dark. DCFH₂-DA is oxidized to the highly fluorescent DCF by intracellular ROS.

    • Harvest and wash the cells.

    • Analyze the fluorescence intensity of DCF using a flow cytometer.

  • Procedure for NO:

    • Treat cells and then incubate with the fluorescent probe DAF-FM DA (5 µM) for 30 minutes. DAF-FM DA is converted by intracellular esterases to DAF-FM, which fluoresces upon reaction with NO.

    • Harvest, wash, and analyze the cells by flow cytometry.

  • Procedure for Ca²⁺:

    • Treat cells and then incubate with a calcium-sensitive fluorescent dye such as Fluo-4 AM (5 µM) for 30 minutes. The fluorescence of Fluo-4 increases significantly upon binding to Ca²⁺.

    • Harvest, wash, and analyze the cells by flow cytometry.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Biological Assays CellCulture RAW264.7 Cell Culture Seeding Seeding in Plates CellCulture->Seeding Pretreatment Pre-treatment with Nuezhenide Seeding->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation MTT Cell Viability (MTT) Stimulation->MTT Griess NO Production (Griess) Stimulation->Griess ELISA Cytokine Quantification (ELISA for TNF-α, IL-6) Stimulation->ELISA WesternBlot Protein Expression (Western Blot for NF-κB pathway) Stimulation->WesternBlot FlowCytometry Intracellular Markers (Flow Cytometry for ROS, NO, Ca²⁺) Stimulation->FlowCytometry

General experimental workflow for assessing Nuezhenide's anti-inflammatory activity.
Other Reported Biological Activities of Nuezhenide

While the anti-inflammatory properties of Nuezhenide are the most thoroughly documented, other biological activities have been reported, though with less mechanistic detail in the available literature. These include:

  • Antioxidant activity: Nuezhenide has been noted for its antioxidant properties, which likely contribute to its anti-inflammatory effects by reducing oxidative stress.[6]

  • Anti-tumor activity: Some studies suggest that Nuezhenide possesses anti-tumor properties, although specific targets and mechanisms are not well-elucidated in the currently available literature.[6]

  • Antiviral and antibacterial activities: Nuezhenide has been reported to have antiviral and antibacterial effects.[6]

Further research is required to fully characterize these additional biological activities with the same level of detail as its anti-inflammatory effects.

Summary and Future Directions

The available scientific evidence strongly supports the anti-inflammatory activity of Nuezhenide, mediated through the inhibition of the NF-κB signaling pathway. The detailed experimental data provides a solid foundation for its potential as a therapeutic agent in inflammatory conditions. However, it is critical to reiterate that these findings pertain to Nuezhenide (CAS 39011-92-2) and not this compound (CAS 183238-67-7).

For researchers, scientists, and drug development professionals, future investigations should focus on:

  • Elucidating the biological activities of this compound to determine if it shares the therapeutic potential of Nuezhenide.

  • Conducting in-depth studies on the anti-tumor and neuroprotective activities of Nuezhenide to identify specific molecular targets and pathways.

  • Performing in-vivo studies to validate the efficacy and safety of Nuezhenide in animal models of inflammatory diseases.

References

Unveiling the Antiviral Potential of Oleanolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, has emerged as a promising scaffold in the quest for novel antiviral agents. Its broad-spectrum activity against a range of clinically relevant viruses, coupled with a favorable safety profile, has positioned it as a lead compound for the development of new antiviral therapies. This technical guide provides a comprehensive overview of the antiviral spectrum of oleanolic acid and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Antiviral Spectrum and Potency

Oleanolic acid and its synthetic derivatives have demonstrated inhibitory effects against a diverse array of DNA and RNA viruses. The antiviral efficacy, often quantified by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), varies depending on the specific virus, the derivative of oleanolic acid, and the experimental system. The following tables summarize the reported in vitro antiviral activities.

Table 1: Antiviral Activity of Oleanolic Acid Against DNA Viruses

VirusCompoundCell LineAssay MethodIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)Reference
Herpes Simplex Virus-1 (HSV-1) Oleanolic AcidVeroPlaque Reduction Assay15.0 (EC50, µg/mL)>100 (µg/mL)>6.7[1]
Oleanolic AcidHaCaTViral DNA Quantification~10-20Not specifiedNot specified[2]
Oleanolic AcidSH-SY5Y, BV2Viral Titer Reduction~2.5-5Not specifiedNot specified[2]
Hepatitis B Virus (HBV) Oleanolic AcidHepG2.2.15HBsAg Secretion Inhibition1260Not specifiedNot specified[3]
Oleanolic AcidHepG2.2.15HBeAg Secretion Inhibition940Not specifiedNot specified[3]
OA-4 DerivativeHepG2.2.15HBsAg Secretion Inhibition6.88>200>29.1[4]
OA-4 DerivativeHepG2.2.15HBV DNA Replication Inhibition6.88>200>29.1[4]

Table 2: Antiviral Activity of Oleanolic Acid and Its Derivatives Against RNA Viruses

VirusCompoundCell LineAssay MethodIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)Reference
Influenza A Virus (H1N1) Oleanolic Acid Derivative 33MDCKNot specified41.2Not specifiedNot specified[1]
OA Trimer 12cMDCKNot specified0.31>100>322[5]
OA Trimer 12eMDCKNot specified0.57>100>175[5]
OA Trimer 13cMDCKNot specified0.38>100>263[5]
OA Trimer 13dMDCKNot specified0.23>100>434[5]
OA-10 DerivativeA549Not specified6.7 - 19.6>640>32.6 - >95.5[6][7]
Human Immunodeficiency Virus-1 (HIV-1) Oleanolic AcidPBMCHIV-1 Replication Inhibition22.7Not specifiedNot specified[8][9]
Oleanolic AcidM/MHIV-1 Replication Inhibition57.4Not specifiedNot specified[8][9]
Oleanolic Acid Derivative 18H9 cellsHIV-1 Replication Inhibition0.001122.420363[10]
Salaspermic AcidH9 lymphocytesHIV-1 Replication Inhibition10Not specifiedNot specified[11]
Hepatitis C Virus (HCV) Oleanolic AcidHuh7.5.1HCV Replication InhibitionNot specifiedNot specifiedNot specified[1]
SARS-CoV-2 Oleanolic AcidVero E63CLpro Inhibition Assay>50Not specifiedNot specified[12]

Experimental Protocols

A variety of in vitro and in vivo models have been employed to elucidate the antiviral activity of oleanolic acid. Below are detailed methodologies for key experiments cited in the literature.

Plaque Reduction Assay (for HSV-1)

This assay is a standard method to quantify the inhibition of viral infectivity.

  • Cell Culture: Vero (African green monkey kidney) cells are seeded in 6-well plates and grown to confluence.

  • Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and infected with a suspension of HSV-1 (e.g., F strain) at a multiplicity of infection (MOI) that produces a countable number of plaques.

  • Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing 1% methylcellulose (B11928114) and varying concentrations of oleanolic acid.

  • Incubation and Staining: The plates are incubated for 2-3 days at 37°C in a 5% CO2 atmosphere to allow for plaque formation. Subsequently, the overlay medium is removed, and the cell monolayer is fixed with methanol (B129727) and stained with a 0.5% crystal violet solution.

  • Data Analysis: The plaques are counted, and the percentage of inhibition is calculated relative to the untreated virus control. The EC50 value is determined from the dose-response curve.[1]

Quantitative Real-Time PCR (qPCR) for Viral DNA/RNA

This method quantifies the amount of viral genetic material to assess the inhibition of viral replication.

  • Cell Culture and Infection: Cells (e.g., HaCaT for HSV-1, HepG2.2.15 for HBV) are seeded in appropriate culture vessels and infected with the virus.

  • Compound Treatment: The cells are treated with different concentrations of oleanolic acid or its derivatives at the time of infection or at various time points post-infection.

  • Nucleic Acid Extraction: At a designated time post-infection, total DNA or RNA is extracted from the cells using a commercial kit.

  • qPCR: The viral DNA or RNA is quantified using specific primers and probes targeting a conserved region of the viral genome. A standard curve is generated using a known quantity of viral DNA or RNA to determine the absolute copy number.

  • Data Analysis: The reduction in viral nucleic acid levels in treated cells compared to untreated controls indicates the inhibitory effect of the compound on viral replication.[2][4]

Western Blot Analysis for Viral Proteins

This technique is used to detect and quantify the expression of specific viral proteins.

  • Cell Lysis: Virus-infected cells treated with oleanolic acid are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the viral proteins of interest (e.g., HSV-1 gD, HBV HBsAg). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.[2]

Mechanisms of Antiviral Action and Signaling Pathways

Oleanolic acid and its derivatives exert their antiviral effects through various mechanisms, often targeting specific stages of the viral life cycle.

Inhibition of Viral Entry

For enveloped viruses like influenza A, oleanolic acid derivatives have been shown to act as entry inhibitors. They target the viral hemagglutinin (HA) protein, which is crucial for the attachment of the virus to sialic acid receptors on the host cell surface. By binding to the HA protein, these compounds block the initial interaction between the virus and the host cell, thereby preventing infection.[5][6][11]

Viral_Entry_Inhibition cluster_virus cluster_host Virus Influenza Virus HostCell Host Cell Virus->HostCell Viral Entry (Inhibited) HA Hemagglutinin (HA) Receptor Sialic Acid Receptor OleanolicAcid Oleanolic Acid Derivative OleanolicAcid->HA Binds to HA HA->Receptor Binding (Blocked)

Mechanism of Influenza Virus Entry Inhibition by Oleanolic Acid Derivatives.
Interference with Viral Replication Machinery

Against HSV-1, oleanolic acid has been found to interfere with the viral helicase-primase complex, which is essential for the replication of the viral DNA genome. Specifically, it has been shown to downregulate the expression of the UL8 component of this complex. This disruption of a critical enzymatic machinery halts the viral replication process.[2]

HSV1_Replication_Inhibition OleanolicAcid Oleanolic Acid UL8_mRNA UL8 mRNA OleanolicAcid->UL8_mRNA Downregulates expression Viral_DNA_Replication Viral DNA Replication OleanolicAcid->Viral_DNA_Replication Inhibits HelicasePrimase Helicase-Primase Complex (UL5/UL8/UL52) UL8_mRNA->HelicasePrimase Translation HelicasePrimase->Viral_DNA_Replication Essential for HSV1_Progeny HSV-1 Progeny Viral_DNA_Replication->HSV1_Progeny Leads to

Inhibition of HSV-1 Replication by Oleanolic Acid.
Inhibition of Viral Protease

For HIV-1, oleanolic acid and its derivatives have been identified as inhibitors of the viral protease. The HIV-1 protease is a critical enzyme that cleaves newly synthesized viral polyproteins into mature, functional proteins. Inhibition of this enzyme results in the production of non-infectious viral particles.[8][9][13]

HIV_Protease_Inhibition OleanolicAcid Oleanolic Acid Derivative HIV_Protease HIV-1 Protease OleanolicAcid->HIV_Protease Inhibits Viral_Polyprotein Viral Polyprotein (Gag-Pol) HIV_Protease->Viral_Polyprotein Cleaves Mature_Proteins Mature Viral Proteins Viral_Polyprotein->Mature_Proteins Processing Infectious_Virion Infectious Virion Assembly Mature_Proteins->Infectious_Virion Required for

Mechanism of HIV-1 Protease Inhibition by Oleanolic Acid Derivatives.

Conclusion and Future Directions

Oleanolic acid represents a versatile natural product scaffold with significant potential for the development of broad-spectrum antiviral drugs. The data presented in this guide highlight its activity against a range of important human pathogens. The diverse mechanisms of action, including inhibition of viral entry, replication, and essential enzymatic activities, offer multiple avenues for therapeutic intervention.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the antiviral potency and selectivity of oleanolic acid derivatives.

  • In Vivo Efficacy and Pharmacokinetics: To translate the promising in vitro results into effective in vivo therapies.

  • Mechanism of Action Studies: To further elucidate the molecular targets and signaling pathways involved in the antiviral effects against a wider range of viruses.

  • Combination Therapies: To explore the synergistic potential of oleanolic acid derivatives with existing antiviral drugs to enhance efficacy and combat drug resistance.

The continued investigation of oleanolic acid and its analogues holds great promise for enriching the antiviral drug pipeline and addressing the ongoing challenges posed by viral diseases.

References

Nuezhenidic Acid and Influenza A: An Examination of the Evidence and a Pivot to a Promising Alternative from Ligustrum lucidum

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals no direct evidence supporting the efficacy of Nuezhenidic acid against the influenza A virus. In fact, studies on closely related compounds isolated from the same source, the fruit of Ligustrum lucidum (Glossy Privet), indicate a lack of significant anti-influenza A activity. This technical guide will first address the findings regarding this compound and its analogs before pivoting to a detailed analysis of a more promising class of anti-influenza A compounds derived from the same plant: oleanolic acid and its derivatives.

The Case of this compound: An Absence of Evidence

Initial investigations into the mechanism of action of this compound against influenza A were met with a significant challenge: a complete lack of published research, clinical trial data, or patents linking this specific compound to any anti-influenza activity. To broaden the search, we examined related compounds from Ligustrum lucidum. A key study evaluated the antiviral properties of several secoiridoid glucosides, including neonuezhenide , a compound structurally similar to the likely parent structure of this compound. The results of this in vitro study were conclusive: none of the tested glucosides, including neonuezhenide, demonstrated any significant activity against the influenza A virus [1][2][3].

This lack of evidence strongly suggests that this compound is not a viable candidate for an anti-influenza A therapeutic. Therefore, a detailed technical guide on its mechanism of action cannot be constructed. However, the research into the antiviral properties of Ligustrum lucidum has identified another class of compounds with demonstrated efficacy against influenza A.

Oleanolic Acid and its Derivatives: A Viable Anti-Influenza A Strategy from Ligustrum lucidum

Oleanolic acid (OA), a pentacyclic triterpenoid (B12794562) also found in Ligustrum lucidum, and its synthetic derivatives have emerged as potent inhibitors of influenza A virus entry[4][5][6][7][8]. This section will provide an in-depth technical overview of their mechanism of action, supported by experimental data and visualizations.

Core Mechanism of Action: Inhibition of Hemagglutinin-Mediated Viral Entry

The primary mechanism by which oleanolic acid and its derivatives exert their anti-influenza A effect is by interfering with the function of the viral surface glycoprotein (B1211001) hemagglutinin (HA) [4][5][7][8]. HA is crucial for the initial stages of viral infection, mediating both the attachment of the virus to host cell receptors (sialic acids) and the subsequent fusion of the viral and endosomal membranes, which releases the viral genome into the cytoplasm[9][10][11].

Oleanolic acid derivatives have been shown to bind to the HA protein, likely interrupting the conformational changes required for membrane fusion, thus blocking viral entry into the host cell[5][7].

Quantitative Data on Antiviral Activity

The antiviral efficacy of various oleanolic acid derivatives has been quantified in cell culture-based assays. The following tables summarize the key findings from the cited literature.

CompoundVirus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Oleanolic Acid (OA)A/WSN/33 (H1N1)MDCK>50>100-[7]
Compound 10 (OA derivative)A/WSN/33 (H1N1)MDCK2.98>100>33.6[7]
OA-10H1N1A54919.6>640>32.7[4]
OA-10H5N1A5496.7>640>95.5[4]
OA-10H9N2A54911.2>640>57.1[4]
OA-10H3N2A54914.8>640>43.2[4]
OA Trimer 12cA/WSN/33 (H1N1)MDCK<1Not specifiedNot specified[5]
OA Trimer 12eA/WSN/33 (H1N1)MDCK<1Not specifiedNot specified[5]
OA Trimer 13cA/WSN/33 (H1N1)MDCK<1Not specifiedNot specified[5]
OA Trimer 13dA/WSN/33 (H1N1)MDCK<1Not specifiedNot specified[5]
OA-glucose Trimer 13aInfluenza ANot specified0.68Not specifiedNot specified[6]
OA-glucose Trimer 13bInfluenza ANot specified0.47Not specifiedNot specified[6]
OseltamivirInfluenza ANot specified1.36Not specifiedNot specified[6]
Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on oleanolic acid derivatives.

1. Antiviral Activity Assay (Cytopathic Effect Inhibition Assay):

  • Cell Culture: Madin-Darby canine kidney (MDCK) or human lung adenocarcinoma (A549) cells are seeded in 96-well plates and grown to confluence.

  • Virus Infection: Cells are washed with phosphate-buffered saline (PBS) and infected with influenza A virus at a specific multiplicity of infection (MOI) in the presence of varying concentrations of the test compounds.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere until the cytopathic effect (CPE) in the virus-infected control wells is maximal.

  • Cell Viability Measurement: Cell viability is determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. The absorbance is read at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the compound concentration that inhibits the virus-induced CPE by 50%. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells.

2. Hemagglutination (HA) Inhibition Assay:

  • Virus Preparation: A standardized amount of influenza A virus (e.g., 4 hemagglutinating units) is prepared.

  • Compound Incubation: The virus is pre-incubated with serial dilutions of the test compounds in a V-bottom 96-well plate for a specified time (e.g., 1 hour) at room temperature.

  • Addition of Red Blood Cells: A suspension of red blood cells (e.g., 0.5% chicken or human red blood cells) is added to each well.

  • Incubation and Observation: The plate is incubated at room temperature for 30-60 minutes. The inhibition of hemagglutination is observed visually. The HA inhibition titer is the highest dilution of the compound that completely inhibits hemagglutination.

3. Surface Plasmon Resonance (SPR) Assay:

  • Immobilization of HA Protein: Recombinant influenza A HA protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis: Varying concentrations of the test compounds are injected over the sensor chip surface. The binding events are monitored in real-time by detecting changes in the refractive index at the chip surface.

  • Data Analysis: The association and dissociation rate constants are determined, and the equilibrium dissociation constant (KD) is calculated to quantify the binding affinity between the compound and the HA protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the mechanism of action of oleanolic acid derivatives.

influenza_entry_and_inhibition cluster_virus_host Influenza A Virus Entry Pathway cluster_inhibition Inhibition by Oleanolic Acid Derivatives Virus Influenza A Virus (with Hemagglutinin) Binding Binding of HA to Sialic Acid Receptors Virus->Binding 1. Attachment HostCell Host Cell (with Sialic Acid Receptors) Endocytosis Receptor-Mediated Endocytosis HostCell->Endocytosis Binding->HostCell Endosome Endosome Formation Endocytosis->Endosome 2. Internalization Fusion Membrane Fusion (pH-dependent HA conformational change) Endosome->Fusion 3. Acidification Release Release of Viral Ribonucleoproteins (vRNPs) into Cytoplasm Fusion->Release 4. Uncoating Replication Viral Replication Release->Replication OA_Derivative Oleanolic Acid Derivative HA_Binding Binding to Hemagglutinin (HA) OA_Derivative->HA_Binding HA_Binding->Fusion Interferes with Block_Fusion Inhibition of HA-mediated Membrane Fusion HA_Binding->Block_Fusion Prevents conformational change

Figure 1. Mechanism of influenza A virus entry and its inhibition by oleanolic acid derivatives.

experimental_workflow_antiviral_assay cluster_workflow Antiviral Activity (CPE Inhibition) Assay Workflow Start Start Seed_Cells Seed MDCK/A549 cells in 96-well plate Start->Seed_Cells Infect_Cells Infect cells with Influenza A virus + varying concentrations of compound Seed_Cells->Infect_Cells Incubate Incubate at 37°C Infect_Cells->Incubate Measure_CPE Observe Cytopathic Effect (CPE) Incubate->Measure_CPE MTT_Assay Perform MTT assay to measure cell viability Measure_CPE->MTT_Assay Calculate_IC50 Calculate IC50 and CC50 MTT_Assay->Calculate_IC50 End End Calculate_IC50->End

Figure 2. Experimental workflow for determining the antiviral activity of compounds.

Conclusion

While the initial query into the anti-influenza A mechanism of this compound did not yield positive findings, a thorough investigation of the scientific literature has revealed a promising alternative from the same natural source, Ligustrum lucidum. Oleanolic acid and its derivatives have demonstrated significant in vitro activity against a broad range of influenza A subtypes. Their mechanism of action, centered on the inhibition of hemagglutinin-mediated viral entry, presents a validated target for the development of novel anti-influenza therapeutics. The data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in pursuing this promising class of natural product-derived antiviral agents. Further in vivo studies are warranted to fully elucidate the therapeutic potential of oleanolic acid derivatives.

References

In Silico Analysis of Nuezhenidic Acid as a Potential Antiviral Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in silico docking studies and experimental data for Nuezhenidic acid against viral proteins are not extensively available in the public domain. This guide is based on the antiviral activities and in silico studies of the structurally related parent compound, Oleanolic Acid (OA), and its derivatives, to provide a framework for potential research on this compound.

Introduction

This compound, a derivative of the pentacyclic triterpenoid (B12794562) oleanolic acid, belongs to a class of natural products with demonstrated broad-spectrum biological activities. Oleanolic acid and its analogues have been reported to possess significant antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, hepatitis B and C viruses (HBV, HCV), and herpes simplex virus (HSV).[1][2] These antiviral effects are often attributed to the inhibition of viral entry and replication.[1]

Computational methods, particularly in silico molecular docking, have become indispensable tools in drug discovery for rapidly screening and identifying potential drug candidates by predicting the binding affinity and interaction patterns between a ligand and a target protein.[3][4] This technical guide outlines a proposed workflow for the in silico docking analysis of this compound against various viral protein targets, drawing upon methodologies and findings from studies on oleanolic acid and its derivatives.

Potential Viral Protein Targets for this compound

Based on the known antiviral activities of oleanolic acid derivatives, the following viral proteins are proposed as potential targets for in silico docking studies with this compound:

  • HIV-1 Protease: A key enzyme in the HIV life cycle responsible for cleaving viral polyproteins into functional proteins. Inhibition of this enzyme prevents viral maturation. Oleanolic acid derivatives have shown inhibitory activity against HIV-1 protease.

  • Influenza Virus Hemagglutinin: A surface glycoprotein (B1211001) that mediates viral entry into host cells by binding to sialic acid receptors. Inhibition of hemagglutinin can block the initial stage of infection.

  • Hepatitis B Virus (HBV): Oleanolic acid derivatives have been shown to inhibit the secretion of HBsAg and HBeAg, and reduce HBV DNA replication. Potential targets could include HBV DNA polymerase or core protein.

  • SARS-CoV-2 Main Protease (Mpro or 3CLpro): An essential enzyme for the replication of the SARS-CoV-2 virus. In silico studies have identified oleanolic acid as a potential inhibitor of Mpro.

  • Monkeypox Virus (MPXV) Envelope Proteins: Recent computational studies have highlighted oleanolic acid as a potential inhibitor of MPXV envelope proteins, which are crucial for viral entry.

Quantitative Data from In Silico Docking of Oleanolic Acid Derivatives

The following table summarizes representative quantitative data from in silico docking studies of oleanolic acid and its derivatives against various viral proteins. This data can serve as a benchmark for potential studies on this compound.

Compound/DerivativeViral TargetSoftwareBinding Affinity (kcal/mol)Reference
Oleanolic AcidSARS-CoV-2 Main Protease (Mpro)AutoDock-8.55
Oleanolic AcidMonkeypox Virus H3 ProteinAutoDock Vina-9.4
Oleanolic Acid AnaloguesSARS-CoV-2 Protease (6Y84)Not Specified-10.3 to -13.8
3-Phthaloyl Oleanolic Acid DerivativesHIV-1 ProteaseNot SpecifiedHigh binding energies correlated with inhibitory activity

Experimental Protocols for In Silico Docking

This section provides a generalized methodology for performing in silico docking studies of this compound with viral proteins.

Software and Tools
  • Molecular Docking Software: AutoDock Vina, Schrödinger Suite, MOE (Molecular Operating Environment).

  • Protein Preparation Wizard: Schrödinger Maestro, AutoDockTools.

  • Ligand Preparation Wizard: LigPrep (Schrödinger), ChemDraw, Avogadro.

  • Visualization Software: PyMOL, VMD (Visual Molecular Dynamics), Discovery Studio.

General Workflow

A typical in silico docking workflow involves the following steps:

  • Protein Preparation:

    • Retrieve the 3D crystal structure of the target viral protein from a protein database such as the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign correct bond orders.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Obtain the 2D or 3D structure of this compound.

    • Generate a 3D conformation of the ligand.

    • Assign correct protonation states and perform energy minimization.

  • Grid Generation:

    • Define the binding site on the target protein. This can be based on the location of a co-crystallized inhibitor or by using a binding site prediction tool.

    • Generate a grid box that encompasses the defined binding site.

  • Molecular Docking:

    • Run the docking algorithm to predict the binding poses of this compound within the defined grid box.

    • The software will score and rank the different poses based on their predicted binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the viral protein.

    • Compare the binding affinity of this compound with that of known inhibitors or related compounds like oleanolic acid.

Mandatory Visualizations

General In Silico Drug Discovery Workflow

G cluster_0 Computational Phase cluster_1 Experimental Validation Target Target Identification (e.g., Viral Protein) Docking Molecular Docking Target->Docking Ligand Ligand Preparation (this compound) Ligand->Docking Scoring Binding Affinity Prediction Docking->Scoring Analysis Interaction Analysis Scoring->Analysis InVitro In Vitro Assays Analysis->InVitro InVivo In Vivo Studies InVitro->InVivo G cluster_virus Viral Lifecycle Attachment Attachment & Entry Replication Replication Assembly Assembly & Release Nuezhenidic_Acid This compound Nuezhenidic_Acid->Attachment Inhibits Nuezhenidic_Acid->Replication Inhibits

References

Unveiling the Therapeutic Promise of Oleanolic Acid: A Technical Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: Initial research into "Nuezhenidic acid" revealed a significant lack of in-depth scientific literature regarding its therapeutic targets and mechanisms of action. The available information primarily identifies it as a chemical entity with limited published biological data. In contrast, the structurally distinct pentacyclic triterpenoid (B12794562), Oleanolic Acid (OA) , is the subject of extensive research with a wealth of data relevant to drug discovery and development. This guide will, therefore, focus on the well-documented therapeutic potential of Oleanolic Acid to provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals.

Executive Summary

Oleanolic acid, a naturally occurring pentacyclic triterpenoid found in numerous plant species, has emerged as a promising multifaceted therapeutic agent. Exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects, OA modulates a complex network of intracellular signaling pathways. This technical guide provides an in-depth exploration of the key molecular targets of Oleanolic Acid, presenting quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the intricate signaling cascades it influences. The information compiled herein is intended to serve as a comprehensive resource for researchers and drug development professionals, facilitating further investigation into the therapeutic applications of this potent natural compound.

Quantitative Data Summary

The therapeutic efficacy of Oleanolic Acid has been quantified across a variety of experimental models. The following tables summarize the half-maximal inhibitory concentration (IC50) values of OA in various cancer cell lines and for its anti-inflammatory and anti-proliferative activities.

Table 1: Anti-Cancer Activity of Oleanolic Acid (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
DU145Prostate Cancer112.57 (as µg/mL)[1]
MCF-7Breast Cancer132.29 (as µg/mL)[1]
U87Glioblastoma163.60 (as µg/mL)[1]
HCT-116Colon Cancer100[2]
SW-480Colon Cancer80[2]
HepG2Liver Cancer30
B16 2F2Mouse Melanoma4.8[3]
A375Human Melanoma>100 (24h/48h)[4]

Table 2: Anti-Inflammatory and Other Activities of Oleanolic Acid

ActivityTarget/AssayIC50 (µM)Reference
Anti-proliferativeNormal Liver Cells (AML12)120
Anti-LeishmanialLeishmania infantum0.999 (as µg/mL)[5]
Anti-proliferativeNormal Fibroblasts (HSF)>10[6]
COX-2 InhibitionFluorometric Assay~5.0 (for Oleic Acid)[7]

Key Signaling Pathways and Molecular Targets

Oleanolic Acid exerts its pleiotropic effects by modulating several critical intracellular signaling pathways implicated in the pathogenesis of various diseases.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. OA has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators.[5] This inhibition is a key mechanism behind its potent anti-inflammatory effects.

NF_kB_Pathway cluster_cytoplasm Cytoplasm OA Oleanolic Acid IKK IKKα/β OA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB->IkB_p Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates

Oleanolic Acid inhibits the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Oleanolic acid has been demonstrated to suppress the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and autophagy in cancer cells.[2][8]

PI3K_Akt_mTOR_Pathway OA Oleanolic Acid PI3K PI3K OA->PI3K Inhibits Apoptosis Apoptosis OA->Apoptosis Induces Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis Inhibits

Oleanolic Acid suppresses the PI3K/Akt/mTOR pathway.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is strongly associated with the development of several cancers. Oleanolic acid derivatives have been shown to inhibit the Wnt/β-catenin pathway by promoting the phosphorylation and subsequent degradation of β-catenin.[9]

Wnt_beta_catenin_Pathway cluster_nucleus Nucleus OA Oleanolic Acid Derivatives DestructionComplex Destruction Complex (APC, Axin, GSK3β) OA->DestructionComplex Promotes beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates beta_catenin_p p-β-catenin (Degradation) beta_catenin->beta_catenin_p Leads to Nucleus Nucleus beta_catenin->Nucleus Translocation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds to Gene Target Gene Expression (c-myc, cyclin D1) TCF_LEF->Gene Activates

OA derivatives inhibit Wnt/β-catenin signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of Oleanolic Acid.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[6]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Oleanolic Acid (and a vehicle control) for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells (96-well plate) Treatment Treat with Oleanolic Acid Start->Treatment MTT Add MTT Solution Treatment->MTT Incubate Incubate (4 hours) MTT->Incubate Solubilize Add Solubilizing Agent (DMSO) Incubate->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for the MTT cytotoxicity assay.
Cell Migration and Invasion (Transwell Assay)

The Transwell assay is used to assess the migratory and invasive potential of cells in vitro.

  • Principle: Cells are seeded in the upper chamber of a Transwell insert with a porous membrane. Chemoattractants are placed in the lower chamber. Migratory cells move through the pores to the lower surface of the membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

  • Protocol:

    • For migration assays, seed 5 x 10^4 cells in serum-free medium into the upper chamber of a Transwell insert (8.0 µm pore size). For invasion assays, pre-coat the insert with Matrigel.[10]

    • Add medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber.[10]

    • Incubate for 48 hours.

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with crystal violet.[10]

    • Count the stained cells under a microscope or elute the dye and measure the absorbance.

Transwell_Assay_Workflow Start Seed Cells in Upper Chamber Chemoattractant Add Chemoattractant to Lower Chamber Start->Chemoattractant Incubate Incubate (48 hours) Chemoattractant->Incubate Remove Remove Non-migrated Cells Incubate->Remove FixStain Fix and Stain Migrated Cells Remove->FixStain Quantify Quantify Migrated Cells FixStain->Quantify

Workflow for the Transwell migration assay.
Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and assess their expression and phosphorylation status.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

  • Protocol (General for PI3K/Akt/mTOR, NF-κB, Wnt/β-catenin):

    • Lyse treated and untreated cells to extract proteins.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-IκBα, IκBα, β-catenin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

  • Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be measured by its enzymatic activity.

  • Protocol:

    • Transiently transfect cells (e.g., RAW 264.7 macrophages) with an NF-κB-luciferase reporter plasmid.[11]

    • After 24 hours, treat the cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of Oleanolic Acid.[11]

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells.[11]

    • Measure luciferase activity using a luminometer according to the manufacturer's instructions.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Cells are fixed and stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium (B1200493) iodide, PI). The fluorescence intensity of individual cells is proportional to their DNA content, which is measured by a flow cytometer.

  • Protocol:

    • Harvest and wash the cells.

    • Fix the cells in cold 70% ethanol.

    • Wash the cells to remove the ethanol.

    • Treat the cells with RNase A to degrade RNA.

    • Stain the cells with propidium iodide.

    • Analyze the stained cells using a flow cytometer.

Conclusion

Oleanolic acid represents a highly promising natural compound with a diverse range of therapeutic applications. Its ability to modulate key signaling pathways involved in inflammation, cancer, and metabolic disorders underscores its potential for the development of novel therapeutics. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the mechanisms of action of Oleanolic Acid and to advance its translation from preclinical research to clinical applications. Further investigations, particularly focusing on in vivo efficacy, bioavailability, and safety profiling, are warranted to fully realize the therapeutic potential of this remarkable molecule.

References

The Biosynthesis of Nuezhenidic Acid in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuezhenidic acid, a significant secoiridoid found predominantly in plants of the Oleaceae family, particularly within the genus Ligustrum, has garnered attention for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and optimizing production for therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing parallels with the well-studied oleuropein (B1677263) pathway. It details the enzymatic steps from primary metabolism to the formation of key secoiridoid intermediates and outlines the putative final steps leading to this compound. This document includes hypothesized reaction pathways, descriptions of key enzyme classes, and where available, summaries of experimental data. Methodologies for key experiments are also detailed to aid in future research and pathway elucidation.

Introduction

Secoiridoids are a diverse class of monoterpenoids characterized by a cleaved cyclopentane (B165970) ring. In the Oleaceae family, these compounds are often glucosylated and esterified with phenolic moieties, contributing to the chemical defense of the plant and possessing a range of bioactive properties. This compound is structurally related to other prominent secoiridoids like oleuropein and ligstroside. Its biosynthesis is believed to follow the general secoiridoid pathway, originating from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). This guide will delineate the known and proposed steps in the formation of this complex natural product.

The Core Biosynthetic Pathway: From Primary Metabolism to the Secoiridoid Scaffold

The biosynthesis of this compound begins with the formation of the C10 monoterpene precursor, geranyl pyrophosphate (GPP), derived from the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways. The subsequent steps leading to the core secoiridoid structure are believed to be conserved across many species in the Oleaceae family.

Formation of the Iridoid Skeleton

The initial steps involve the conversion of GPP to the iridoid scaffold, a cyclopentanoterpene structure. This part of the pathway has been primarily elucidated through studies on related secoiridoids like oleuropein.

The key enzymatic steps are:

  • Geraniol Synthase (GES): GPP is hydrolyzed to geraniol.

  • Geraniol 8-hydroxylase (G8H) and 8-hydroxygeraniol dehydrogenase (8-HGDH): Geraniol undergoes oxidation to produce 8-oxogeranial.

  • Iridoid Synthase (ISY): 8-oxogeranial is reductively cyclized to form an iridoid intermediate, such as iridodial.

  • Further enzymatic modifications: A series of oxidations, reductions, and glycosylations lead to the formation of 7-deoxyloganic acid.

Formation of the Key Intermediate: Oleoside (B1148882) 11-methyl ester

From 7-deoxyloganic acid, the pathway proceeds through several modifications to yield oleoside 11-methyl ester, a crucial branch-point intermediate in the biosynthesis of many oleaceous secoiridoids.

The proposed enzymatic conversions are:

  • 7-deoxyloganic acid 7-epihydroxylase (7eDLH): Hydroxylation of 7-deoxyloganic acid to form 7-epiloganic acid.

  • 7-epi-loganic acid methyl-transferase (eLAMT): Methylation of the carboxyl group of 7-epiloganic acid.

  • Oleoside methyl ester synthase (OMES): A cytochrome P450 enzyme that catalyzes the oxidative cleavage of the cyclopentane ring to form oleoside 11-methyl ester.[1]

Putative Final Steps: The Path to this compound

The specific enzymatic steps that diverge from the oleuropein and ligstroside pathways to form this compound are not yet fully characterized. However, based on the structure of Nuezhenide (the glycoside of this compound), a plausible sequence of reactions can be proposed, primarily involving glycosylation and acylation of the oleoside 11-methyl ester core.

It is hypothesized that a specific UDP-glucosyltransferase (UGT) acts on an oleoside-type precursor, likely oleoside 11-methyl ester or a derivative thereof. This UGT would catalyze the addition of a second glucose moiety. Plant UGTs are a large and diverse family of enzymes known to be involved in the glycosylation of a wide array of secondary metabolites, utilizing UDP-activated sugars as donors.[2][3][4] The final step would likely involve an acyltransferase , which would esterify the newly added glucose with a p-hydroxyphenylethanol (tyrosol) moiety.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Nuezhenidic_Acid_Biosynthesis cluster_0 Upstream Pathway (MEP/MVA) IPP_DMAPP IPP / DMAPP GPP Geranyl Pyrophosphate IPP_DMAPP->GPP GPPS Geraniol Geraniol GPP->Geraniol GES Oxogeranial 8-Oxogeranial Geraniol->Oxogeranial G8H, 8-HGDH Iridoid_Intermediate Iridoid Intermediate Oxogeranial->Iridoid_Intermediate ISY Deoxyloganic_Acid 7-Deoxyloganic Acid Iridoid_Intermediate->Deoxyloganic_Acid Multiple Steps Epiloganic_Acid 7-Epiloganic Acid Deoxyloganic_Acid->Epiloganic_Acid 7eDLH Oleoside_ME Oleoside 11-methyl ester Epiloganic_Acid->Oleoside_ME eLAMT, OMES Oleoside_Glc Oleoside Intermediate-Glc Oleoside_ME->Oleoside_Glc UGT (putative) Nuezhenide Nuezhenide Oleoside_Glc->Nuezhenide Acyltransferase (putative) + p-hydroxyphenylethanol Nuezhenidic_Acid This compound Nuezhenide->Nuezhenidic_Acid Esterase (putative)

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymes and Their Families

Enzyme ClassAbbreviationFunction
Geranyl Pyrophosphate SynthaseGPPSCondensation of IPP and DMAPP to form GPP.
Geraniol SynthaseGESConversion of GPP to geraniol.
Cytochrome P450 MonooxygenasesP450sInvolved in multiple oxidative steps (e.g., G8H, OMES).
DehydrogenasesCatalyze oxidation/reduction reactions (e.g., 8-HGDH).
Iridoid SynthaseISYReductive cyclization to form the iridoid scaffold.
UDP-GlycosyltransferasesUGTsTransfer of sugar moieties to acceptor molecules.
AcyltransferasesTransfer of acyl groups to acceptor molecules.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Identification of Candidate Genes by Transcriptome Analysis

Objective: To identify putative genes involved in this compound biosynthesis by comparing the transcriptomes of high- and low-producing tissues or plants.

Workflow:

Transcriptome_Workflow cluster_0 Sample Collection & RNA Extraction cluster_1 Sequencing & Data Analysis cluster_2 Candidate Gene Selection Plant_Material Plant Tissues (High vs. Low this compound) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_QC Data Quality Control Sequencing->Data_QC Assembly De novo Transcriptome Assembly Data_QC->Assembly Annotation Functional Annotation (BLAST, GO, KEGG) Assembly->Annotation DEG_Analysis Differential Gene Expression Analysis Annotation->DEG_Analysis Candidate_Selection Selection of Upregulated Genes in High-Producing Tissues DEG_Analysis->Candidate_Selection Gene_Cloning Full-length cDNA Cloning Candidate_Selection->Gene_Cloning

Caption: Experimental workflow for candidate gene identification.

Methodology:

  • Plant Material: Collect tissues from Ligustrum species known to produce high levels of this compound (e.g., fruits at different developmental stages) and tissues with low or no production.

  • RNA Extraction: Extract total RNA using a suitable kit or a CTAB-based method. Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • Library Preparation and Sequencing: Construct cDNA libraries from high-quality RNA samples and perform high-throughput sequencing (e.g., Illumina platform).

  • Bioinformatic Analysis:

    • Perform quality control of raw sequencing reads.

    • Assemble the transcriptome de novo if a reference genome is unavailable.

    • Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

    • Identify differentially expressed genes (DEGs) between high- and low-producing tissues.

  • Candidate Gene Selection: Select candidate genes encoding enzymes plausible to be involved in the secoiridoid pathway (e.g., UGTs, acyltransferases, P450s) that are significantly upregulated in high-producing tissues.

  • Gene Cloning: Clone the full-length coding sequences of candidate genes using PCR and RACE (Rapid Amplification of cDNA Ends).

In Vitro Biochemical Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate genes identified through transcriptomics.

Methodology:

  • Heterologous Expression: Clone the candidate gene into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast). Transform the expression host and induce protein expression.

  • Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • Substrate Screening: Test the purified enzyme with a panel of potential substrates (e.g., for a UGT, test oleoside 11-methyl ester and other secoiridoid intermediates with UDP-glucose).

    • Product Identification: Analyze the reaction products using HPLC and LC-MS to confirm the identity of the product.

    • Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) of the enzyme with its specific substrate.

Quantitative Data

Currently, there is a lack of published quantitative data specifically for the enzymes and intermediates in the final steps of the this compound biosynthetic pathway. Research in this area is ongoing, and future studies are expected to provide kinetic data for the involved UGTs and acyltransferases, as well as concentration data for the pathway intermediates in various plant tissues.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that builds upon the conserved secoiridoid pathway in the Oleaceae family. While the early steps leading to the key intermediate oleoside 11-methyl ester are reasonably well-understood, the final enzymatic reactions that define the this compound branch remain to be definitively elucidated. The identification and characterization of the specific UDP-glucosyltransferases and acyltransferases involved are critical next steps. The methodologies outlined in this guide provide a framework for future research to fully uncover this important biosynthetic pathway. A complete understanding will not only contribute to our knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this compound and related compounds for pharmaceutical development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assay of Nuezhenidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuezhenidic acid, a component found in the kernels of olives, has been noted for various biological activities.[1] This document provides a comprehensive set of protocols for conducting in vitro assays to evaluate the potential antiviral activity of this compound. The methodologies outlined here are based on established virological techniques and are designed to be adapted for screening against a variety of viruses. These protocols will guide researchers in determining the efficacy of this compound in inhibiting viral replication and to elucidate its potential mechanism of action. The successful execution of these assays will provide critical data for the preliminary assessment of this compound as a potential antiviral agent.

Data Presentation

The quantitative results from the antiviral and cytotoxicity assays should be systematically recorded and analyzed. The 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the selectivity index (SI) are crucial parameters for evaluating the potential of an antiviral compound. The SI, calculated as the ratio of CC50 to EC50, is a key indicator of the compound's therapeutic window.

Table 1: Cytotoxicity of this compound

Cell LineAssay MethodIncubation Time (hours)CC50 (µM)
e.g., Veroe.g., MTT Assaye.g., 72[Insert Data]
e.g., Huh-7e.g., LDH Assaye.g., 72[Insert Data]
e.g., A549e.g., AlamarBluee.g., 72[Insert Data]

Table 2: Antiviral Activity of this compound

VirusStrainCell LineAssay MethodEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
e.g., Influenza Ae.g., H1N1e.g., MDCKe.g., Plaque Reduction[Insert Data][Insert Data][Insert Data]
e.g., Hepatitis Ce.g., JFH-1e.g., Huh-7e.g., RT-qPCR[Insert Data][Insert Data][Insert Data]
e.g., Dengue Viruse.g., DENV-2e.g., Veroe.g., CPE Inhibition[Insert Data][Insert Data][Insert Data]

Experimental Protocols

Cytotoxicity Assay

It is essential to first determine the cytotoxicity of this compound on the host cell lines to be used in the antiviral assays. This ensures that the observed antiviral effects are not due to cell death caused by the compound.

a. Materials:

  • Selected host cell line (e.g., Vero, Huh-7, A549, MDCK)

  • 96-well cell culture plates

  • Complete growth medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®, or LDH assay kit[2])

b. Protocol (MTT Assay Example):

  • Seed the selected cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a cell-free control (medium only).

  • Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability at each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

Plaque Reduction Assay

The plaque reduction assay is a classic and highly regarded method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.[3] The principle is that an effective antiviral agent will reduce the number of plaques, which are localized areas of cell death caused by viral replication.[3]

a. Materials:

  • Confluent monolayer of a susceptible host cell line in 6-well or 24-well plates

  • Virus stock with a known titer (plaque-forming units per milliliter, PFU/mL)

  • This compound serial dilutions

  • Infection medium (serum-free medium)

  • Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

b. Protocol:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of this compound in infection medium.

  • In separate tubes, pre-incubate the virus stock with each dilution of this compound for 1 hour at 37°C.[3] Include a virus control (virus with infection medium) and a cell control (infection medium only).

  • Aspirate the growth medium from the cell monolayers and wash with PBS.

  • Inoculate the cells with the virus-compound mixtures and incubate for 1-2 hours to allow for viral adsorption.

  • Aspirate the inoculum and gently add the semi-solid overlay medium to each well.

  • Incubate the plates at 37°C in a CO2 incubator for a duration sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Fix the cells with the fixing solution and then remove the overlay.

  • Stain the cell monolayer with crystal violet solution, wash gently with water, and allow the plates to dry.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.

  • Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Cytopathic Effect (CPE) Inhibition Assay

This assay is suitable for viruses that cause visible damage to the host cells (cytopathic effect) and measures the ability of a compound to protect cells from this virus-induced damage.

a. Materials:

  • Host cell line in 96-well plates

  • Virus stock

  • This compound serial dilutions

  • Cell viability reagent (e.g., CellTiter-Glo®)

b. Protocol:

  • Seed cells in a 96-well plate and incubate to form a sub-confluent monolayer.

  • Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours).

  • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the percentage of protection at each concentration and determine the EC50 value.

Viral RNA Quantification by RT-qPCR

This assay quantifies the amount of viral RNA to determine the effect of the compound on viral replication.

a. Materials:

  • Infected cell lysates or supernatants

  • RNA extraction kit

  • RT-qPCR reagents (primers, probes, master mix)

  • RT-qPCR instrument

b. Protocol:

  • Infect cells and treat with this compound as described in the CPE inhibition assay.

  • At the end of the incubation period, collect the cell culture supernatants or lyse the cells.

  • Extract total RNA using a commercial RNA extraction kit.

  • Perform one-step or two-step RT-qPCR using primers and probes specific to a conserved region of the viral genome.

  • Quantify the viral RNA levels and calculate the percentage of inhibition for each concentration of this compound.

  • Determine the EC50 value based on the dose-response curve.

Visualizations

Experimental_Workflow General Experimental Workflow for Antiviral Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Host Cell Monolayers treatment Treat Cells with Compound and Infect with Virus prep_cells->treatment prep_compound Prepare Serial Dilutions of this compound prep_compound->treatment prep_virus Prepare Virus Stock prep_virus->treatment incubation Incubate for a Defined Period treatment->incubation data_collection Collect Data (Plaque Counts, Cell Viability, Viral RNA) incubation->data_collection calculation Calculate % Inhibition data_collection->calculation determination Determine EC50 and CC50 calculation->determination si_calculation Calculate Selectivity Index (SI) determination->si_calculation Viral_Lifecycle_Targets Potential Antiviral Targets in the Viral Life Cycle cluster_cell Host Cell cluster_intervention Potential Intervention by this compound entry 1. Attachment & Entry uncoating 2. Uncoating entry->uncoating replication 3. Genome Replication uncoating->replication assembly 4. Assembly replication->assembly release 5. Release assembly->release inhibit_entry Inhibit Entry inhibit_entry->entry inhibit_uncoating Inhibit Uncoating inhibit_uncoating->uncoating inhibit_replication Inhibit Replication inhibit_replication->replication inhibit_assembly Inhibit Assembly inhibit_assembly->assembly inhibit_release Inhibit Release inhibit_release->release

References

Application Notes and Protocols: Plaque Reduction Assay for Nuezhenidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuezhenidic acid, a secoiridoid glucoside isolated from the fruits of Ligustrum lucidum, has been identified as a compound with potential antiviral properties, notably against influenza A virus.[1][2] The plaque reduction assay is a fundamental method in virology for quantifying the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques formed in a cell culture. These application notes provide a detailed protocol for evaluating the antiviral activity of this compound using a plaque reduction assay.

The principle of the plaque reduction assay is to allow a virus to infect a confluent monolayer of susceptible host cells in the presence of varying concentrations of the test compound. A semi-solid overlay is then applied to the cells, which restricts the spread of the virus to adjacent cells. This results in the formation of localized areas of cell death, known as plaques. The number of plaques is inversely proportional to the effectiveness of the antiviral agent. By comparing the number of plaques in treated and untreated cells, the concentration of the compound that inhibits plaque formation by 50% (EC50) can be determined.

Data Presentation

The quantitative data obtained from the plaque reduction assay for this compound should be summarized in a clear and structured table for easy comparison and analysis.

Table 1: Antiviral Activity of this compound against Influenza A Virus

This compound Concentration (µM)Virus Titer (PFU/mL)Percentage of Plaque Reduction (%)
0 (Virus Control)[Insert Value]0
[Concentration 1][Insert Value][Calculate Value]
[Concentration 2][Insert Value][Calculate Value]
[Concentration 3][Insert Value][Calculate Value]
[Concentration 4][Insert Value][Calculate Value]
[Concentration 5][Insert Value][Calculate Value]
EC50 (µM) \multicolumn{2}{c}{[Calculated Value]}
CC50 (µM) \multicolumn{2}{c}{[Insert Value from Cytotoxicity Assay]}
Selectivity Index (SI = CC50/EC50) \multicolumn{2}{c}{[Calculated Value]}

PFU/mL: Plaque-Forming Units per milliliter EC50: 50% Effective Concentration CC50: 50% Cytotoxic Concentration SI: Selectivity Index

Experimental Protocols

This section provides a detailed methodology for conducting a plaque reduction assay to determine the antiviral activity of this compound against a susceptible virus, such as Influenza A virus.

Materials and Reagents
  • This compound (dissolved in an appropriate solvent, e.g., DMSO, and diluted in culture medium)

  • Host cells susceptible to the virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for Influenza A virus)

  • Virus stock with a known titer (e.g., Influenza A virus)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)

  • Serum-free medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Semi-solid overlay medium (e.g., 2X MEM containing 1.6% SeaPlaque agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Cell culture plates (e.g., 6-well or 12-well plates)

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation and Plaque Formation cluster_visualization Visualization and Analysis prep_cells Seed host cells and grow to confluency infect Infect cell monolayers with virus prep_cells->infect prep_compound Prepare serial dilutions of this compound treat Add this compound dilutions prep_compound->treat prep_virus Prepare virus inoculum at desired PFU/well prep_virus->infect adsorb Allow virus adsorption (1 hour) infect->adsorb adsorb->treat overlay Add semi-solid overlay medium treat->overlay incubate Incubate for 48-72 hours for plaque development overlay->incubate fix_stain Fix and stain cells with crystal violet incubate->fix_stain count Count plaques and calculate PFU/mL fix_stain->count analyze Determine EC50 and SI values count->analyze

Caption: Workflow for the Plaque Reduction Assay of this compound.

Step-by-Step Protocol
  • Cell Seeding:

    • One day prior to the assay, seed the host cells (e.g., MDCK) into 6-well or 12-well plates at a density that will ensure a confluent monolayer on the day of infection.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations for the assay.

  • Virus Inoculum Preparation:

    • Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 Plaque-Forming Units (PFU) per well).

  • Infection and Treatment:

    • When the cell monolayer is confluent, aspirate the culture medium and wash the cells once with PBS.

    • Inoculate the cells with the prepared virus dilution (e.g., 200 µL per well for a 12-well plate).

    • Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

    • After the adsorption period, remove the virus inoculum.

    • Add the prepared dilutions of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay Application:

    • Carefully overlay the cell monolayer with the semi-solid overlay medium (e.g., 1 mL per well for a 12-well plate). The overlay medium should be at a temperature that is not harmful to the cells (approximately 40-42°C).

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are clearly visible.

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells by adding a suitable fixative (e.g., 10% formalin) for at least 30 minutes.

    • Carefully remove the overlay and the fixative.

    • Stain the cell monolayer with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control using the following formula:

      • % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

    • Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the logarithm of the this compound concentration and using non-linear regression analysis.

    • The 50% cytotoxic concentration (CC50) of this compound should be determined in parallel using a standard cytotoxicity assay (e.g., MTT assay) on the same host cells.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile for the compound.

Potential Antiviral Mechanism of Action

While the specific mechanism of action for this compound is yet to be fully elucidated, antiviral compounds can interfere with various stages of the viral life cycle. The following diagram illustrates potential targets for an antiviral agent.

G cluster_cell Host Cell entry Viral Entry uncoating Uncoating entry->uncoating replication Genome Replication uncoating->replication transcription Transcription replication->transcription translation Protein Synthesis transcription->translation assembly Virion Assembly translation->assembly release Viral Release assembly->release virus Virus Particle release->virus Progeny Virions virus->entry nuezhenidic_acid This compound nuezhenidic_acid->entry Inhibition? nuezhenidic_acid->replication Inhibition? nuezhenidic_acid->release Inhibition?

Caption: Potential Inhibition Points of this compound in the Viral Life Cycle.

Further studies, such as time-of-addition assays, can be conducted to pinpoint the specific stage of the viral life cycle that is inhibited by this compound. These studies involve adding the compound at different time points relative to viral infection and observing the effect on viral replication.

Conclusion

The plaque reduction assay is a robust and reliable method for determining the in vitro antiviral efficacy of this compound. The protocol outlined in these application notes provides a comprehensive guide for researchers to evaluate this promising natural compound. Accurate determination of the EC50 and Selectivity Index is crucial for the further development of this compound as a potential antiviral therapeutic.

References

Application Notes and Protocols: Nuezhenidic Acid in Cytopathic Effect (CPE) Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for utilizing Nuezhenidic acid in a cytopathic effect (CPE) inhibition assay to determine its antiviral activity. This compound, a secoiridoid isolated from the fruits of Ligustrum lucidum, has demonstrated inhibitory effects against influenza A virus.[1] This document outlines the necessary materials, step-by-step procedures, and data analysis methods for evaluating the efficacy of this compound in protecting host cells from virally induced CPE. Additionally, a putative signaling pathway for its mechanism of action is proposed and visualized.

Introduction

The cytopathic effect (CPE) is a cornerstone of in vitro antiviral drug discovery, referring to the morphological changes in host cells caused by viral infection.[2] These changes can include cell rounding, detachment, syncytia formation, and ultimately, lysis.[2] The CPE inhibition assay is a widely used method to screen for and quantify the antiviral activity of chemical compounds.[2][3] This assay measures the ability of a compound to prevent or reduce the visible CPE in virus-infected cell cultures.

This compound is a natural product that has been identified as an inhibitor of the influenza A virus. This document provides a comprehensive protocol for assessing the antiviral properties of this compound using a CPE inhibition assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells (susceptible to influenza A virus)

  • Virus: Influenza A virus (e.g., H1N1 strain)

  • Compound: this compound

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Infection Medium: DMEM supplemented with 1% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 µg/mL TPCK-trypsin.

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Trypsin-EDTA: 0.25%

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator

Experimental Workflow

The overall workflow of the CPE inhibition assay is depicted below.

CPE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed MDCK cells in 96-well plates add_compound Add this compound dilutions to cells cell_seeding->add_compound 24h incubation compound_prep Prepare serial dilutions of this compound compound_prep->add_compound virus_prep Prepare influenza A virus stock add_virus Infect cells with influenza A virus virus_prep->add_virus add_compound->add_virus 1h pre-incubation incubation Incubate for 48-72 hours add_virus->incubation cpe_observation Observe and score CPE incubation->cpe_observation cell_viability Perform MTT assay for cell viability cpe_observation->cell_viability data_analysis Calculate EC50 and CC50 cell_viability->data_analysis

Figure 1. Experimental workflow for the CPE inhibition assay.

Detailed Protocol
  • Cell Seeding:

    • Culture MDCK cells in DMEM with 10% FBS.

    • Trypsinize the cells and adjust the cell suspension to a concentration of 2 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and monolayer formation.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in infection medium to achieve the desired final concentrations.

  • Infection and Treatment:

    • After 24 hours of incubation, remove the culture medium from the 96-well plate.

    • Add 100 µL of the diluted this compound to the corresponding wells. Include wells with medium only (cell control) and wells with medium and virus but no compound (virus control).

    • Incubate the plate for 1 hour at 37°C.

    • Following the pre-incubation, add 100 µL of influenza A virus suspension (at a multiplicity of infection of 0.01) to all wells except the cell control wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.

  • CPE Observation and Scoring:

    • After the incubation period, observe the cell monolayer in each well under an inverted microscope.

    • Score the degree of CPE for each well. A common scoring system ranges from 0 (no CPE) to 4 (100% CPE).

  • Cell Viability (MTT Assay):

    • Carefully remove the medium from each well.

    • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

The antiviral activity of this compound is determined by calculating the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).

  • EC50: The concentration of this compound that inhibits 50% of the viral CPE. This is calculated from the dose-response curve of the percentage of CPE inhibition versus the compound concentration.

  • CC50: The concentration of this compound that reduces cell viability by 50%. This is determined from the dose-response curve of cell viability versus the compound concentration in uninfected cells.

  • Selectivity Index (SI): The ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety and efficacy profile.

Quantitative Data Summary

The following tables represent hypothetical data from a CPE inhibition assay with this compound against Influenza A virus.

Table 1: Cytotoxicity of this compound on MDCK Cells

This compound (µM)Cell Viability (%)
0 (Control)100
1098
2595
5092
10085
20060
40030
80010

Table 2: Antiviral Activity of this compound against Influenza A Virus

This compound (µM)CPE Inhibition (%)
0 (Virus Control)0
1.5615
3.12535
6.2555
12.575
2590
5098
100100

Putative Signaling Pathway

While the precise molecular mechanism of this compound's antiviral activity is not yet fully elucidated, a potential signaling pathway can be proposed based on the known mechanisms of other antiviral compounds. It is hypothesized that this compound may interfere with viral entry, replication, or release from the host cell. The following diagram illustrates a hypothetical signaling pathway where this compound inhibits a key step in the viral life cycle.

Putative_Signaling_Pathway cluster_virus Influenza A Virus Life Cycle cluster_drug This compound Action cluster_host Host Cell virus_entry Viral Entry & Uncoating viral_rna_synthesis Viral RNA Replication virus_entry->viral_rna_synthesis viral_protein_synthesis Viral Protein Synthesis viral_rna_synthesis->viral_protein_synthesis virus_assembly Virion Assembly & Release viral_protein_synthesis->virus_assembly cpe Cytopathic Effect (CPE) virus_assembly->cpe nuezhenidic_acid This compound nuezhenidic_acid->viral_rna_synthesis Inhibition cell_death Cell Death cpe->cell_death

Figure 2. Putative mechanism of action of this compound.

Conclusion

The CPE inhibition assay is a robust and reliable method for evaluating the in vitro antiviral activity of this compound. The detailed protocol provided in these application notes offers a standardized approach for researchers to assess its efficacy against influenza A virus and other susceptible viruses. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways involved in the antiviral action of this compound.

References

Application Notes and Protocols: Evaluating the Cytotoxicity of Nuezhenidic Acid in MDCK Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for assessing the cytotoxic effects of Nuezhenidic acid on Madin-Darby Canine Kidney (MDCK) cells. The protocols detailed herein describe standard colorimetric and fluorescence-based assays to quantify cell viability, membrane integrity, and apoptosis. This document is intended to serve as a foundational resource for researchers in toxicology, pharmacology, and drug development who are investigating the potential nephrotoxic effects of novel compounds.

MDCK cells are a well-established model for the renal epithelium and are frequently used in cytotoxicity studies due to their physiological relevance. The following protocols for MTT, LDH, and Annexin V/PI assays have been adapted for use with this adherent cell line.

Assessment of Cell Viability: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[2] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay p1 Seed MDCK cells in a 96-well plate p2 Incubate overnight (37°C, 5% CO2) p1->p2 t1 Prepare serial dilutions of this compound p2->t1 t2 Treat cells with this compound t1->t2 t3 Incubate for 24, 48, or 72 hours t2->t3 a1 Add MTT reagent to each well t3->a1 a2 Incubate for 2-4 hours a1->a2 a3 Add solubilization solution (e.g., DMSO) a2->a3 a4 Measure absorbance at 570 nm a3->a4

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed MDCK cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation: this compound Cytotoxicity (MTT Assay)
This compound (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100.0 ± 5.2100.0 ± 4.8100.0 ± 5.5
198.7 ± 4.995.3 ± 5.192.1 ± 4.7
1092.4 ± 5.585.1 ± 4.678.3 ± 5.0
5075.6 ± 6.160.2 ± 5.845.9 ± 6.2
10051.3 ± 5.335.8 ± 4.920.7 ± 5.4
25022.8 ± 4.710.5 ± 3.85.1 ± 2.9

Data are presented as mean ± standard deviation.

Assessment of Membrane Integrity: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of necrosis.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay p1 Seed and treat MDCK cells as in MTT assay p2 Prepare controls: Spontaneous, Maximum, and Vehicle p1->p2 a1 Transfer supernatant to a new plate p2->a1 a2 Add LDH reaction mixture a1->a2 a3 Incubate for 30 minutes at room temperature a2->a3 a4 Add stop solution a3->a4 a5 Measure absorbance at 490 nm a4->a5

Caption: Workflow for assessing cytotoxicity using the LDH release assay.

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Prepare the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.

    • Vehicle control: Cells treated with the highest concentration of the solvent used for this compound.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 600 x g for 10 minutes to pellet any detached cells.

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation: this compound Cytotoxicity (LDH Assay)
This compound (µM)24h LDH Release (%)48h LDH Release (%)72h LDH Release (%)
0 (Control)0.0 ± 2.10.0 ± 2.50.0 ± 2.8
11.2 ± 1.83.5 ± 2.25.8 ± 3.1
105.7 ± 2.512.3 ± 3.118.9 ± 3.5
5021.4 ± 3.838.9 ± 4.552.1 ± 4.9
10045.8 ± 4.262.7 ± 5.178.3 ± 5.7
25078.2 ± 5.591.5 ± 4.895.6 ± 4.2

Data are presented as mean ± standard deviation, normalized to the maximum LDH release control.

Assessment of Apoptosis: Annexin V/PI Staining

The Annexin V/Propidium Iodide (PI) assay is a common method for detecting apoptosis by flow cytometry. During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.

Hypothetical Signaling Pathway: Intrinsic Apoptosis

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade stimulus This compound bax Bax/Bak Activation stimulus->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 apaf1->casp9 casp3 Caspase-3 casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A potential intrinsic apoptosis signaling pathway.

Detailed Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed MDCK cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (propidium iodide) solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation: this compound-Induced Apoptosis
This compound (µM)Viable Cells (%)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
0 (Control)95.1 ± 2.32.5 ± 0.82.4 ± 0.7
1088.3 ± 3.17.9 ± 1.53.8 ± 1.1
5065.7 ± 4.525.4 ± 3.28.9 ± 2.4
10030.2 ± 5.248.6 ± 4.821.2 ± 3.9

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preliminary cytotoxic characterization of this compound in MDCK cells. By employing a combination of assays that measure different aspects of cell health—metabolic activity, membrane integrity, and apoptosis—researchers can obtain a comprehensive understanding of a compound's potential toxicity. The presented data tables and workflows serve as templates for experimental design and data interpretation. Further investigations may be warranted to elucidate the specific molecular mechanisms underlying any observed cytotoxicity.

References

Application Notes and Protocols for Neuraminidase Inhibition Assay of Nuezhenidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the inhibitory effect of Nuezhenidic acid on influenza virus neuraminidase activity. The described method is a robust, fluorescence-based assay widely adopted for screening and characterizing novel neuraminidase inhibitors.[1][2][3]

Introduction

Influenza virus neuraminidase (NA) is a critical surface glycoprotein (B1211001) that facilitates the release of progeny virions from infected host cells, playing a pivotal role in the viral life cycle.[4][5] Its inhibition is a key strategy in the development of antiviral therapeutics. This document details a standardized in vitro assay to quantify the neuraminidase inhibition potency of this compound. The assay employs the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The reduction in fluorescence in the presence of this compound allows for the determination of its inhibitory activity.

Principle of the Assay

The fundamental principle of this assay lies in the enzymatic cleavage of the non-fluorescent MUNANA substrate by neuraminidase to produce the highly fluorescent 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the neuraminidase activity. When an inhibitor, such as this compound, is introduced, it binds to the neuraminidase, impeding its enzymatic function and leading to a dose-dependent decrease in the fluorescent signal. The concentration of this compound that reduces neuraminidase activity by 50% is determined as the IC50 value, a key parameter for quantifying its inhibitory potency.

Experimental Protocols

Materials and Reagents
  • Neuraminidase Enzyme: Recombinant neuraminidase from a relevant influenza virus strain (e.g., H1N1, H3N2).

  • This compound: Stock solution of known concentration in an appropriate solvent (e.g., DMSO).

  • Positive Control: A known neuraminidase inhibitor such as Oseltamivir carboxylate or Zanamivir.

  • Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl₂, pH 6.5.

  • Stop Solution: Freshly prepared 0.1 M Glycine-NaOH, pH 10.7, containing 25% ethanol (B145695).

  • 4-Methylumbelliferone (4-MU): For standard curve generation.

  • 96-well Plates: Black, flat-bottom plates are recommended to minimize background fluorescence.

  • Fluorometric Microplate Reader: Capable of excitation at ~365 nm and emission at ~450 nm.

Reagent Preparation
  • Assay Buffer: Prepare a solution containing 33 mM MES and 4 mM CaCl₂. Adjust the pH to 6.5 using NaOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • This compound Working Solutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.

  • Neuraminidase Working Solution: Dilute the neuraminidase enzyme stock in Assay Buffer to a predetermined optimal concentration. This concentration should provide a robust signal within the linear range of the assay.

  • MUNANA Substrate Stock Solution (2.5 mM): Dissolve 25 mg of MUNANA in 20 mL of distilled water. Aliquot and store at -20°C.

  • MUNANA Working Solution (300 µM): On the day of the assay, dilute the MUNANA stock solution with Assay Buffer to a final concentration of 300 µM. Protect this solution from light.

  • 4-MU Standard Stock Solution (6.4 mM): Dissolve 11.3 mg of 4-MU in 5 mL of absolute ethanol and add 5 mL of 0.9% NaCl.

  • 4-MU Standard Curve Solutions: Prepare a series of dilutions of the 4-MU stock solution in Assay Buffer to generate a standard curve.

Assay Procedure
  • Plate Setup:

    • Add 50 µL of serially diluted this compound working solutions to the designated wells of a 96-well black plate.

    • For positive control wells, add 50 µL of serially diluted known inhibitor.

    • For no-inhibitor control wells (100% activity), add 50 µL of Assay Buffer.

    • For substrate control (blank) wells, add 100 µL of Assay Buffer.

  • Enzyme Addition: Add 50 µL of the neuraminidase working solution to all wells except the substrate control wells.

  • Pre-incubation: Gently tap the plate to mix the contents and incubate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the 300 µM MUNANA working solution to all wells.

  • Incubation: Gently tap the plate to ensure thorough mixing and incubate at 37°C for 60 minutes. Protect the plate from light during incubation.

  • Reaction Termination: Stop the enzymatic reaction by adding 100 µL of Stop Solution to each well.

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with excitation at approximately 365 nm and emission at approximately 450 nm.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence reading of the substrate control (blank) wells from the readings of all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of neuraminidase inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of no-inhibitor control well)] x 100

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Data Presentation

Quantitative data from the neuraminidase inhibition assay should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Neuraminidase Inhibitory Activity of this compound

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
This compound0.1
1
10
50
100
Oseltamivir0.001
(Positive Control)0.01
0.1
1
10

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Inhibitor) prep_plate Prepare 96-well Plate (Inhibitor Dilutions) prep_reagents->prep_plate prep_enzyme Prepare Neuraminidase Working Solution add_enzyme Add Neuraminidase to Plate prep_enzyme->add_enzyme prep_plate->add_enzyme pre_incubate Pre-incubate (45 min, RT) add_enzyme->pre_incubate add_substrate Add MUNANA Substrate pre_incubate->add_substrate incubate Incubate (60 min, 37°C) add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_fluorescence Read Fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for the fluorometric neuraminidase inhibition assay.

Neuraminidase Inhibition Signaling Pathway

G cluster_virus Influenza Virus cluster_cell Host Cell cluster_release Viral Release NA Neuraminidase (NA) SA_receptor Sialic Acid Receptor NA->SA_receptor Cleaves Sialic Acid (Enabling Release) HA Hemagglutinin (HA) Progeny_Virion Progeny Virion Progeny_Virion->SA_receptor Binds via HA Inhibitor This compound (Inhibitor) Inhibitor->NA Inhibits

Caption: Mechanism of neuraminidase inhibition by this compound.

References

Application Notes and Protocols for Cell-Based Assays in Influenza Research: A Focus on Neuraminidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive overview of common cell-based assays utilized in the study of influenza virus infection and the evaluation of antiviral compounds. While the specific compound "Nuezhenidic acid" did not yield dedicated research in the context of influenza in our recent search, the protocols and principles outlined below are broadly applicable to the investigation of novel anti-influenza agents, particularly those targeting the viral neuraminidase.

Introduction to Influenza Virus and the Role of Neuraminidase

Influenza A and B viruses are major human pathogens responsible for seasonal epidemics and occasional pandemics.[1][2] Two key glycoproteins on the surface of the influenza virus are crucial for its life cycle: hemagglutinin (HA) and neuraminidase (NA).[1][3] Hemagglutinin facilitates viral entry by binding to sialic acid receptors on the host cell surface.[1][4] Neuraminidase, a sialidase enzyme, is essential for the release of newly formed virus particles from infected cells by cleaving these sialic acid linkages, thus preventing viral aggregation and promoting spread.[5][6] This critical role makes neuraminidase a primary target for antiviral drug development.[7]

Key Cell-Based Assays for Evaluating Anti-Influenza Compounds

Several in vitro cell-based assays are fundamental for determining the efficacy and cytotoxicity of potential antiviral compounds. These assays provide quantitative data to assess a compound's ability to inhibit viral replication and to determine its therapeutic window.

Cytotoxicity Assay (CC50 Determination)

Before evaluating the antiviral activity of a compound, it is crucial to determine its cytotoxicity to the host cells. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of the cells in a culture. This is often determined using assays that measure cell viability, such as those based on the reduction of tetrazolium salts (e.g., MTT or MTS) or by measuring ATP content.

Table 1: Representative Cytotoxicity and Antiviral Activity Data for a Hypothetical Neuraminidase Inhibitor

CompoundCell LineAssayCC50 (µM)Virus StrainEC50 (µM)Selectivity Index (SI = CC50/EC50)
Hypothetical NA InhibitorMDCKMTT Assay> 500A/H1N115.2> 32.9
Hypothetical NA InhibitorA549CellTiter-Glo> 500A/H3N221.8> 22.9
Oseltamivir Carboxylate (Control)MDCKCPE Reduction> 1000A/H1N10.85> 1176

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the compound, cell line, virus strain, and assay conditions.

Cytopathic Effect (CPE) Reduction Assay (EC50 Determination)

Influenza virus infection often leads to morphological changes in host cells, known as the cytopathic effect (CPE), which can include cell rounding, detachment, and lysis. The CPE reduction assay is a common method to screen for antiviral activity. The 50% effective concentration (EC50) is the concentration of a compound that inhibits the viral CPE by 50%.

Plaque Reduction Assay

This is a more quantitative method to determine the effect of a compound on the production of infectious virus particles. A viral plaque is a localized area of cell death and lysis caused by a single infectious virus particle and its progeny. In the presence of an effective antiviral, the number and/or size of the plaques will be reduced.

Virus Yield Reduction Assay

This assay directly measures the amount of infectious virus produced in the presence of a test compound. Cell cultures are infected with the virus and treated with different concentrations of the compound. After an incubation period, the supernatant containing newly produced viruses is collected and titrated to determine the viral titer, often by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

Neuraminidase (NA) Inhibition Assay

For compounds suspected to target neuraminidase, a direct enzymatic assay is essential. This assay typically uses a fluorogenic or chemiluminescent substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by NA, releases a fluorescent or luminescent signal.[8] The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces NA activity by 50%.

Experimental Protocols

Protocol 1: Cytotoxicity Assay using MTT
  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Addition: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (no compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the "cells only" control and determine the CC50 value from the dose-response curve.

Protocol 2: Plaque Reduction Assay
  • Cell Seeding: Seed MDCK cells in a 6-well plate to form a confluent monolayer.

  • Virus Infection: Prepare serial dilutions of the influenza virus stock. Wash the cell monolayer with PBS and infect with 200 µL of virus dilution for 1 hour at 37°C.

  • Compound Treatment: During the infection, prepare an overlay medium (e.g., 2X MEM with 1% agarose) containing different concentrations of the test compound.

  • Overlay: After the 1-hour incubation, remove the virus inoculum and add 2 mL of the compound-containing overlay medium to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.

  • Staining: Fix the cells with 4% formaldehyde (B43269) and stain with 0.5% crystal violet to visualize the plaques.

  • Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value.

Protocol 3: Fluorometric Neuraminidase Inhibition Assay
  • Reagent Preparation: Prepare a reaction buffer (e.g., MES buffer with CaCl2) and a solution of the fluorogenic substrate MUNANA.

  • Reaction Setup: In a black 96-well plate, add the influenza virus preparation, serial dilutions of the test compound, and the reaction buffer. Include a "no inhibitor" control.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the MUNANA substrate to all wells to start the enzymatic reaction.

  • Measurement: Measure the fluorescence (excitation ~365 nm, emission ~450 nm) at regular intervals for 30-60 minutes using a fluorescence plate reader.

  • Calculation: Determine the rate of the enzymatic reaction (slope of the fluorescence over time). Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental procedures and biological pathways.

Experimental_Workflow_Plaque_Reduction_Assay cluster_prep Day 1: Preparation cluster_infection Day 2: Infection & Treatment cluster_incubation Day 3-4: Incubation cluster_analysis Day 5: Analysis A Seed MDCK cells in 6-well plates B Prepare virus dilutions C Infect cell monolayer B->C E Add compound-containing overlay C->E D Prepare overlay with test compound D->E F Incubate for 48-72 hours E->F G Fix and stain cells F->G H Count plaques G->H I Calculate EC50 H->I Neuraminidase_Inhibition_Pathway cluster_virus Influenza Virus cluster_host Host Cell cluster_inhibitor Intervention NA Neuraminidase (NA) SialicAcid Sialic Acid Receptor NA->SialicAcid Cleavage Inhibitor NA Inhibitor (e.g., Oseltamivir) Inhibitor->NA Binding & Inhibition

References

Application Notes & Protocols: Characterizing the Antiviral Mechanism of Action of Novel Compounds Using a Time-of-Addition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The time-of-addition assay is a critical tool in virology for elucidating the specific stage of the viral life cycle that is inhibited by an antiviral compound. By introducing the compound at different time points relative to viral infection of host cells, it is possible to determine whether the compound targets early events such as attachment and entry, intermediate stages like genome replication, or late stages such as viral assembly and release.[1][2][3] This information is invaluable for the mechanism of action studies and the development of new antiviral therapeutics.

These application notes provide a detailed protocol for utilizing a time-of-addition assay to characterize the antiviral activity of a novel test compound, exemplified here as Nuezhenidic acid.

Principle of the Assay

The assay is predicated on the synchronous infection of a cell monolayer. The test compound is added at various time points before, during, and after infection. The resulting viral yield or a reporter gene expression is measured at the end of a single replication cycle. By comparing the level of inhibition at each time point to that of control compounds with known mechanisms of action, the antiviral target of the test compound can be pinpointed. For instance, a compound that only inhibits the virus when added early in the infection likely targets attachment or entry. Conversely, a compound that retains its activity when added several hours post-infection is likely interfering with replication or later stages.[1][3]

Experimental Workflow

The overall workflow of a time-of-addition assay involves several key steps, from cell preparation to data analysis. A generalized workflow is depicted below.

Time_of_Addition_Workflow cluster_prep Day 1: Preparation cluster_infection Day 2: Infection and Treatment cluster_incubation Day 2-3: Incubation cluster_analysis Day 3: Analysis cell_seeding Seed susceptible cells in 96-well plates pre_infection Pre-treat cells with compound (-2h) cell_seeding->pre_infection 24h incubation infection Infect cells with virus (Time 0) pre_infection->infection wash Wash cells to remove unbound virus infection->wash add_compound Add compound at different time points (0, 2, 4, 6, 8h post-infection) wash->add_compound incubation Incubate for one viral replication cycle (e.g., 24h) add_compound->incubation quantification Quantify viral yield (e.g., Plaque Assay, qPCR, ELISA) incubation->quantification data_analysis Analyze data and determine the inhibitory window quantification->data_analysis

Caption: A generalized workflow for a time-of-addition assay.

Materials and Reagents

  • Cells: A susceptible cell line for the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza).

  • Virus: A well-characterized stock of the virus to be tested.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Control Compounds:

    • Entry Inhibitor: (e.g., Enfuvirtide for HIV, Bafilomycin A1 for viruses requiring endosomal acidification).

    • Replication Inhibitor: (e.g., Remdesivir for RNA viruses, Acyclovir for herpesviruses).

    • Late-Stage Inhibitor: (e.g., Oseltamivir for influenza virus release).

  • Media and Buffers:

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Infection medium (serum-free or low-serum medium).

    • Phosphate-buffered saline (PBS).

  • Assay Plates: 96-well tissue culture plates.

  • Reagents for Viral Quantification: Dependent on the chosen method (e.g., crystal violet for plaque assays, reagents for qPCR or ELISA).

Experimental Protocol

This protocol is a general guideline and should be optimized for the specific virus-cell system being used.

Day 1: Cell Seeding

  • Trypsinize and count the cells.

  • Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

Day 2: Infection and Compound Addition

  • Prepare serial dilutions of the test compound and control compounds in infection medium at 2x the final concentration.

  • Pre-treatment (-2h): Remove the culture medium from the designated wells and add the compound dilutions. Incubate for 2 hours at 37°C.

  • Infection (0h):

    • For pre-treated wells, remove the compound-containing medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI) in the presence of the fresh compound.

    • For all other wells, remove the culture medium and infect the cells with the virus.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • After the 1-hour incubation, remove the viral inoculum and wash the cell monolayers three times with PBS to remove unbound virus.

  • Add fresh infection medium to all wells.

  • Time-of-Addition: Add the 2x compound dilutions to the appropriate wells at the designated time points (e.g., 0, 2, 4, 6, 8 hours post-infection). Include a "no-drug" virus control and a "no-virus" cell control.

  • Incubate the plates at 37°C for the duration of a single viral replication cycle (e.g., 24 hours).

Day 3: Quantification of Viral Yield

The method for quantifying the virus will depend on the virus and the available resources. Common methods include:

  • Plaque Assay: To determine the titer of infectious virus particles.

  • Quantitative PCR (qPCR): To measure the amount of viral nucleic acid.

  • ELISA: To quantify the expression of a specific viral protein.

  • Reporter Gene Assay: If using a recombinant virus expressing a reporter gene (e.g., luciferase, GFP).

Data Presentation and Interpretation

The results of a time-of-addition assay are typically presented as the percentage of viral inhibition at each time point relative to the no-drug control.

Table 1: Representative Time-of-Addition Assay Data

Time of Addition (hours post-infection)This compound (% Inhibition)Entry Inhibitor Control (% Inhibition)Replication Inhibitor Control (% Inhibition)
-295.2 ± 3.198.5 ± 2.597.9 ± 1.8
094.8 ± 2.896.2 ± 3.098.1 ± 2.2
235.6 ± 4.515.3 ± 5.195.5 ± 3.4
410.1 ± 3.95.2 ± 2.894.8 ± 2.9
64.5 ± 2.12.1 ± 1.540.7 ± 6.2
82.3 ± 1.81.5 ± 1.012.3 ± 4.7

Interpretation of Representative Data:

  • Entry Inhibitor Control: Shows high inhibition when added before or at the time of infection, with a rapid loss of activity when added post-infection. This is the expected pattern for a compound that blocks viral entry.

  • Replication Inhibitor Control: Maintains high inhibitory activity even when added several hours after infection, as it targets the intracellular replication of the virus. The activity begins to decrease as the replication process is completed.

  • This compound: In this hypothetical dataset, this compound shows a profile similar to the entry inhibitor. The potent inhibition observed at -2 and 0 hours, followed by a sharp drop-off in activity at later time points, suggests that this compound likely acts at an early stage of the viral life cycle, such as attachment, fusion, or uncoating.

Signaling Pathway Visualization

To further investigate the mechanism of a putative entry inhibitor, it is useful to consider the cellular signaling pathways involved in viral entry. For many viruses, entry is a complex process that can involve interactions with multiple host cell receptors and co-receptors, followed by endocytosis and pH-dependent fusion.

Viral_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Virion Virion Receptor Primary Receptor Virion->Receptor Attachment CoReceptor Co-receptor Receptor->CoReceptor Conformational Change Endosome Endosome CoReceptor->Endosome Endocytosis Fusion Membrane Fusion Endosome->Fusion Acidification Uncoating Uncoating Fusion->Uncoating Replication Viral Replication Uncoating->Replication

Caption: A simplified diagram of a common viral entry pathway.

Based on the hypothetical data, this compound could be interfering with any of the early steps depicted, such as attachment to the primary receptor, interaction with a co-receptor, or the process of endocytosis and fusion. Follow-up experiments would be required to distinguish between these possibilities.

Conclusion

The time-of-addition assay is a powerful and relatively straightforward method for gaining initial insights into the mechanism of action of a novel antiviral compound. The data generated can guide further mechanistic studies and contribute to the overall understanding of the compound's therapeutic potential. The protocol and examples provided here serve as a comprehensive guide for researchers embarking on the characterization of new antiviral agents.

References

Preparation of Nuezhenidic Acid Stock Solutions for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nuezhenidic acid, a natural compound isolated from the fruits of Ligustrum lucidum, has demonstrated potential as an inhibitor of the influenza A virus.[1][2] Effective in vitro studies of its biological activity necessitate the preparation of accurate and stable stock solutions for consistent delivery in cell culture systems. As a hydrophobic compound, this compound requires a suitable organic solvent for dissolution before being introduced to aqueous cell culture media. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions, with a primary focus on using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to these guidelines will help ensure experimental reproducibility and minimize solvent-induced artifacts.

Introduction

Proper preparation of stock solutions is a critical first step in cellular and molecular biology research. For hydrophobic compounds like this compound, which are not readily soluble in aqueous solutions, organic solvents are necessary. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent that can dissolve a broad range of polar and nonpolar compounds and is miscible with water and cell culture media.[3][4] However, DMSO is not biologically inert and can exert effects on cell growth, viability, and differentiation, particularly at higher concentrations.[5] Therefore, it is crucial to minimize the final DMSO concentration in cell culture and to include appropriate vehicle controls in all experiments. This application note provides a standardized protocol for preparing high-concentration stock solutions of this compound in DMSO, enabling the use of low solvent volumes in cell-based assays.

Quantitative Data Summary

A summary of the key quantitative data for this compound and its recommended handling is presented in the table below for easy reference.

ParameterValueSource(s)
Molecular Weight 452.4 g/mol
CAS Number 183238-67-7
Appearance Solid
Solubility in DMSO ≥ 45 mg/mL (approximately 99.48 mM)
Recommended Stock Solution Concentration 10 mM - 50 mM in 100% DMSOGeneral Practice
Recommended Final DMSO Concentration in Culture ≤ 0.1% (v/v) is ideal; should not exceed 0.5% (v/v)
Storage of Stock Solution -20°C or -80°C; protect from light and moisture

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber microcentrifuge tubes or cryovials

  • Sterile, positive displacement pipettes and tips

  • Vortex mixer

  • Analytical balance

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Sterile serological pipettes

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
  • Preparation: In a sterile environment (e.g., a biological safety cabinet), allow the this compound powder and DMSO to equilibrate to room temperature.

  • Weighing: Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 22.62 mg of this compound (Calculation: 0.050 mol/L * 1 L/1000 mL * 452.4 g/mol * 1000 mg/g = 22.62 mg/mL).

  • Dissolution: Transfer the weighed powder into a sterile amber microcentrifuge tube. Add the calculated volume of 100% sterile DMSO (in this example, 1 mL).

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Properly label the vials with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Application of this compound to Cell Culture and Vehicle Control
  • Thawing the Stock Solution: When ready to treat cells, thaw an aliquot of the this compound stock solution at room temperature.

  • Preparation of Working Solution: Prepare serial dilutions of the this compound stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

    • Example for a 1:1000 dilution: To achieve a final concentration of 50 µM from a 50 mM stock, you would perform a 1:1000 dilution. Add 1 µL of the 50 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control Preparation: It is essential to include a vehicle control in your experiment. Prepare a control solution containing the same final concentration of DMSO as the highest concentration of this compound used.

    • Example: If the highest final concentration of this compound results in a 0.1% DMSO concentration, the vehicle control will be cell culture medium with 0.1% DMSO.

  • Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation and Analysis: Incubate the cells for the desired experimental duration and proceed with your downstream analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing and applying the this compound stock solution in a cell culture experiment, including the necessary controls.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Culture Experiment cluster_3 Analysis weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Solution Aliquot dilute_drug Dilute in Culture Medium (e.g., 1:1000 for 0.1% DMSO) thaw->dilute_drug dilute_vehicle Prepare Vehicle Control (Medium + same % DMSO) thaw->dilute_vehicle treat_cells Treat Cells dilute_drug->treat_cells dilute_vehicle->treat_cells untreated_control Untreated Control (Medium Only) treat_cells->untreated_control vehicle_control Vehicle Control treat_cells->vehicle_control drug_treatment This compound Treatment treat_cells->drug_treatment analyze Incubate and Analyze Results untreated_control->analyze vehicle_control->analyze drug_treatment->analyze

Caption: Workflow for this compound Stock Preparation and Cell Treatment.

Conclusion

This application note provides a comprehensive protocol for the preparation of this compound stock solutions for use in cell culture. By utilizing DMSO as a solvent and adhering to the recommended final concentrations and controls, researchers can confidently investigate the biological effects of this compound in a reproducible and reliable manner. It is always recommended to perform preliminary experiments to determine the optimal, non-toxic concentration of both the compound and the solvent for any given cell line and experimental setup.

References

Application Notes & Protocols: High-Throughput Screening of Nuezhenidic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuezhenidic acid, a novel natural product, has emerged as a promising scaffold for the development of new therapeutic agents. Its unique chemical structure presents a foundation for the synthesis of a diverse library of derivatives. These derivatives warrant investigation for a range of biological activities, with a primary focus on their potential as anti-inflammatory and antiviral agents. High-throughput screening (HTS) is a critical tool for rapidly evaluating large numbers of these derivatives to identify lead compounds for further development.

This document provides detailed application notes and protocols for the high-throughput screening of this compound derivatives against key targets in inflammatory and viral pathways.

High-Throughput Screening for Anti-Inflammatory Activity

A key mechanism in inflammation is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which leads to the production of pro-inflammatory cytokines.[1] High-throughput screening assays can be designed to identify compounds that inhibit this pathway.

NF-κB Reporter Gene Assay

This cell-based assay is a robust method for screening compounds that modulate NF-κB activity.[1] It utilizes a stable cell line, such as HEK293, containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Experimental Protocol:

  • Cell Preparation:

    • Culture HEK293-NF-κB-luc cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

    • Seed 10,000 cells per well in a 384-well white, clear-bottom plate and incubate overnight.

  • Compound Treatment:

    • Prepare a stock library of this compound derivatives in DMSO.

    • Using an automated liquid handler, perform a serial dilution to achieve final assay concentrations ranging from 0.1 µM to 100 µM.

    • Add the compounds to the cell plate and incubate for 1 hour.

  • Induction of NF-κB Activation:

    • Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), at a final concentration of 10 ng/mL.

    • Include positive controls (activator only) and negative controls (vehicle only).

  • Signal Detection:

    • After 6 hours of incubation, add a luciferase substrate solution to each well.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value (the concentration at which 50% of the NF-κB activity is inhibited) for active compounds.

High-Throughput ELISA for Pro-Inflammatory Cytokines

This assay quantifies the production of specific pro-inflammatory cytokines, such as IL-6 and TNF-α, from immune cells.

Experimental Protocol:

  • Cell Preparation:

    • Culture RAW 264.7 murine macrophages in RPMI-1640 medium.

    • Seed 50,000 cells per well in a 96-well plate and incubate overnight.

  • Compound Treatment and Stimulation:

    • Treat cells with this compound derivatives for 1 hour.

    • Stimulate with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Supernatant Collection:

    • After 24 hours, centrifuge the plate and collect the supernatant.

  • ELISA:

    • Perform a sandwich ELISA for IL-6 and TNF-α according to the manufacturer's instructions.

    • Use a plate reader to measure absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve to quantify cytokine concentrations.

    • Calculate the percent inhibition of cytokine production for each derivative.

Data Presentation: Anti-Inflammatory Activity
Derivative IDNF-κB Reporter Assay IC50 (µM)IL-6 Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)
NZ-A-00115.225.830.1
NZ-A-0022.55.14.8
NZ-A-003> 100> 100> 100
NZ-A-0048.712.310.5
Control (Dexamethasone) 0.1 0.5 0.3

High-Throughput Screening for Antiviral Activity

HTS is instrumental in the discovery of novel antiviral agents.[2][3] Assays can be designed to target specific viral enzymes or to assess the overall inhibition of viral replication in a cell-based model.

Viral Cytopathic Effect (CPE) Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Experimental Protocol:

  • Cell Preparation:

    • Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in a 384-well plate.

  • Compound and Virus Addition:

    • Add this compound derivatives to the cells.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

    • Include uninfected and untreated infected controls.

  • Quantification of Cell Viability:

    • After the incubation period, add a reagent to measure cell viability (e.g., a resazurin-based reagent).

    • Measure fluorescence or absorbance with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell protection for each compound.

    • Determine the EC50 (the concentration at which 50% of the CPE is inhibited).

Viral Helicase Inhibition Assay

This is a biochemical assay that screens for inhibitors of a specific viral enzyme essential for replication, such as the helicase.[4]

Experimental Protocol:

  • Assay Setup:

    • Use a 1536-well plate format for high-throughput.

    • The assay measures the unwinding of a fluorescently labeled DNA or RNA substrate by the viral helicase.

  • Reaction Mixture:

    • Add the purified viral helicase enzyme, the substrate, and ATP to each well.

    • Add the this compound derivatives.

  • Signal Detection:

    • Measure the change in fluorescence polarization or FRET signal over time using a plate reader. A decrease in signal indicates helicase activity.

  • Data Analysis:

    • Calculate the percent inhibition of helicase activity.

    • Determine the IC50 for active compounds.

Data Presentation: Antiviral Activity
Derivative IDViral CPE Assay EC50 (µM)Viral Helicase Assay IC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
NZ-B-0015.810.2> 100> 17.2
NZ-B-00222.135.4> 100> 4.5
NZ-B-0031.22.550.341.9
NZ-B-004> 50> 50> 100-
Control (Remdesivir) 0.5 1.1 > 100 > 200

Visualizing Workflows and Pathways

HTS Workflow for this compound Derivatives

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Hit Confirmation & Validation A This compound Derivatives Library B Serial Dilution in 384-well Plates A->B C Cell-Based Assays (e.g., NF-κB Reporter) B->C D Biochemical Assays (e.g., Helicase Inhibition) B->D E Calculate % Inhibition C->E D->E F Identify 'Hits' E->F G Dose-Response Curves (IC50/EC50) F->G H Orthogonal Assays G->H I Cytotoxicity Assays H->I J Lead Compound I->J

Caption: High-throughput screening workflow for this compound derivatives.

Simplified NF-κB Signaling Pathway

NFkB_Pathway cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Gene Pro-inflammatory Gene Transcription DNA->Gene

References

Troubleshooting & Optimization

Nuezhenidic acid solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuezhenidic acid. This guide provides detailed information, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a natural product isolated from Ligustrum lucidum (glossy privet). It is recognized for its inhibitory activity against the influenza A virus.[1][2] It is supplied as a powder for research purposes.

Q2: What is the solubility of this compound in common laboratory solvents? A2: The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO) and water. Quantitative data is summarized in the table below. Note that for aqueous solutions, sonication is recommended to aid dissolution.[1]

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO45 mg/mL99.48 mMSonication recommended
H₂O9.09 mg/mL20.09 mMSonication recommended

Q3: How should I prepare a stock solution of this compound? A3: Due to its high solubility, DMSO is the recommended solvent for preparing high-concentration stock solutions.[1] A common practice is to prepare a 10 mM or higher stock solution. For detailed steps, refer to the "Experimental Protocols" section below.

Q4: What is the maximum recommended concentration of DMSO for cell culture experiments? A4: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO without severe toxic effects.[3] However, sensitive or primary cells may require a lower concentration, such as 0.1% or less. It is critical to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent effects.

Q5: How does this compound exert its antiviral effect? A5: this compound is an inhibitor of the influenza virus. While its specific molecular interactions are a subject of ongoing research, compounds of this nature often target viral enzymes. Many anti-influenza drugs function as neuraminidase inhibitors. These drugs block the neuraminidase enzyme on the surface of the virus, which prevents newly formed viral particles from being released from the infected host cell, thereby halting the spread of the infection.

Visualizing the Mechanism of Action

The following diagram illustrates the general mechanism of action for a neuraminidase inhibitor against the influenza virus.

cluster_cell Infected Host Cell cluster_action Molecular Interaction V_Assembly 1. New virus particles assemble V_Budding 2. Virus buds from cell membrane V_Assembly->V_Budding V_Trapped 3. Virus remains trapped due to inhibited Neuraminidase V_Budding->V_Trapped NA_Enzyme Viral Neuraminidase (on budding virus) NA_Inhibitor This compound (Neuraminidase Inhibitor) NA_Inhibitor->NA_Enzyme BLOCKS caption Mechanism of Neuraminidase Inhibition

Caption: Mechanism of Neuraminidase Inhibition.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (100 mM in DMSO)
  • Pre-analysis: this compound has a molecular weight of 452.36 g/mol . To prepare 1 mL of a 100 mM stock solution, you will need 45.24 mg of the compound.

  • Weighing: Carefully weigh 45.24 mg of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of high-purity, sterile DMSO to the tube.

  • Dissolution: Vortex the solution gently until the powder is completely dissolved. If needed, sonicate the vial for a few minutes to ensure full dissolution, as recommended by the supplier.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 1 year) or -20°C for shorter periods (up to 1 month).

Protocol 2: Preparation of a Working Solution in Cell Culture Media

This protocol describes the preparation of a 10 µM working solution from a 100 mM DMSO stock, ensuring the final DMSO concentration remains at 0.01%.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, a serial or stepwise dilution is recommended. First, prepare a 1 mM intermediate solution by diluting 10 µL of the 100 mM stock into 990 µL of sterile serum-free culture medium or PBS. Mix thoroughly by gentle pipetting.

  • Final Dilution: Add the required volume of the intermediate solution to your final volume of complete cell culture medium. For example, to make 10 mL of a 10 µM final concentration, add 100 µL of the 1 mM intermediate solution to 9.9 mL of complete medium.

  • Mixing: Mix immediately but gently by swirling or inverting the tube to ensure homogeneity and prevent localized high concentrations that could cause precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate volume of culture medium (e.g., add 1 µL of DMSO to 10 mL of media for a 0.01% control).

start This compound (Powder) step1 Dissolve start->step1 stock High-Concentration Stock Solution (e.g., 100 mM in 100% DMSO) step2 Dilute (Stepwise) stock->step2 intermediate Intermediate Dilution (e.g., 1 mM in Media/PBS) step3 Dilute to Final intermediate->step3 working Final Working Solution (e.g., 10 µM in Culture Media) Final DMSO < 0.5% step4 Treat working->step4 end Add to Cell Culture step1->stock step2->intermediate step3->working step4->end

Caption: Workflow for Solution Preparation.

Troubleshooting Guide

Q: My compound precipitated after I added the DMSO stock to my cell culture medium. What should I do? A: Precipitation occurs when the compound's solubility limit in the aqueous culture medium is exceeded. Here are several steps to resolve this:

  • Use Stepwise Dilution: Avoid adding the highly concentrated DMSO stock directly to the final volume of media. Perform one or more intermediate dilution steps in media or PBS as described in Protocol 2. This prevents localized supersaturation.

  • Lower the Final Concentration: Your target experimental concentration may be too high for the compound's aqueous solubility. Try testing a lower final concentration.

  • Increase Final DMSO Concentration: While not ideal, you can slightly increase the final DMSO concentration, ensuring it remains within the tolerated limit for your specific cell line (e.g., from 0.1% to 0.5%). This may help keep the compound in solution. Remember to adjust your vehicle control accordingly.

  • Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound.

start Issue: Compound Precipitates in Culture Media q1 Did you perform a stepwise dilution? start->q1 s1 ACTION: Use an intermediate dilution step in serum-free media or PBS. q1->s1 No q2 Is the final concentration too high? q1->q2 Yes s1->q2 s2 ACTION: Lower the final working concentration of the compound. q2->s2 Yes q3 Is the final DMSO concentration very low? q2->q3 No end Problem Resolved s2->end s3 ACTION: Increase final DMSO % slightly (stay below 0.5% or cell toxicity limit). Adjust vehicle control. q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting Precipitation Issues.

Q: My cells are showing signs of toxicity (e.g., poor morphology, death) even at low compound concentrations. A: This could be due to several factors:

  • DMSO Toxicity: Ensure your final DMSO concentration is non-toxic to your cells. Test a range of DMSO concentrations on your cells (e.g., 0.05% to 1.0%) to determine their specific tolerance. Some sensitive cell lines can experience stress at concentrations as low as 0.1%.

  • Compound Cytotoxicity: this compound itself may be cytotoxic to your specific cell line at the concentrations tested. Perform a dose-response experiment (e.g., using an MTT or other viability assay) to determine the compound's IC₅₀ (inhibitory concentration) or CC₅₀ (cytotoxic concentration).

  • Contamination: Microbial contamination can cause rapid cell death. Visually inspect your cultures for turbidity, color changes in the medium, or filamentous structures.

Q: I am not observing the expected antiviral effect in my experiment. A: Potential causes for a lack of biological activity include:

  • Compound Instability: The compound may be unstable in your cell culture medium at 37°C over the duration of your experiment. Consider performing a stability test where you incubate the compound in the medium for various time points (e.g., 0, 8, 24, 48 hours) and then measure its concentration using a suitable analytical method like HPLC. You may need to replenish the media with a fresh compound during the experiment.

  • Incorrect Concentration: Double-check all calculations for your stock and working solutions. Ensure accurate pipetting.

  • Experimental Design: Confirm that your viral infection model and assay endpoint are appropriate for detecting the effects of a neuraminidase inhibitor. These inhibitors primarily affect the release and spread of the virus, so assays measuring viral yield over multiple cycles of replication are often most sensitive.

References

Technical Support Center: Stability of Oleanolic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided below is based on available data for oleanolic acid, its derivatives, and extracts from Ligustrum lucidum, which are presumed to be related to "Nuezhenidic acid." Specific stability data for a compound named "this compound" is not currently available in published literature. Researchers should validate these recommendations for their specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade oleanolic acid and its derivatives in solution during long-term storage?

A1: The main factors contributing to the degradation of oleanolic acid and related terpene compounds in solution are exposure to light, oxygen, and elevated temperatures.[1][2] Inappropriate pH and the presence of strong oxidizing agents can also lead to chemical instability.[3]

Q2: What are the recommended general conditions for long-term storage of solutions containing oleanolic acid derivatives?

A2: For optimal stability, solutions should be stored in airtight, amber glass or other UV-protective containers to shield them from light and oxygen.[1] It is recommended to maintain a cool and consistent temperature, ideally between 15-21°C (60-70°F).[2] For extended long-term storage, refrigeration at 2-4°C can significantly increase shelf life, provided the container is securely sealed to prevent moisture condensation.

Q3: How does the choice of solvent affect the stability of oleanolic acid derivatives?

A3: While specific data on solvent effects for "this compound" is unavailable, for the parent compound oleanolic acid, which has poor water solubility, organic solvents are often necessary. The choice of solvent can influence stability. It is crucial to use high-purity solvents and to consider potential interactions. For some derivatives, formulation strategies like creating nanoemulsions or cyclodextrin (B1172386) inclusion complexes have been used to improve solubility and may enhance stability in aqueous systems.

Q4: Are there any known incompatibilities for extracts from Ligustrum lucidum?

A4: Yes, extracts from Ligustrum lucidum are known to be incompatible with strong oxidizing agents. Contact with such agents should be avoided to prevent degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of potency or unexpected results in assays. Degradation of the compound in the stock solution.1. Prepare a fresh stock solution from solid material. 2. Review your storage conditions. Ensure the solution is protected from light, stored at a consistent, cool temperature, and in an airtight container. 3. Consider performing a stability study to determine the degradation rate under your specific storage conditions (see Experimental Protocols).
Precipitation of the compound in an aqueous buffer. Poor aqueous solubility of the oleanolic acid derivative.1. Consider using a co-solvent (e.g., DMSO, ethanol) if compatible with your experimental system. 2. Explore formulation strategies such as the use of cyclodextrins or the preparation of a nanoemulsion to improve solubility. 3. Before adding to the final aqueous solution, ensure the stock solution is fully dissolved and well-mixed.
Discoloration of the solution over time. Oxidation or photodegradation of the compound.1. Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxygen exposure. 2. Ensure the container is opaque or stored in complete darkness to prevent light-induced degradation.

Experimental Protocols

Protocol: General Stability Assessment of an Oleanolic Acid Derivative in Solution

This protocol outlines a general method for assessing the stability of a compound like "this compound" in a specific solvent and storage condition.

1. Materials:

  • High-purity sample of the compound of interest

  • High-performance liquid chromatography (HPLC) grade solvent

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Analytical column appropriate for the compound (e.g., C18)

  • Airtight, amber glass vials

  • Controlled temperature storage units (e.g., refrigerator, incubator)

  • Calibrated analytical balance and pH meter

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve the compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero): Immediately after preparation, analyze the stock solution using a validated HPLC method to determine the initial concentration and purity. This will serve as the baseline (T=0) measurement.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple airtight, amber glass vials.

    • Divide the vials into different sets for each storage condition to be tested (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.

  • Sample Analysis: Allow the vial to equilibrate to room temperature. Analyze the sample using the same HPLC method as in step 2.

  • Data Analysis:

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

    • Plot the percentage of the compound remaining versus time for each storage condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_solution Prepare Stock Solution (Known Concentration) initial_analysis Initial HPLC Analysis (T=0) prep_solution->initial_analysis aliquot Aliquot into Amber Vials initial_analysis->aliquot Start Storage storage_conditions Store at Different Conditions (e.g., 4°C, 25°C, 40°C) aliquot->storage_conditions timepoint_analysis Analyze at Time Points (e.g., 1, 2, 4, 8 weeks) storage_conditions->timepoint_analysis Retrieve Samples data_analysis Calculate Remaining % & Plot Degradation timepoint_analysis->data_analysis

Caption: Workflow for a general stability study of a compound in solution.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Is the stock solution fresh? start->check_solution storage_conditions Review storage conditions: - Airtight? - Light protected? - Cool temperature? check_solution->storage_conditions No solubility_issue Is there precipitation in aqueous buffer? check_solution->solubility_issue Yes conclusion_degradation Degradation is likely. Prepare fresh solution & re-evaluate storage. storage_conditions->conclusion_degradation Correct Storage conclusion_solubility Poor solubility is likely. Consider co-solvents or formulation. solubility_issue->conclusion_solubility Address Solubility

Caption: Troubleshooting logic for issues related to solution stability.

References

Technical Support Center: Optimizing Nuezhenidic Acid Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Nuezhenidic acid in in vitro experiments to avoid cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture experiments?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic profile for your specific cell line. A typical starting range could be from 0.1 µM to 100 µM. A dose-response experiment is crucial to identify the optimal non-toxic concentration for your downstream applications.

Q2: How can I determine if my cells are experiencing cytotoxicity due to this compound treatment?

A2: Cytotoxicity can be assessed through various methods that measure cell membrane integrity or metabolic activity. Common indicators include a decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), and a reduction in metabolic activity.[1] Assays such as MTT, LDH release, and Trypan Blue exclusion can quantify these effects.[2]

Q3: At what time points should I assess the cytotoxicity of this compound?

A3: The timing for assessing cytotoxicity can influence the results. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to understand the kinetics of this compound's effect on your cells.[3] Some compounds may exhibit cytotoxic effects after short-term exposure, while others may require longer incubation periods.

Q4: Can the solvent used to dissolve this compound affect cell viability?

A4: Yes, the solvent (e.g., DMSO) can be toxic to cells at certain concentrations. It is critical to ensure that the final concentration of the solvent in the cell culture medium is below a non-toxic level, typically less than 0.5%.[3] Always include a vehicle control (cells treated with the solvent alone at the same final concentration) in your experiments to account for any solvent-induced effects.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells 1. Uneven cell seeding: Inconsistent number of cells plated in each well.2. Edge effects: Evaporation in the outer wells of the microplate can concentrate the compound.[3]3. Pipetting errors: Inaccurate dispensing of compound or reagents.1. Ensure thorough mixing of the cell suspension before and during plating.2. Avoid using the outer wells of the plate for experimental conditions; fill them with sterile PBS or media instead.[3]3. Use calibrated pipettes and proper pipetting techniques.
No dose-dependent decrease in cell viability 1. Cell line resistance: The chosen cell line may be resistant to this compound.2. Incorrect concentration range: The tested concentrations may be too low to induce a cytotoxic effect.3. Assay insensitivity: The selected viability assay may not be sensitive enough.[3]1. Test this compound on a different, more sensitive cell line if possible.2. Expand the concentration range to include higher concentrations.3. Consider using a more sensitive assay, such as an ATP-based luminescent assay.[3]
Precipitate formation in culture medium 1. Poor solubility: this compound may be precipitating at the tested concentrations in the aqueous culture medium.[3]2. Interaction with media components: The compound may be reacting with components in the culture medium.1. Prepare fresh dilutions of this compound from a stock solution for each experiment.[3] Visually inspect for precipitation before adding to cells.2. Consider using a different formulation or a lower concentration of serum in the medium.
High background in cytotoxicity assay 1. High cell density: Too many cells can lead to high spontaneous signal.[4]2. Media components: Certain substances in the cell culture medium can cause high absorbance or fluorescence.[4]1. Optimize the cell seeding density for your specific assay.[4]2. Test the medium alone to determine its contribution to the background signal and consider using a different medium formulation.[4]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

The following table presents hypothetical 50% inhibitory concentration (IC50) values to illustrate how data on this compound's cytotoxicity might be summarized. These values represent the concentration of this compound required to inhibit the growth of 50% of the cell population after a 48-hour treatment.

Cell LineCell TypeIC50 (µM)
A549Human Lung Carcinoma25.8
MCF-7Human Breast Adenocarcinoma42.1
PC-3Human Prostate Adenocarcinoma18.5
HUVECHuman Umbilical Vein Endothelial Cells> 100

Note: The data in this table is for illustrative purposes only and is not derived from actual experimental results.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase from cells with damaged membranes, a marker of cytotoxicity.

Materials:

  • This compound stock solution

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include a maximum LDH release control by adding lysis buffer to a set of wells.

  • Incubation: Incubate the plate for the desired time period.

  • Sample Collection: Carefully collect the supernatant from each well without disturbing the cells.

  • LDH Reaction: Add the LDH reaction mixture (substrate, cofactor, and dye) to the collected supernatant in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit instructions.

  • Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.

Visualizations

Experimental Workflow for Determining this compound Cytotoxicity

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate add_na Add this compound to Cells seed_plate->add_na prep_na Prepare this compound Dilutions prep_na->add_na incubate Incubate (24, 48, 72h) add_na->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) incubate->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read_plate Read Plate on Microplate Reader incubate_reagent->read_plate calc_viability Calculate % Viability / % Cytotoxicity read_plate->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: Workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway Potentially Affected by Cytotoxic Concentrations of this compound

signaling_pathway NA This compound (High Conc.) Membrane Cell Membrane Stress NA->Membrane ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS MAPK MAPK Pathway Activation (e.g., JNK, p38) ROS->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation MAPK->Caspase Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Troubleshooting low efficacy in Nuezhenidic acid antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nuezhenidic acid in antiviral assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section is designed to help you identify and resolve common issues that can lead to low or inconsistent efficacy in your this compound antiviral assays.

Issue 1: Low or No Apparent Antiviral Efficacy

Question: We are observing minimal to no reduction in viral activity in the presence of this compound. What are the potential causes and how can we troubleshoot this?

Answer: Several factors can contribute to a lack of antiviral effect. A systematic approach to troubleshooting is recommended:

  • Compound Integrity and Concentration:

    • Solubility: Ensure this compound is fully solubilized in the chosen solvent (e.g., DMSO) before preparing dilutions in your culture medium. Precipitates can lead to inaccurate concentrations.

    • Stability: Verify the stability of this compound under your experimental conditions (e.g., temperature, light exposure, freeze-thaw cycles). Prepare fresh dilutions for each experiment.

    • Concentration Range: You may be using a concentration that is too low. It is crucial to perform a dose-response experiment to determine the 50% effective concentration (EC50).

  • Cell Line and Virus Susceptibility:

    • Cell Line Appropriateness: Confirm that the chosen cell line is susceptible to the virus and supports robust viral replication.

    • Mechanism of Action Dependency: The antiviral activity of this compound may depend on specific host cell factors. Ensure your cell line expresses any necessary host proteins for the drug to be effective.

  • Assay Conditions:

    • Multiplicity of Infection (MOI): A high MOI can overwhelm the inhibitory capacity of the compound. Consider optimizing the MOI for your specific virus and cell line.

    • Timing of Addition: The timing of this compound addition relative to viral infection is critical. A time-of-addition experiment can help pinpoint the stage of the viral replication cycle affected by the compound.

Issue 2: High Variability in EC50/IC50 Values Between Experiments

Question: Our calculated EC50 values for this compound show significant variability across different experimental runs. How can we improve consistency?

Answer: Inconsistent EC50 values are a common challenge in in vitro antiviral assays.[1] The following factors should be carefully controlled:

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a narrow passage range for all experiments, as high passage numbers can lead to genetic drift and altered cellular responses.[1]

    • Cell Seeding Density: Ensure consistent cell seeding density to achieve a uniform monolayer at the time of infection.

  • Virus Stock:

    • Titer and Quality: Use a virus stock that has been recently and accurately titered using a standard method like a plaque assay or TCID50 assay.[1] Avoid repeated freeze-thaw cycles of the viral stock.

  • Assay Protocol:

    • Pipetting Accuracy: Inaccurate pipetting can lead to significant errors in compound concentrations and virus dilutions. Calibrate your pipettes regularly.

    • Incubation Times: Standardize all incubation times, including drug pre-incubation, virus adsorption, and post-infection incubation.

Issue 3: Observed Cytotoxicity at Active Concentrations

Question: We are observing significant cytotoxicity in our cell line at concentrations where this compound shows antiviral activity. How should we address this?

Answer: Cytotoxicity can confound the interpretation of antiviral data. It is essential to differentiate between true antiviral activity and cell death caused by the compound.

  • Determine the Cytotoxic Concentration (CC50): Always run a cytotoxicity assay in parallel with your antiviral assay. This will determine the concentration of this compound that causes 50% cell death (CC50).[2]

  • Calculate the Selectivity Index (SI): The selectivity index (SI) is the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value (generally ≥10) indicates a more favorable therapeutic window, with antiviral activity occurring at concentrations well below those that cause significant cytotoxicity.[2]

  • Optimize Assay Duration: Longer incubation times can sometimes increase cytotoxicity.[3] Consider if the assay duration can be shortened while still allowing for robust viral replication.

  • Consider a Different Cell Line: Different cell lines can have varying sensitivities to a compound's cytotoxic effects.[3]

Frequently Asked Questions (FAQs)

Q1: How do I prepare and store this compound stock solutions?

A1: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like 100% DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q2: What are the essential controls to include in my antiviral assay?

A2: Every antiviral assay should include the following controls:

  • Cell Control (No Virus, No Compound): To ensure cell viability throughout the experiment.

  • Virus Control (Virus, No Compound): To measure maximal viral replication and cytopathic effect.

  • Compound Cytotoxicity Control (Cells, Compound, No Virus): To determine the cytotoxicity of the compound at each tested concentration.

  • Vehicle Control (Cells, Virus, Solvent Only): To account for any effects of the compound's solvent (e.g., DMSO) on viral replication or cell viability.

  • Positive Control (Known Antiviral): To validate that the assay is working correctly.

Q3: My plaque assay is not working correctly (e.g., no plaques, indistinct plaques). What could be the problem?

A3: Issues with plaque assays can arise from several factors:

  • No Plaques: This could be due to an inactive virus stock, an incorrect virus titer leading to too much dilution, or the use of a non-permissive cell line.[4]

  • Indistinct or Fuzzy Plaques: This may be caused by an incorrect agar (B569324) or methylcellulose (B11928114) concentration in the overlay, disturbing the plates before the overlay has solidified, or a sub-optimal cell monolayer.

  • Confluent Lysis: If the entire cell monolayer is destroyed, the initial virus concentration was likely too high.

Q4: What is the difference between EC50, IC50, and CC50?

A4:

  • EC50 (50% Effective Concentration): The concentration of a drug that results in a 50% reduction in a measured biological effect, such as viral replication in a cell-based assay.[5]

  • IC50 (50% Inhibitory Concentration): The concentration of a drug that inhibits a specific target, such as a viral enzyme, by 50% in a biochemical assay.[2]

  • CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes the death of 50% of the cells in a culture.[2]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: In Vitro Antiviral Efficacy and Cytotoxicity of this compound

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A/PR/8/34 (H1N1)MDCKPlaque Reduction1.2 ± 0.3>100>83.3
SARS-CoV-2 (WA1/2020)Vero E6CPE Reduction2.5 ± 0.785 ± 1234
Zika Virus (MR 766)VeroPlaque Reduction5.8 ± 1.1>100>17.2
Respiratory Syncytial Virus (A2)HEp-2Microneutralization3.1 ± 0.592 ± 1529.7

EC50 and CC50 values are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol: Plaque Reduction Neutralization Test (PRNT)

This protocol provides a generalized procedure for determining the antiviral activity of this compound by quantifying the reduction in viral plaques.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero E6, MDCK)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Virus stock with a known titer (PFU/mL)

  • This compound stock solution (in DMSO)

  • Serum-free medium for dilutions

  • Overlay medium (e.g., 2X MEM with 1.2% Avicel or 2% methylcellulose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Sterile 6-well or 12-well plates

Procedure:

  • Cell Seeding: The day before the assay, seed the host cells into 6-well or 12-well plates at a density that will result in a 90-100% confluent monolayer on the day of infection.[6]

  • Compound Dilution: On the day of the experiment, prepare serial dilutions of this compound in serum-free medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Virus-Compound Incubation: Mix equal volumes of each compound dilution with a diluted virus preparation (adjusted to yield 50-100 plaques per well). Incubate the mixture for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and wash once with PBS. Inoculate the cells with the virus-compound mixture.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption. Rock the plates every 15 minutes to ensure even distribution.

  • Overlay: Carefully remove the inoculum and add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, allowing for the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period appropriate for plaque development (typically 2-5 days, depending on the virus).

  • Fixation and Staining: After the incubation period, fix the cells with the fixing solution for at least 30 minutes. Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.[6]

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound antiviral assays.

Antiviral_Mechanism cluster_virus Viral Lifecycle cluster_drug This compound Action Virus Virus Entry Entry Virus->Entry Replication Replication Entry->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Nuezhenidic_Acid Nuezhenidic_Acid Nuezhenidic_Acid->Replication Inhibition

Caption: Hypothetical mechanism of this compound inhibiting viral replication.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Seed_Cells Seed_Cells Infection Infection Seed_Cells->Infection Prepare_Compound_Dilutions Prepare_Compound_Dilutions Prepare_Compound_Dilutions->Infection Prepare_Virus_Dilution Prepare_Virus_Dilution Prepare_Virus_Dilution->Infection Incubation Incubation Infection->Incubation Data_Acquisition Data_Acquisition Incubation->Data_Acquisition Calculate_EC50_CC50 Calculate_EC50_CC50 Data_Acquisition->Calculate_EC50_CC50 Determine_SI Determine_SI Calculate_EC50_CC50->Determine_SI

Caption: General experimental workflow for an in vitro antiviral assay.

Troubleshooting_Workflow Start Low Antiviral Efficacy Check_Compound Compound Integrity Solubility Stability Concentration Start->Check_Compound Check_Assay Assay Parameters Cell Health Virus Titer MOI Controls Start->Check_Assay Check_Cytotoxicity Cytotoxicity Run CC50 Assay Start->Check_Cytotoxicity Problem_Identified Problem Identified? Check_Compound->Problem_Identified Check_Assay->Problem_Identified Check_Cytotoxicity->Problem_Identified Optimize_Protocol Optimize Protocol Problem_Identified->Optimize_Protocol Yes Consult_Literature Consult Literature / Re-evaluate Hypothesis Problem_Identified->Consult_Literature No End Re-run Assay Optimize_Protocol->End

Caption: A logical workflow for troubleshooting low antiviral efficacy.

References

Preventing Nuezhenidic acid precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nuezhenidic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is a complex organic molecule with the following properties:

PropertyValueSource
Molecular Formula C₁₇H₂₄O₁₄[1]
Molecular Weight 452.4 g/mol [1]
Appearance White to off-white solid
Aqueous Solubility 9.09 mg/mL (Sonication is recommended)[2]
DMSO Solubility 45 mg/mL (Sonication is recommended)[2]

Q2: What is the pKa of this compound and how does pH affect its solubility?

Q3: My this compound solution was initially clear but a precipitate formed over time. What happened?

Precipitation upon standing can be attributed to several factors:

  • Temperature Changes: A decrease in temperature can lower the solubility of this compound, causing it to precipitate out of solution.

  • pH Fluctuation: Absorption of atmospheric CO₂ can slightly decrease the pH of unbuffered or weakly buffered solutions. If the pH drops close to or below the pKa of this compound, precipitation can occur.

  • Solvent Evaporation: If a co-solvent was used to aid dissolution, its evaporation over time can reduce the overall solvent capacity, leading to precipitation.

  • Supersaturation: The initial preparation method, such as sonication, might have created a temporary supersaturated solution that is not stable long-term.

Q4: Can I use co-solvents to prepare a stock solution of this compound?

Yes, using a water-miscible organic co-solvent is a common strategy to dissolve poorly water-soluble compounds. For this compound, Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for preparing high-concentration stock solutions.[2] When preparing a stock solution in DMSO, it is crucial to consider the final concentration of the co-solvent in your experimental medium, as it can have biological effects. It is recommended to keep the final DMSO concentration low, typically below 0.5% (v/v).

Troubleshooting Guide

This guide provides systematic steps to address and prevent the precipitation of this compound in your experiments.

Issue 1: Precipitation observed when preparing an aqueous solution.
  • Cause A: Concentration exceeds aqueous solubility.

    • Solution: Do not exceed the known aqueous solubility of 9.09 mg/mL. If a higher concentration is required, consider preparing a stock solution in a suitable organic solvent like DMSO and then diluting it into your aqueous medium.

  • Cause B: Slow dissolution kinetics.

    • Solution: Use sonication to aid the dissolution process as this can help overcome kinetic barriers to solubility. Gentle heating may also be employed, but monitor for any potential degradation.

  • Cause C: pH of the aqueous medium is too low.

    • Solution: this compound is an acidic compound. Ensure the pH of your aqueous buffer is sufficiently above its pKa to maintain the compound in its more soluble, ionized form. A pH of 7.4 (e.g., in Phosphate-Buffered Saline) is often a good starting point.

Issue 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.

This is a common issue known as "solvent-shift" precipitation, where the drug is soluble in the initial solvent but precipitates when diluted into a less favorable aqueous environment.

  • Solution 1: Optimize the Dilution Process.

    • Slow, Dropwise Addition: Add the DMSO stock solution slowly and dropwise into the vigorously stirring aqueous buffer. This facilitates rapid dispersion and minimizes localized high concentrations that can trigger precipitation.

    • Increase Final Volume: Diluting to a larger final volume will result in a lower final concentration of this compound, which may be below its solubility limit in the aqueous buffer.

  • Solution 2: Modify the Aqueous Buffer.

    • Adjust pH: Ensure the pH of the final aqueous solution is optimal for solubility (i.e., above the pKa).

    • Incorporate a Co-solvent: Adding a small percentage of a water-miscible co-solvent (e.g., 5-10% ethanol (B145695) or propylene (B89431) glycol) to the final aqueous buffer can increase the overall solvent capacity and prevent precipitation.

    • Use Surfactants: Incorporating a low concentration of a biocompatible surfactant (e.g., 0.01-0.1% Tween® 80 or Pluronic® F-68) in the aqueous buffer can help to form micelles that encapsulate the compound and keep it in solution.

Experimental Protocols

Protocol for Preparing an Aqueous Solution of this compound

This protocol provides a general guideline for preparing a clear, stable aqueous solution of this compound.

Materials:

  • This compound powder

  • High-purity deionized water or a suitable aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Calibrated pH meter

  • Sonicator bath

  • Sterile filter (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. Do not exceed a final concentration of 9.09 mg/mL for a purely aqueous solution.

  • Initial Dispensing: Add approximately 80% of the final desired volume of the aqueous buffer to a sterile container.

  • pH Check (Optional but Recommended): Measure the pH of the buffer. If preparing an unbuffered solution, the addition of the acidic this compound will lower the pH.

  • Dissolution: While stirring the buffer, slowly add the this compound powder.

  • Sonication: Place the container in a sonicator bath and sonicate until the powder is fully dissolved. Visually inspect for any remaining particulates.

  • pH Adjustment (if necessary): After dissolution, check the pH of the solution. If precipitation is a concern or if a specific pH is required for your experiment, adjust the pH upwards by adding a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring.

  • Final Volume: Once the this compound is fully dissolved and the pH is stable, add the remaining buffer to reach the final desired volume.

  • Sterilization: Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination or micro-precipitates.

  • Storage: Store the solution in a tightly sealed container at a constant temperature to avoid evaporation and temperature-induced precipitation. For long-term storage, refer to stability data and consider refrigeration or freezing, being mindful of potential precipitation upon thawing.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting precipitation issues with this compound.

NuezhenidicAcid_Troubleshooting start Precipitation Observed check_prep During Aqueous Solution Preparation? start->check_prep check_dilution During Dilution of Stock? check_prep->check_dilution No conc_high Concentration > 9.09 mg/mL? check_prep->conc_high Yes solvent_shift Solvent-Shift Precipitation check_dilution->solvent_shift Yes ph_low pH too low? conc_high->ph_low No sol_conc Reduce Concentration or Use Co-solvent Stock conc_high->sol_conc Yes kinetics Slow Dissolution? ph_low->kinetics No sol_ph Increase pH > pKa (e.g., use buffer at pH 7.4) ph_low->sol_ph Yes sol_kinetics Use Sonication and/or Gentle Warming kinetics->sol_kinetics Yes end_clear Clear, Stable Solution kinetics->end_clear No sol_conc->end_clear sol_ph->end_clear sol_kinetics->end_clear optimize_dilution Optimize Dilution Process solvent_shift->optimize_dilution modify_buffer Modify Aqueous Buffer solvent_shift->modify_buffer sol_dilution_slow Slow, Dropwise Addition with Vigorous Stirring optimize_dilution->sol_dilution_slow sol_dilution_volume Increase Final Volume optimize_dilution->sol_dilution_volume sol_buffer_ph Adjust Final Buffer pH modify_buffer->sol_buffer_ph sol_buffer_cosolvent Add Co-solvent (e.g., 5-10% Ethanol) modify_buffer->sol_buffer_cosolvent sol_buffer_surfactant Add Surfactant (e.g., 0.1% Tween 80) modify_buffer->sol_buffer_surfactant sol_dilution_slow->end_clear sol_dilution_volume->end_clear sol_buffer_ph->end_clear sol_buffer_cosolvent->end_clear sol_buffer_surfactant->end_clear

A troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Nuezhenidic Acid In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Nuezhenidic acid. While information on the direct impact of serum on this compound's in vitro activity is not extensively available in current scientific literature, this resource offers foundational information, general troubleshooting advice for in vitro assays, and relevant experimental protocols based on studies of related compounds and general cell-based assay principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a secoiridoid natural product that can be isolated from the fruits of Ligustrum lucidum (Glossy Privet).[1][2][3][4] Preliminary research has shown that it possesses inhibitory activity against the influenza A virus.[1][3][4] It is related to another compound found in the same plant, Nuezhenide (also known as Specnuezhenide), which has been studied for its anti-inflammatory and antioxidant properties.[1][2]

Q2: Why is the presence of serum a critical factor in my in vitro experiments with this compound?

A2: Serum is a common supplement in cell culture media, providing essential nutrients, growth factors, and hormones. However, it can significantly impact the observed in vitro activity of a test compound like this compound through several mechanisms:

  • Protein Binding: Components of serum, particularly albumin, can bind to small molecules. This binding can reduce the free concentration of the compound available to interact with the cells, potentially leading to an underestimation of its potency (e.g., a higher IC50 value).

  • Metabolism: Serum contains enzymes that may metabolize the test compound, either activating or inactivating it.

  • Interference with Assay Components: Serum proteins can sometimes interfere with assay reagents or detection methods.

  • Bioactive Components: Serum itself contains bioactive molecules that could influence the biological system being studied, masking or altering the specific effects of the test compound.

Q3: I am not seeing the expected activity of this compound in my cell-based assay. Could serum be the cause?

A3: Yes, the presence of serum is a common reason for discrepancies between expected and observed in vitro activity. If you are using a serum-containing medium, consider the possibility of protein binding reducing the effective concentration of this compound. It is advisable to conduct preliminary experiments to assess the impact of serum on your specific assay.

Q4: How can I determine if serum is affecting the activity of this compound in my experiment?

A4: To assess the impact of serum, you can perform your assay using different concentrations of serum in the culture medium (e.g., 10%, 5%, 2%, and serum-free conditions). By comparing the dose-response curves of this compound under these different conditions, you can determine if the potency of the compound is dependent on the serum concentration. A rightward shift in the dose-response curve with increasing serum concentration suggests that serum components are reducing the effective concentration of the compound, likely due to protein binding.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Lower than expected potency (High IC50/EC50) High serum protein binding of this compound.- Reduce the serum concentration in your assay medium. - If possible, switch to a serum-free medium for the duration of the compound treatment. - Perform a serum-shift assay to quantify the impact of serum.
High variability between replicate wells Inconsistent serum protein levels or lot-to-lot variability in serum.- Use a single, qualified lot of serum for the entire set of experiments. - Ensure thorough mixing of media after serum addition. - Increase the number of replicates.
Inconsistent results compared to published data Different serum concentrations or types of serum were used in the original study.- Carefully review the experimental details of the published study, paying close attention to the cell culture conditions, including the type and percentage of serum used. - If the information is not available, consider contacting the authors of the study for clarification.

Experimental Protocols

Protocol 1: General Cell-Based Assay for Anti-Inflammatory Activity (Nitric Oxide Production)

This protocol is based on methodologies used for testing the anti-inflammatory effects of Nuezhenide and other natural products.

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include a vehicle control (no this compound) and a negative control (no LPS).

    • Incubate the plate for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (typically 540 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-treated vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Serum Shift Assay to Quantify the Impact of Serum

  • Objective: To determine the effect of serum protein binding on the in vitro potency of this compound.

  • Procedure:

    • Perform the cell-based assay (as described in Protocol 1) in parallel using two different concentrations of serum: a low concentration (e.g., 2% FBS) and a high concentration (e.g., 10% FBS).

    • Generate a full dose-response curve for this compound under both conditions.

  • Data Analysis:

    • Calculate the IC50 value for this compound at each serum concentration.

    • A significant increase in the IC50 value at the higher serum concentration indicates that serum protein binding is reducing the bioavailability of the compound in the assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture RAW 264.7 Cells plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells pretreat Pre-treat with this compound plate_cells->pretreat prepare_compound Prepare this compound Dilutions prepare_compound->pretreat induce Induce with LPS pretreat->induce incubate Incubate for 24h induce->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_abs Measure Absorbance griess_assay->measure_abs calc_ic50 Calculate IC50 measure_abs->calc_ic50 logical_relationship serum Increased Serum Concentration protein_binding Increased Protein Binding of this compound serum->protein_binding leads to free_compound Decreased Free Compound Concentration protein_binding->free_compound results in potency Decreased Apparent Potency (Higher IC50) free_compound->potency causes

References

Technical Support Center: Enhancing the Selectivity Index of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in optimizing the therapeutic potential of natural compounds. This guide will focus on strategies to improve the selectivity index (SI) of Nuezhenide, a secoiridoid glycoside with promising anti-inflammatory properties. Due to the limited specific data on Nuezhenide, this document will use the closely related and extensively studied compound, Oleuropein (B1677263), as a primary case study to illustrate key principles and methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the Selectivity Index (SI) and why is it important?

The Selectivity Index is a critical parameter in drug discovery that measures the preferential activity of a compound against a specific target (e.g., a virus or a cancer cell) versus its toxicity to normal host cells. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).[1][2]

Formula: SI = CC50 / IC50 (or EC50)

A higher SI value is desirable as it indicates that the compound is more potent against the target at concentrations that are not harmful to healthy cells, suggesting a wider therapeutic window and a better safety profile.[1][3]

Q2: What is known about the biological activity of Nuezhenide?

Nuezhenide is an iridoid glycoside that has demonstrated various biological activities, including anti-inflammatory, antioxidant, and potential antiviral effects.[4][5] Research has shown that Nuezhenide can exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][5]

Q3: Why is Oleuropein being used as a case study for improving the selectivity of Nuezhenide?

Oleuropein is a structurally similar secoiridoid glycoside found abundantly in olive leaves.[6][7] It has been extensively studied for its diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[8][9][10] Due to the wealth of available data on its biological activity, cytotoxicity, and the synthesis of its derivatives, Oleuropein serves as an excellent model to demonstrate the principles and techniques for improving the selectivity index of related compounds like Nuezhenide.

Q4: What are the general strategies for improving the selectivity index of a compound?

Improving the selectivity index typically involves medicinal chemistry approaches to modify the compound's structure. The goal is to enhance its affinity for the desired target or decrease its toxicity towards normal cells. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule to understand which functional groups are crucial for activity and which contribute to toxicity.[11]

  • Prodrug Development: Modifying the compound so that it is inactive until it reaches the target tissue, where it is then converted to its active form.

  • Targeted Drug Delivery: Attaching the compound to a molecule that specifically targets the desired cells or tissues.

  • Synthesis of Derivatives: Creating a library of related compounds (analogs) with slight structural variations to screen for improved selectivity.[11]

Troubleshooting Guides

Guide 1: Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)

Issue: High variability in absorbance readings between replicate wells.

Potential Cause Troubleshooting Steps
Uneven cell seeding Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling.
Pipetting errors Calibrate pipettes regularly. Use a consistent pipetting technique.
Edge effects Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[12]
Compound precipitation Visually inspect wells for any precipitate. Improve compound solubility by using a suitable solvent (e.g., DMSO) and ensuring the final solvent concentration is low and consistent across all wells.[12]
Contamination Regularly check cell cultures for microbial contamination. Use sterile techniques throughout the assay.
Incomplete formazan (B1609692) solubilization Ensure complete dissolution of formazan crystals by adding the solubilization buffer and incubating for a sufficient time with gentle agitation.[13]
High background absorbance Use phenol (B47542) red-free medium during the MTT incubation step. Include control wells with medium and the test compound but no cells to measure background absorbance.[12][13]
Guide 2: Issues with Antiviral Plaque Reduction Assays

Issue: Inconsistent or unclear plaque formation.

Potential Cause Troubleshooting Steps
Suboptimal cell monolayer Ensure cells are healthy and form a confluent monolayer (90-100%) at the time of infection.[14]
Incorrect virus titer Use a virus stock with a known and appropriate titer to achieve a countable number of plaques (typically 30-100 plaques per well).[15]
Inconsistent virus adsorption Gently rock the plates during the virus adsorption period to ensure even distribution of the virus.[14]
Overlay medium issues Ensure the overlay medium (e.g., agarose (B213101) or carboxymethylcellulose) is at the correct temperature and concentration to solidify properly without being toxic to the cells.[9][14]
Cell detachment Handle plates gently, especially after adding the overlay, to prevent cell detachment.[16]
Contamination Visually inspect plates for any signs of bacterial or fungal contamination.[14]

Quantitative Data Summary

The following tables summarize the cytotoxic (CC50) and inhibitory (IC50) concentrations of Oleuropein in various cell lines, which are used to calculate the Selectivity Index.

Table 1: Cytotoxicity (CC50) and Inhibitory Concentration (IC50) of Oleuropein in Cancer Cell Lines

Cell LineCancer TypeCC50 / IC50 (µM)Selectivity Index (SI)Reference
MCF-7Breast Cancer (HR+)16.99 ± 3.4-[8][17]
MDA-MB-231Breast Cancer (TNBC)27.62 ± 2.38-[8][17]
MDA-MB-468Breast Cancer (TNBC)266.5 ± 5.24 (48h)-[18]
SEM-1Testicular Seminoma140-[19]
TCAM-2Testicular Seminoma50-[19]
RENMalignant Mesothelioma~50 (as 22 µg/mL)-[20]

Note: The Selectivity Index requires a corresponding IC50/EC50 value against a specific target (e.g., a virus) to be calculated. The data above represents the toxicity against the cancer cell line itself.

Table 2: Antiviral Activity and Cytotoxicity of Oleuropein

VirusCell LineCC50 (mg/mL)EC50 (mg/mL)Selectivity Index (SI)Reference
HSV-1HeLaNot explicitly stated, but non-toxic up to 0.4 mg/mL0.241~7[21][22][23]

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity (CC50 Determination)

This protocol is adapted from standard MTT assay procedures.[13][24][25]

Materials:

  • 96-well flat-bottom plates

  • Test compound (Nuezhenide, Oleuropein, or derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Appropriate cell line and complete culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay for Antiviral Activity (EC50 Determination)

This protocol is a standard method for evaluating antiviral efficacy.[26][27][28]

Materials:

  • 24-well or 12-well plates

  • Host cell line susceptible to the virus of interest

  • Virus stock with a known titer

  • Test compound

  • Infection medium (e.g., serum-free medium)

  • Overlay medium (e.g., medium containing 1% low-melting-point agarose or carboxymethylcellulose)

  • Fixative solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in infection medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU)/well).

  • Infection: Pre-incubate the virus with the different concentrations of the test compound for 1 hour at 37°C. As a control, incubate the virus with infection medium alone.

  • Adsorption: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Overlay: After the adsorption period, remove the inoculum and add 1 mL of overlay medium containing the corresponding concentration of the test compound to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells with the fixative solution for at least 30 minutes. Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes. Gently wash the plates with water and allow them to air dry. Plaques will appear as clear zones against a purple background of viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration using non-linear regression analysis.

Visualizations

Signaling Pathway: NF-κB Inhibition by Nuezhenide/Oleuropein

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Releases Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_active->Cytokines Induces Transcription DNA DNA Nuezhenide Nuezhenide/ Oleuropein Nuezhenide->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Nuezhenide/Oleuropein.

Experimental Workflow: Improving Selectivity Index

Selectivity_Workflow Start Start: Initial Compound (e.g., Nuezhenide) SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Synthesis Synthesis of Derivatives/Analogs SAR->Synthesis Screening Cytotoxicity Assay (CC50) Efficacy Assay (IC50/EC50) Synthesis->Screening SI_Calc Calculate Selectivity Index (SI) Screening->SI_Calc Decision SI Improved? SI_Calc->Decision Decision->SAR No Lead_Opt Lead Optimization Decision->Lead_Opt Yes End End: Candidate with Improved SI Lead_Opt->End

Caption: Workflow for improving the selectivity index of a lead compound.

References

Cell line variability in response to Nuezhenidic acid treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuezhenidic acid. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during in-vitro experiments involving this compound. Our goal is to help you troubleshoot potential variability in cell line responses and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the IC50 value of this compound between different cancer cell lines. Is this expected?

A1: Yes, variability in the response to this compound across different cell lines is expected. This phenomenon, known as differential sensitivity, can be attributed to the unique genetic and molecular makeup of each cell line. Factors such as the expression levels of the drug's target protein(s), the status of key signaling pathways (e.g., PI3K/Akt, STAT3), and the presence of specific resistance mechanisms can all contribute to these differences. We recommend characterizing the molecular profiles of your cell lines to correlate them with their response to this compound.

Q2: Our results for the same cell line are inconsistent between experiments. What could be the cause?

A2: Inconsistent results for the same cell line can stem from several sources of experimental variability. It is crucial to first rule out common issues such as cell line misidentification and contamination. We highly recommend performing regular cell line authentication and testing for mycoplasma.

  • Cell Line Authentication: Cross-contamination or misidentification of cell lines is a prevalent issue in biomedical research.[1][2][3] We advise using methods like Short Tandem Repeat (STR) profiling to confirm the identity of your cell lines.[1][3]

  • Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular physiology, affecting responses to therapeutic agents and leading to unreliable data. Routine testing for mycoplasma is essential for maintaining data integrity.

Other factors to consider include variations in cell passage number, seeding density, and reagent quality.

Q3: What is the proposed mechanism of action for this compound?

A3: While the exact molecular targets of this compound are under investigation, preliminary studies suggest that it may induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and STAT3 pathways. Many acidic compounds have been shown to influence these pathways. For instance, some natural phenolic acids can induce apoptosis in cancer cells. Additionally, certain acidic molecules have been found to inhibit the STAT3 signaling pathway and modulate PI3K/Akt activity.

Q4: Could the type of assay used to measure cell viability affect the results?

A4: Absolutely. Different viability assays measure different cellular parameters, and this can lead to varied results. For example, assays like CellTiter-Glo®, which measure ATP levels, can be confounded by treatments that alter cellular metabolism without necessarily causing cell death. It is advisable to use a direct cell counting method or a combination of assays to confirm your findings.

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent IC50 Values

If you are observing high variability in the IC50 values of this compound, follow these steps to identify the potential source of the issue.

Troubleshooting Steps for Inconsistent IC50 Values

Potential Cause Recommended Action Relevant Information
Cell Line Integrity 1. Authentication: Perform STR profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly screen your cell cultures for mycoplasma contamination. Misidentified or contaminated cell lines can lead to drastic changes in drug sensitivity.
Experimental Parameters 1. Passage Number: Use a consistent and low range of passage numbers for your experiments. 2. Seeding Density: Ensure consistent cell seeding density across all wells and experiments. 3. Reagent Quality: Use freshly prepared drug solutions and high-quality reagents. High passage numbers can lead to genetic drift and altered phenotypes. Seeding density can affect cell growth rates and drug response.

| Assay Method | 1. Orthogonal Assays: Use at least two different methods to measure cell viability (e.g., a metabolic assay and a direct cell counting method). 2. Assay Validation: Ensure your chosen assay is linear and sensitive in your experimental conditions. | The choice of assay can significantly impact the measured drug response. |

Logical Flow for Troubleshooting Inconsistent IC50 Values

G cluster_cell_line cluster_experimental cluster_assay start High IC50 Variability Observed check_cell_line Step 1: Verify Cell Line Integrity start->check_cell_line auth Authenticate Cell Line (STR) check_cell_line->auth myco Test for Mycoplasma check_cell_line->myco check_experimental Step 2: Review Experimental Parameters passage Standardize Passage Number check_experimental->passage density Control Seeding Density check_experimental->density reagents Check Reagent Quality check_experimental->reagents check_assay Step 3: Evaluate Assay Method orthogonal Use Orthogonal Assays check_assay->orthogonal validate Validate Assay Performance check_assay->validate resolve Consistent Results

Caption: A flowchart for troubleshooting inconsistent IC50 values.

Guide 2: Investigating Unexpected Cell Viability Results

If your cell viability results after this compound treatment are not as expected (e.g., no effect or increased viability), consider the following troubleshooting steps.

Troubleshooting Unexpected Cell Viability Results

Potential Cause Recommended Action Relevant Information
Drug Inactivity 1. Fresh Preparation: Prepare fresh stock solutions of this compound. 2. Storage: Verify the recommended storage conditions for the compound. Improper storage or repeated freeze-thaw cycles can degrade the compound.
Cellular Resistance 1. Pathway Analysis: Investigate the status of pro-survival pathways like PI3K/Akt and STAT3 in your cell line. 2. Drug Efflux: Consider if your cell line overexpresses drug efflux pumps. Constitutive activation of survival pathways can confer resistance to apoptotic stimuli.

| Assay Interference | 1. Compound Interference: Test if this compound interferes with your viability assay (e.g., autofluorescence). 2. Assay Controls: Include appropriate vehicle and positive controls in every experiment. | The compound itself may interact with assay reagents, leading to erroneous readings. |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow for Cell Viability Assay

G A Seed Cells in 96-well Plate B Treat with this compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Read Absorbance D->E F Analyze Data (IC50) E->F

Caption: Workflow for a typical cell viability experiment.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-STAT3, STAT3, Cleaved Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways

Based on preliminary data and the known effects of similar compounds, this compound may exert its effects through the modulation of the PI3K/Akt and STAT3 signaling pathways, leading to the induction of apoptosis.

Hypothesized Signaling Pathway of this compound

G cluster_pathway Cell Response to this compound cluster_PI3K PI3K/Akt Pathway cluster_STAT3 STAT3 Pathway NA This compound PI3K PI3K NA->PI3K inhibits? STAT3 STAT3 NA->STAT3 inhibits? Akt Akt PI3K->Akt activates Apoptosis Apoptosis PI3K->Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival Akt->Proliferation promotes STAT3->Apoptosis STAT3->Proliferation promotes

Caption: Hypothesized mechanism of this compound action.

References

Technical Support Center: Standardizing Nuezhenidic Acid Antiviral Testing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to standardizing antiviral testing protocols for Nuezhenidic acid, an iridoid isolated from the fruits of Ligustrum lucidum with reported activity against the influenza A virus. Given that specific published data on this compound is limited, this guide incorporates protocols and troubleshooting advice based on the testing of related secoiridoids, terpenoids, and other natural products with anti-influenza activity.

Frequently Asked Questions (FAQs)

Q1: What is the first step in testing the antiviral activity of this compound?

A1: The crucial first step is to determine the cytotoxicity of this compound on the host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) to be used in the antiviral assays. This is essential to ensure that any observed antiviral effect is not due to the death of the host cells. The 50% cytotoxic concentration (CC50) should be determined, and all subsequent antiviral assays should be conducted at non-toxic concentrations.

Q2: this compound is a natural product. Are there any specific challenges I should be aware of during in vitro testing?

A2: Yes, natural products like terpenoids can present several challenges:

  • Solubility: this compound, being a terpenoid, may have low solubility in aqueous cell culture media. It is often necessary to dissolve the compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) first and then dilute it in the medium. The final concentration of DMSO should be kept low (typically below 1%) as it can be toxic to cells.

  • Purity: The purity of the isolated compound can affect the results. Ensure the compound is well-characterized and free from contaminants that might interfere with the assay.

  • Interference: Some natural products can interfere with assay readouts (e.g., fluorescence-based assays) or have non-specific activities. It is important to include appropriate controls to rule out such interference.

Q3: Which in vitro assays are most relevant for testing the anti-influenza activity of this compound?

A3: A panel of assays should be used to comprehensively evaluate the antiviral activity and elucidate the mechanism of action. Key assays include:

  • Cytotoxicity Assay: To determine the CC50 value.

  • Plaque Reduction Assay or CPE Inhibition Assay: To determine the 50% effective concentration (EC50) and the selectivity index (SI = CC50/EC50).

  • Hemagglutination (HA) Inhibition Assay: To assess if the compound inhibits the binding of the virus to host cells.

  • Neuraminidase (NA) Inhibition Assay: To determine if the compound inhibits the release of new virus particles from infected cells.

  • Quantitative RT-PCR (qRT-PCR): To quantify the reduction in viral RNA replication within the host cells.

Q4: How do I prepare this compound for cell culture experiments, considering its potential low solubility?

A4: For compounds with low aqueous solubility like many terpenoids, a stock solution should be prepared in an organic solvent such as DMSO. For example, oleanolic acid, a related triterpenoid (B12794562), is soluble in DMSO at approximately 3 mg/ml.[1] A high-concentration stock solution (e.g., 10-50 mM) can be made in 100% DMSO and then serially diluted in cell culture medium to achieve the desired final concentrations for the experiment. Always ensure the final DMSO concentration in the wells is consistent across all treatments and controls and is non-toxic to the cells.

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Plaque Reduction Assay
Possible Cause Troubleshooting Steps
Uneven Cell Monolayer Ensure cells are seeded evenly and reach 90-100% confluency before infection. Over-confluent or unhealthy cells can lead to inconsistent plaque formation.[2]
Overlay Temperature The agarose (B213101) or methylcellulose (B11928114) overlay being too hot can "fry" the cells, leading to cell death that can be mistaken for plaques.[3] Ensure the overlay has cooled to approximately 45°C before adding it to the wells.[3]
Inoculum Volume Too much or too little virus inoculum can affect plaque formation. Use a standardized volume that just covers the cell monolayer and rock the plates gently during incubation to ensure even distribution and prevent drying.[4]
Compound Precipitation At higher concentrations, this compound may precipitate out of the cell culture medium. Visually inspect the wells for any precipitation. If observed, consider using a lower concentration range or a different solvent system if compatible with the cells.
Issue 2: False Positives in Neuraminidase (NA) Inhibition Assay
Possible Cause Troubleshooting Steps
Fluorescence Interference Natural products can sometimes be fluorescent themselves, leading to a false signal. Include a control with the compound but without the enzyme to check for background fluorescence.
Non-specific Enzyme Inhibition The compound may be inhibiting the enzyme through a non-specific mechanism. Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).
Compound Degradation The stability of the compound in the assay buffer can affect the results. Ensure the compound is stable under the assay conditions (e.g., pH, temperature).

Data Presentation

Table 1: Anti-influenza A Virus Activity of Secoiridoid Glycosides from Ligustrum lucidum

CompoundVirus StrainIC50 (µM)Reference
Liguluciside AInfluenza A16.5[5][6]
Liguluciside CInfluenza A13.1[5][6]
Liguluciridoid AInfluenza A18.5[5][6]
Ribavirin (Control)Influenza A22.6[5][6]

Table 2: Anti-influenza A Virus Activity of Oleanolic Acid Derivatives

Compound DerivativeVirus StrainAssayEC50 / IC50 (µM)CC50 (µM)SIReference
Oleanolic Acid Derivative 10A/WSN/33 (H1N1)CPE2.98>100>33.5[7]
Oleanolic Acid Derivative 33A/WSN/33 (H1N1)Cell-based41.2>100>2.4[8]
OA-10H5N1Cell-based14.0>640>45[7]
Oseltamivir (Control)A/WSN/33 (H1N1)CPE~1.0>100>100-

Experimental Protocols

Cytotoxicity Assay (MTS-based)
  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).

  • Treatment: Remove the growth medium from the cells and add the compound dilutions. Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.[9]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the CC50 value using regression analysis.

Neuraminidase (NA) Inhibition Assay (Fluorometric)
  • Reagent Preparation: Prepare a working solution of neuraminidase enzyme and the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Assay Setup: In a 96-well black plate, add serially diluted this compound, a positive control (e.g., Oseltamivir), and a no-inhibitor control.

  • Enzyme Addition: Add the neuraminidase enzyme solution to all wells except the substrate control wells. Pre-incubate for 30 minutes at 37°C.

  • Reaction Initiation: Add the MUNANA substrate to all wells to start the reaction.[10]

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH).

  • Data Acquisition: Measure the fluorescence with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.[10]

  • Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Quantitative RT-PCR for Viral RNA Quantification
  • Cell Infection: Seed MDCK cells in a 24-well plate. Infect the cells with influenza A virus in the presence of different concentrations of this compound.

  • RNA Extraction: At a specific time point post-infection (e.g., 24 hours), lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the viral RNA into cDNA using a specific primer for the influenza M gene.

  • qPCR: Perform quantitative PCR using primers and a probe specific for the influenza A M gene.[7]

  • Analysis: Quantify the viral RNA copies based on a standard curve and determine the reduction in viral RNA replication in the presence of this compound.

Mandatory Visualization

experimental_workflow cluster_preparation Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_mechanism Phase 3: Mechanism of Action cluster_analysis Phase 4: Data Analysis prep_compound Prepare this compound Stock (in DMSO) cytotoxicity Cytotoxicity Assay (CC50) prep_compound->cytotoxicity prep_cells Seed Host Cells (e.g., MDCK) prep_cells->cytotoxicity antiviral Antiviral Assay (EC50) (e.g., Plaque Reduction) cytotoxicity->antiviral Select non-toxic concentrations ha_inhibition Hemagglutination (HA) Inhibition Assay antiviral->ha_inhibition na_inhibition Neuraminidase (NA) Inhibition Assay antiviral->na_inhibition replication Viral Replication Assay (qRT-PCR) antiviral->replication calc_si Calculate Selectivity Index (SI = CC50/EC50) antiviral->calc_si conclusion Determine Antiviral Potency and Mechanism ha_inhibition->conclusion na_inhibition->conclusion replication->conclusion calc_si->conclusion

Caption: Workflow for antiviral screening of this compound.

influenza_lifecycle cluster_cell Host Cell cluster_entry Entry cluster_replication Replication (Nucleus) cluster_assembly Assembly & Release attachment 1. Attachment (HA binds Sialic Acid) endocytosis 2. Endocytosis attachment->endocytosis fusion 3. Fusion & Uncoating endocytosis->fusion transcription 4. vRNA -> mRNA fusion->transcription replication 5. vRNA -> cRNA -> vRNA transcription->replication translation 6. Protein Synthesis (Cytoplasm) replication->translation assembly 7. Virion Assembly translation->assembly budding 8. Budding assembly->budding release 9. Release (NA cleaves Sialic Acid) budding->release

Caption: Influenza A virus replication cycle.

mechanism_of_action cluster_interaction cluster_inhibition virus Influenza Virus ha Hemagglutinin (HA) virus->ha receptor Sialic Acid Receptor ha->receptor Binding leads to entry blocked Binding Blocked cell Host Cell cell->receptor nuezhenidic_acid This compound (Hypothetical Inhibitor) nuezhenidic_acid->ha Inhibitor binds to HA

Caption: Hypothetical mechanism: Inhibition of viral entry.

References

Validation & Comparative

A Tale of Two Antivirals: Nuezhenidic Acid Derivatives and Zanamivir Inhibit Influenza Virus Through Distinct Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against seasonal and pandemic influenza, a diverse arsenal (B13267) of antiviral compounds is crucial. This guide provides a detailed comparison of two distinct classes of influenza inhibitors: derivatives of Nuezhenidic acid, a natural product, and the well-established synthetic drug, Zanamivir. While both demonstrate efficacy against the influenza virus, their mechanisms of action diverge significantly, offering different strategies to thwart viral replication. This report synthesizes available experimental data to elucidate their unique modes of action, providing researchers, scientists, and drug development professionals with a clear comparative framework.

At a Glance: Key Differences

FeatureThis compound Derivatives (e.g., Oleanolic Acid Derivatives)Zanamivir
Primary Target Hemagglutinin (HA)Neuraminidase (NA)
Mechanism of Action Entry Inhibitor: Prevents the virus from attaching to and entering host cells.Release Inhibitor: Prevents the release of new virus particles from infected cells.
Molecular Basis Binds to the HA protein, interfering with its ability to bind to sialic acid receptors on the host cell surface.A sialic acid analog that binds to the active site of the NA enzyme, blocking its catalytic activity.

Unraveling the Mechanisms of Action

The fundamental difference between this compound derivatives and Zanamivir lies in the stage of the viral lifecycle they disrupt.

This compound Derivatives: Barring the Gates

Recent studies have identified derivatives of oleanolic acid, a key component of Nuezhenide, as potent inhibitors of influenza virus entry. These compounds directly target hemagglutinin (HA) , a protein on the surface of the influenza virus that is essential for binding to sialic acid receptors on host cells. By binding to HA, these derivatives block the initial attachment of the virus, effectively preventing it from gaining entry into the cell to replicate.[1][2][3][4][5] This mechanism is akin to locking the door before the intruder can get inside.

Nuezhenidic_Acid_Mechanism cluster_virus Influenza Virus cluster_host Host Cell Virus Virus Particle HA Hemagglutinin (HA) SialicAcid Sialic Acid Receptor HA->SialicAcid Attachment Blocked NA Neuraminidase (NA) HostCell Host Cell Membrane Nuezhenidic_Acid This compound Derivative Nuezhenidic_Acid->HA Binds to HA

Figure 1. Mechanism of this compound Derivatives
Zanamivir: Trapping the Progeny

In contrast, Zanamivir is a well-characterized neuraminidase (NA) inhibitor .[6][7][8][9] Neuraminidase is another critical enzyme on the surface of the influenza virus. Its function is to cleave sialic acid residues from the surface of infected host cells, which allows newly formed virus particles to be released and spread to other cells. Zanamivir is a structural analog of sialic acid and acts as a competitive inhibitor, binding to the active site of NA with high affinity. This blockage prevents the release of progeny virions, causing them to aggregate on the cell surface and preventing the infection from spreading.[6][7][8][9]

Zanamivir_Mechanism cluster_virus Influenza Virus cluster_host Infected Host Cell Virus New Virus Particle HostCell Host Cell Membrane SialicAcid Sialic Acid Receptor Virus->SialicAcid Release Inhibited NA Neuraminidase (NA) NA->SialicAcid Cleavage Blocked Zanamivir Zanamivir Zanamivir->NA Binds to NA

Figure 2. Mechanism of Zanamivir

Quantitative Comparison of Inhibitory Activity

The potency of antiviral compounds is typically measured by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). The following table summarizes available data for derivatives of oleanolic acid (representative of this compound's core structure) and Zanamivir against various influenza strains.

CompoundVirus StrainAssay TypeIC50 / EC50Reference
Oleanolic Acid Derivatives
OA-10H1N1, H5N1, H9N2, H3N2Cell-basedEC50: 6.7 - 19.6 µM[1]
Oleanolic Acid Trimer (13d)A/WSN/33 (H1N1)Cell-basedIC50: 0.23 µM[2]
Oleanolic Acid Derivative (10)A/WSN/33 (H1N1)Cell-basedIC50: 2.98 µM[3]
Sialic acid-Oleanolic Acid Conjugate (33)A/WSN/33 (H1N1)Cell-basedIC50: 41.2 µM[4]
Zanamivir
A(H3N2)Neuraminidase InhibitionGeometric Mean IC50: 2.08 nM[10]

Note: IC50 and EC50 values can vary depending on the specific viral strain, cell line, and experimental conditions used.

Experimental Protocols

The distinct mechanisms of these compounds necessitate different experimental assays to evaluate their efficacy.

Hemagglutination Inhibition (HI) Assay (for this compound Derivatives)

This assay is used to determine the ability of a compound to prevent the agglutination (clumping) of red blood cells (erythrocytes) by the influenza virus. Hemagglutinin on the virus surface binds to sialic acid on red blood cells, causing them to clump. An effective entry inhibitor will block this interaction.

Generalized Protocol:

  • Virus Dilution: A standardized amount of influenza virus is serially diluted.

  • Compound Incubation: The test compound (e.g., an oleanolic acid derivative) is incubated with the virus dilutions.

  • Addition of Erythrocytes: A suspension of red blood cells (often from chickens or turkeys) is added to the virus-compound mixture.

  • Observation: The mixture is observed for hemagglutination. The absence of clumping indicates that the compound has inhibited the virus from binding to the red blood cells.

  • Endpoint Determination: The highest dilution of the compound that prevents hemagglutination is recorded.

HI_Assay_Workflow cluster_steps Hemagglutination Inhibition Assay Step1 Prepare serial dilutions of virus Step2 Incubate virus with this compound derivative Step1->Step2 Step3 Add red blood cells Step2->Step3 Step4 Observe for hemagglutination Step3->Step4 Step5 Determine inhibitory concentration Step4->Step5

Figure 3. Hemagglutination Inhibition Assay Workflow
Neuraminidase (NA) Inhibition Assay (for Zanamivir)

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. A common method utilizes a fluorogenic substrate.

Generalized Protocol:

  • Compound Dilution: The test compound (e.g., Zanamivir) is serially diluted in a microplate.

  • Enzyme Addition: A standardized amount of influenza neuraminidase (from purified enzyme or virus lysate) is added to the compound dilutions and incubated.

  • Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added.

  • Incubation: The plate is incubated to allow the enzyme to cleave the substrate.

  • Fluorescence Measurement: Cleavage of MUNANA by neuraminidase releases a fluorescent product (4-methylumbelliferone). The fluorescence is measured using a plate reader.

  • IC50 Calculation: The concentration of the inhibitor that reduces neuraminidase activity by 50% (IC50) is calculated from the fluorescence readings.

NA_Inhibition_Assay_Workflow cluster_steps Neuraminidase Inhibition Assay Step1 Prepare serial dilutions of Zanamivir Step2 Incubate Zanamivir with Neuraminidase Step1->Step2 Step3 Add fluorogenic substrate (MUNANA) Step2->Step3 Step4 Incubate to allow enzymatic reaction Step3->Step4 Step5 Measure fluorescence Step4->Step5 Step6 Calculate IC50 value Step5->Step6

Figure 4. Neuraminidase Inhibition Assay Workflow

Conclusion

This compound derivatives and Zanamivir represent two distinct and valuable strategies for combating influenza. The former acts as a gatekeeper, preventing viral entry, while the latter serves as a warden, preventing viral escape. Understanding these different mechanisms of action is paramount for the development of new antiviral therapies, including potential combination therapies that could target multiple stages of the viral lifecycle, thereby increasing efficacy and reducing the likelihood of drug resistance. The continued exploration of natural products like this compound and the rational design of synthetic inhibitors like Zanamivir will be instrumental in strengthening our preparedness for future influenza outbreaks.

References

Validating the Anti-Influenza Activity of Nuezhenidic Acid and Related Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-influenza activity of compounds derived from Ligustrum lucidum, the natural source of Nuezhenidic acid, and related triterpenoids, against established antiviral drugs. Due to the limited availability of specific quantitative data for this compound, this document focuses on the reported activities of closely related secoiridoid analogues and oleanolic acid derivatives, placing them in context with current therapeutic options.

Executive Summary

Influenza remains a significant global health threat, necessitating the development of novel antiviral agents to combat emerging drug-resistant strains. Natural products are a promising reservoir for such discoveries. This compound, a compound isolated from Ligustrum lucidum, has been reported to possess inhibitory activity against the influenza A virus[1]. This guide synthesizes available data on the anti-influenza properties of compounds from Ligustrum lucidum and structurally related oleanolic acid derivatives, comparing their in vitro efficacy with the neuraminidase inhibitors Oseltamivir and Zanamivir, and the RNA polymerase inhibitor Favipiravir. The potential mechanisms of action, including the modulation of host cell signaling pathways, are also explored.

Comparative Analysis of Anti-Influenza Activity

The following tables summarize the in vitro efficacy of selected compounds against influenza A viruses. It is important to note that direct comparisons of IC50 and EC50 values across different studies should be made with caution due to variations in experimental conditions, including the specific virus strains, cell lines, and assay protocols used.

Table 1: In Vitro Anti-Influenza Activity of Secoiridoid Analogues from Ligustrum lucidum

CompoundInfluenza A Virus StrainIC50 (µM)Positive ControlIC50 of Control (µM)Reference
Liguluciside ANot Specified16.5Ribavirin22.6[2][3]
Liguluciside CNot Specified13.1Ribavirin22.6[2][3]
Unnamed SecoiridoidNot Specified12.5Ribavirin22.6
Liguluciridoid ANot Specified18.5Ribavirin22.6

Note: A study by another group indicated that several secoiridoid glucosides from Ligustrum lucidum, including neonuezhenide, did not show significant activity against Influenza A virus in a cytopathic effect (CPE) inhibitory assay.

Table 2: In Vitro Anti-Influenza Activity of Oleanolic Acid Derivatives

CompoundInfluenza A Virus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
OA-10 (Oleanolic Acid Derivative)H1N16.7>640>95.5
OA-10 (Oleanolic Acid Derivative)H5N114.0>640>45.7
OA-10 (Oleanolic Acid Derivative)H9N219.6>640>32.7
OA-10 (Oleanolic Acid Derivative)H3N211.2>640>57.1
OA Trimer 13dA/WSN/33 (H1N1)0.23>100>435
OA Trimer 12cA/WSN/33 (H1N1)0.31>100>323
OA Trimer 13cA/WSN/33 (H1N1)0.38>100>263
OA Trimer 12eA/WSN/33 (H1N1)0.57>100>175

Table 3: In Vitro Anti-Influenza Activity of Approved Antiviral Drugs

DrugTargetInfluenza Virus StrainIC50/EC50 (µM)Reference
OseltamivirNeuraminidaseVariousRanges from nM to low µM
ZanamivirNeuraminidaseVariousRanges from nM to low µM
Favipiravir (T-705)RNA PolymeraseVarious0.09 - 3.53
Oseltamivir (for comparison)NeuraminidaseA/WSN/33 (H1N1)1.36

Mechanisms of Action

This compound and Related Compounds:

The precise mechanism of action for this compound against influenza virus has not been fully elucidated. However, studies on related compounds from Ligustrum lucidum and oleanolic acid derivatives suggest potential mechanisms:

  • Inhibition of Viral Entry: Several oleanolic acid derivatives have been shown to inhibit influenza virus entry by targeting the viral hemagglutinin (HA) protein. This interaction prevents the conformational changes in HA that are necessary for the fusion of the viral and endosomal membranes, a critical step in the viral life cycle. Triterpenoids, a class of compounds that includes oleanolic acid, are known to interfere with the attachment and entry of the influenza virus into host cells.

  • Neuraminidase Inhibition: While not definitively shown for this compound, some triterpenoids are regarded as potential neuraminidase inhibitors.

Established Antiviral Drugs:

  • Oseltamivir and Zanamivir (Neuraminidase Inhibitors): These drugs mimic the natural substrate (sialic acid) of the viral neuraminidase enzyme. By binding to the active site of neuraminidase, they prevent the cleavage of sialic acid residues on the surface of infected cells and newly formed viral particles. This inhibition blocks the release of progeny virions, thus limiting the spread of infection.

  • Favipiravir (RNA Polymerase Inhibitor): Favipiravir is a prodrug that is metabolized into its active form, which is recognized as a purine (B94841) nucleotide by the viral RNA-dependent RNA polymerase (RdRp). Its incorporation into the growing viral RNA chain leads to lethal mutagenesis, effectively halting viral replication.

Host Cell Signaling Pathways in Influenza Infection

Influenza virus infection significantly alters host cell signaling pathways to facilitate its replication and evade the host immune response. Understanding these interactions can reveal novel targets for antiviral therapies.

During infection, influenza virus can manipulate several key signaling cascades, including:

  • MAPK Pathway (ERK, JNK, p38): Activation of these pathways is crucial for various stages of the viral life cycle, including viral entry, nuclear export of viral ribonucleoproteins, and regulation of apoptosis.

  • PI3K/Akt Pathway: This pathway is often activated by the influenza virus NS1 protein to promote cell survival and ensure efficient viral replication.

  • NF-κB Signaling Pathway: While NF-κB is a key regulator of the innate immune response, influenza virus can modulate this pathway to its advantage, potentially to control the expression of pro-inflammatory cytokines and regulate apoptosis.

Antiviral strategies are being developed to target these host signaling pathways, which could offer a broader spectrum of activity and a higher barrier to the development of viral resistance.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Plaque Reduction Assay

This assay is used to determine the concentration of infectious virus particles and to evaluate the efficacy of antiviral compounds in reducing the number of viral plaques.

  • Cell Seeding: Seed a 12-well plate with Madin-Darby Canine Kidney (MDCK) cells at a density of 2.5 x 10^5 cells/mL in culture medium and incubate overnight to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock in culture medium.

  • Infection: Wash the MDCK cell monolayer with DPBS and infect the cells with 200 µL of the diluted virus. Incubate for 45-60 minutes at 37°C, rocking the plate every 10 minutes.

  • Overlay: Aspirate the viral inoculum and overlay the cells with a semi-solid medium, such as Avicel or agarose, containing the test compound or a vehicle control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet or through immunostaining for a viral protein like nucleoprotein) to visualize and count the plaques.

  • Data Analysis: The percentage of plaque reduction in the presence of the compound compared to the vehicle control is calculated to determine the EC50 value.

TCID50 (50% Tissue Culture Infectious Dose) Assay

This assay measures the viral titer by determining the dilution of virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., MDCK).

  • Virus Dilution: Prepare serial 10-fold dilutions of the virus sample.

  • Infection: Inoculate replicate wells with each virus dilution.

  • Incubation: Incubate the plate for several days and observe for the presence of CPE.

  • Endpoint Determination: The endpoint is the dilution at which 50% of the wells show CPE. The TCID50 is calculated using the Reed-Muench method.

Neuraminidase (NA) Inhibition Assay

This fluorescence-based assay measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.

  • Reagent Preparation: Prepare a fluorescent substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations, the influenza virus (as the source of NA), and the MUNANA substrate.

  • Incubation: Incubate the plate at 37°C to allow the enzymatic reaction to proceed.

  • Fluorescence Reading: Stop the reaction and measure the fluorescence generated by the cleavage of MUNANA using a fluorometer.

  • Data Analysis: The concentration of the compound that inhibits 50% of the NA activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Experimental Workflow for Antiviral Compound Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Prepare Virus Stock (e.g., Influenza A/H1N1) C Plaque Reduction Assay / TCID50 Assay A->C B Cell Culture (e.g., MDCK cells) B->C E Determine EC50 C->E D Add Test Compound (this compound / Analogs) D->C F Neuraminidase Inhibition Assay E->F Active Compounds G Hemagglutination Inhibition Assay E->G Active Compounds H Time-of-Addition Studies E->H Active Compounds I Determine IC50 / Identify Target F->I G->I H->I

Caption: Workflow for screening and characterizing anti-influenza compounds.

Influenza Virus Life Cycle and Potential Targets of Action

G cluster_0 Host Cell cluster_1 Drug Targets Entry 1. Attachment & Entry (Endocytosis) Replication 2. Uncoating & Replication/Transcription (in Nucleus) Entry->Replication Assembly 3. Viral Protein Synthesis & Assembly Replication->Assembly Release 4. Budding & Release Assembly->Release Virus_Out Progeny Virus Release->Virus_Out Virus_In Influenza Virus Virus_In->Entry Target_Entry Oleanolic Acid Derivatives (HA Inhibition) Target_Entry->Entry Target_Replication Favipiravir (RdRp Inhibition) Target_Replication->Replication Target_Release Oseltamivir/Zanamivir (NA Inhibition) Target_Release->Release

Caption: Key stages of the influenza virus life cycle and drug targets.

Host Cell Signaling Pathways Modulated by Influenza Virus

G cluster_0 Host Cell Signaling Cascades cluster_1 Cellular Outcomes Influenza Influenza Virus Infection MAPK MAPK Pathway (ERK, JNK, p38) Influenza->MAPK PI3K PI3K/Akt Pathway Influenza->PI3K NFkB NF-κB Pathway Influenza->NFkB Replication Viral Replication MAPK->Replication Apoptosis Apoptosis Regulation MAPK->Apoptosis PI3K->Replication PI3K->Apoptosis NFkB->Apoptosis Immune Immune Response (Cytokine Production) NFkB->Immune Inhibitor Potential Host-Targeting Antivirals Inhibitor->MAPK Inhibitor->PI3K Inhibitor->NFkB

Caption: Influenza virus modulation of key host cell signaling pathways.

References

A Comparative Guide to Antiviral Cross-Resistance: Nuezhenidic Acid and Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant influenza virus strains poses a significant challenge to global public health. Understanding the potential for cross-resistance between different classes of antiviral drugs is crucial for the development of robust treatment strategies and the management of seasonal and pandemic influenza. This guide provides a detailed comparison of Nuezhenidic acid (an oleanolic acid derivative) and the class of neuraminidase inhibitors, focusing on their mechanisms of action and the implications for cross-resistance. While extensive data exists for neuraminidase inhibitors, research into this compound is at an earlier stage.

Distinct Mechanisms of Action: A Low Probability of Cross-Resistance

Cross-resistance, where a mutation conferring resistance to one drug also confers resistance to another, is most common among drugs that target the same viral protein or pathway. This compound and neuraminidase inhibitors target different viral proteins at distinct stages of the influenza virus life cycle, making cross-resistance between them unlikely.

This compound (Oleanolic Acid Derivatives): A Hemagglutinin (HA) Inhibitor

Recent studies have identified oleanolic acid, of which this compound is a derivative, as an inhibitor of influenza virus entry.[1][2][3][4][5] These compounds target the viral hemagglutinin (HA) protein, which is responsible for binding to sialic acid receptors on the host cell surface and mediating the fusion of the viral and endosomal membranes. By binding to the HA protein, oleanolic acid derivatives block the conformational changes required for membrane fusion, thus preventing the virus from releasing its genetic material into the host cell and initiating infection.

Neuraminidase (NA) Inhibitors: Blocking Viral Egress

In contrast, neuraminidase inhibitors, such as oseltamivir, zanamivir, peramivir, and laninamivir, target the viral neuraminidase (NA) enzyme. Neuraminidase is crucial for the release of newly formed virus particles from the surface of an infected cell. It cleaves sialic acid residues, preventing the aggregation of new virions on the cell surface and facilitating their spread to other cells. By blocking the active site of the neuraminidase enzyme, these inhibitors prevent the release of progeny virus, thereby limiting the progression of the infection.

The following diagram illustrates the distinct points of intervention for these two classes of antiviral agents in the influenza virus life cycle.

Antiviral_Mechanisms cluster_0 Influenza Virus Life Cycle cluster_1 Antiviral Intervention Points Virus Virus Entry 1. Entry (Attachment & Fusion) Virus->Entry HA binds to sialic acid Host_Cell Host Cell Replication 2. Replication Entry->Replication Viral RNA release Egress 3. Egress (Budding & Release) Replication->Egress Progeny_Virions New Virus Particles Egress->Progeny_Virions HA_Inhibitor This compound (Oleanolic Acid Derivative) HA_Inhibitor->Entry Inhibits Hemagglutinin (HA) NA_Inhibitor Neuraminidase Inhibitors (Oseltamivir, Zanamivir, etc.) NA_Inhibitor->Egress Inhibits Neuraminidase (NA) NAI_Cross_Resistance cluster_mutations Key Resistance Mutations Oseltamivir Oseltamivir Zanamivir Zanamivir Peramivir Peramivir Laninamivir Laninamivir H275Y H275Y (in H1N1) H275Y->Oseltamivir High Resistance H275Y->Peramivir Reduced Susceptibility E119V E119V (in H1N1) E119V->Oseltamivir Cross-Resistance E119V->Zanamivir Cross-Resistance E119V->Peramivir Cross-Resistance R292K R292K (in H3N2) R292K->Oseltamivir Cross-Resistance R292K->Zanamivir Cross-Resistance R292K->Peramivir Cross-Resistance Cross_Resistance_Workflow start Start: Wild-Type Influenza Virus passage Serial Passage in Presence of Antiviral A start->passage isolate Isolate and Clone Resistant Variants passage->isolate sequence Sequence Viral Target Gene (e.g., NA or HA) isolate->sequence phenotype Phenotypic Assay (e.g., NI Assay) isolate->phenotype compare Compare IC50 Values (Wild-Type vs. Resistant) sequence->compare ic50_A Determine IC50 for Antiviral A phenotype->ic50_A ic50_B Determine IC50 for Antiviral B phenotype->ic50_B ic50_A->compare ic50_B->compare conclusion Conclusion on Cross-Resistance compare->conclusion

References

A Head-to-Head Comparison of Nuezhenidic Acid with Other Natural Antivirals Against Influenza A Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the antiviral activity of Nuezhenidic acid against other prominent natural antiviral compounds. The focus of this analysis is on their efficacy against the Influenza A virus, a significant global health concern. This document summarizes key quantitative data, details the experimental methodologies used for these assessments, and visualizes the known mechanisms of action to aid in research and development efforts.

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro inhibitory activities of this compound and other selected natural antivirals against various strains of the Influenza A virus. The data is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represent the concentration of the compound required to inhibit 50% of the viral activity.

CompoundVirus StrainAssay TypeIC50 / EC50 (µM)Reference
This compound Analogues
Liguluciside AInfluenza A/GZ/501/09 (H1N1)CPE Assay16.5[1]
Liguluciside CInfluenza A/GZ/501/09 (H1N1)CPE Assay12.5[1]
Secoiridoid Glycoside (Compound 6)Influenza A/GZ/501/09 (H1N1)CPE Assay13.1[1]
Liguluciridoid AInfluenza A/GZ/501/09 (H1N1)CPE Assay18.5[1]
Oleanolic Acid Derivatives
OA-10H1N1, H5N1, H9N2, H3N2Immunofluorescence6.7 - 19.6[2]
Compound 12cA/WSN/33 (H1N1)Not Specified0.31
Compound 12eA/WSN/33 (H1N1)Not Specified0.57
Compound 13cA/WSN/33 (H1N1)Not Specified0.38
Compound 13dA/WSN/33 (H1N1)Not Specified0.23
Compound 33A/WSN/33 (H1N1)Not Specified41.2
Baicalin (B1667713)
BaicalinA/FM1/1/47 (H1N1)CPE Assay43.3 µg/ml
BaicalinA/Beijing/32/92 (H3N2)CPE Assay104.9 µg/ml
BaicalinA/FM1/1/47 (H1N1)Neuraminidase Inhibition52.3 µg/ml
BaicalinA/Beijing/32/92 (H3N2)Neuraminidase Inhibition85.8 µg/ml
Glycyrrhizic Acid H5N1CPE Assay200 µg/ml (significant reduction in CPE)

Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in virus strains, cell lines, and specific assay conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to screen for antiviral compounds by measuring their ability to protect cells from the destructive effects of a virus.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are typically seeded in 96-well plates and grown to a confluent monolayer.

  • Virus Infection: The cell monolayer is washed, and then the virus, diluted to a predetermined multiplicity of infection (MOI), is added to the wells.

  • Compound Treatment: The test compounds (e.g., this compound analogues) are serially diluted and added to the wells containing the cells and virus. A positive control (e.g., Ribavirin) and a negative control (no compound) are included.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for the development of a cytopathic effect in the negative control wells (typically 48-72 hours).

  • Data Analysis: The cytopathic effect is observed and quantified, often by staining the remaining viable cells with a dye such as crystal violet. The concentration of the compound that inhibits the CPE by 50% (IC50) is then calculated.

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles in the presence of an antiviral compound.

  • Cell Culture and Infection: Confluent monolayers of MDCK cells in 6- or 12-well plates are infected with a diluted virus suspension for 1 hour.

  • Compound Treatment and Overlay: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or Avicel) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the compound is compared to the number in the untreated control wells.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.

Neuraminidase (NA) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells.

  • Enzyme and Substrate Preparation: A purified viral neuraminidase enzyme or whole virus is used. A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is prepared.

  • Compound Incubation: The test compound at various concentrations is pre-incubated with the neuraminidase enzyme.

  • Enzymatic Reaction: The MUNANA substrate is added to initiate the reaction. The neuraminidase cleaves the substrate, releasing a fluorescent product (4-methylumbelliferone).

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at appropriate excitation and emission wavelengths.

  • Data Analysis: The concentration of the compound that inhibits 50% of the neuraminidase activity (IC50) is calculated by comparing the fluorescence in the treated wells to that of the untreated control.

Mechanisms of Action and Signaling Pathways

The antiviral mechanisms of these natural compounds are diverse, targeting different stages of the influenza virus life cycle.

This compound and its Analogues

The precise mechanism of action for this compound against the influenza A virus has not been fully elucidated in the available literature. However, its inhibitory activity suggests interference with viral replication or other essential viral processes.

Oleanolic Acid and its Derivatives

Oleanolic acid derivatives have been shown to act as influenza virus entry inhibitors. They primarily target the viral hemagglutinin (HA) protein, which is responsible for binding to sialic acid receptors on the host cell surface and mediating the fusion of the viral and endosomal membranes. By binding to HA, these compounds can block the attachment of the virus to the host cell or inhibit the conformational changes in HA required for membrane fusion.

Oleanolic_Acid_Mechanism Influenza A Virus Influenza A Virus Hemagglutinin (HA) Hemagglutinin (HA) Influenza A Virus->Hemagglutinin (HA) Host Cell Host Cell Oleanolic Acid Derivative Oleanolic Acid Derivative Oleanolic Acid Derivative->Hemagglutinin (HA) Binds to Sialic Acid Receptor Sialic Acid Receptor Hemagglutinin (HA)->Sialic Acid Receptor Binds to Viral Entry (Fusion) Viral Entry (Fusion) Hemagglutinin (HA)->Viral Entry (Fusion) Mediates Inhibition Inhibition Hemagglutinin (HA)->Inhibition Sialic Acid Receptor->Host Cell Inhibition->Viral Entry (Fusion) Blocks

Mechanism of Oleanolic Acid Derivatives
Glycyrrhizic Acid

Glycyrrhizic acid appears to exert its anti-influenza activity through multiple mechanisms. It has been shown to inhibit the uptake of the influenza A virus into host cells, possibly by interacting with the cell membrane and reducing endocytotic activity. Additionally, it can interfere with the function of the high-mobility group box 1 (HMGB1) protein, which is a host factor that the influenza virus utilizes to enhance its polymerase activity and replication.

Glycyrrhizic_Acid_Mechanism cluster_virus_entry Viral Entry cluster_replication Viral Replication Influenza A Virus Influenza A Virus Host Cell Membrane Host Cell Membrane Influenza A Virus->Host Cell Membrane Attaches to Endocytosis Endocytosis Host Cell Membrane->Endocytosis Initiates Inhibition_Entry Inhibition Host Cell Membrane->Inhibition_Entry Glycyrrhizic Acid (Entry) Glycyrrhizic Acid Glycyrrhizic Acid (Entry)->Host Cell Membrane Interacts with Inhibition_Entry->Endocytosis Reduces Viral Polymerase Viral Polymerase Viral Replication Viral Replication Viral Polymerase->Viral Replication HMGB1 HMGB1 HMGB1->Viral Polymerase Enhances activity of Inhibition_Replication Inhibition HMGB1->Inhibition_Replication Glycyrrhizic Acid (Replication) Glycyrrhizic Acid Glycyrrhizic Acid (Replication)->HMGB1 Antagonizes binding of Inhibition_Replication->Viral Polymerase Reduces activity of

Dual Mechanisms of Glycyrrhizic Acid
Baicalin

Baicalin, the active metabolite of baicalein, demonstrates a multifaceted antiviral strategy. It can directly inhibit the influenza virus neuraminidase, similar to the mechanism of action of the licensed antiviral drug oseltamivir. Furthermore, baicalin modulates the host's innate immune response. It has been shown to upregulate the production of type I interferons (IFN) by downregulating miR-146a, which in turn targets TRAF6, a key adapter in the IFN production signaling pathway. Baicalin can also induce the production of IFN-γ and activate the JAK/STAT-1 signaling pathway, which are crucial for an effective antiviral response.

Baicalin_Mechanism cluster_direct_inhibition Direct Viral Inhibition cluster_immune_modulation Host Immune Modulation Baicalin_NA Baicalin Neuraminidase Neuraminidase Baicalin_NA->Neuraminidase Inhibition_NA Inhibition Neuraminidase->Inhibition_NA Progeny Virus Release Progeny Virus Release Inhibition_NA->Progeny Virus Release Baicalin_Immune Baicalin miR-146a miR-146a Baicalin_Immune->miR-146a Downregulates IFN-γ Production IFN-γ Production Baicalin_Immune->IFN-γ Production Induces TRAF6 TRAF6 miR-146a->TRAF6 Targets Type I IFN Production Type I IFN Production TRAF6->Type I IFN Production Antiviral State Antiviral State Type I IFN Production->Antiviral State JAK/STAT-1 Pathway JAK/STAT-1 Pathway IFN-γ Production->JAK/STAT-1 Pathway Activates JAK/STAT-1 Pathway->Antiviral State

Multifaceted Antiviral Mechanisms of Baicalin

Conclusion

This compound and its analogues, isolated from Ligustrum lucidum, have demonstrated promising in vitro activity against the influenza A virus. When compared to other well-studied natural antivirals, its potency appears to be in a similar range to some, though derivatives of oleanolic acid have shown exceptionally high potency in some studies. The diverse mechanisms of action of compounds like oleanolic acid, glycyrrhizic acid, and baicalin highlight the various strategies that natural products employ to combat viral infections, from direct inhibition of viral enzymes to modulation of the host immune response. Further research into the precise mechanism of this compound is warranted to fully understand its potential as a therapeutic agent. This comparative guide serves as a valuable resource for researchers and drug development professionals in the ongoing search for novel and effective antiviral therapies.

References

In Vivo Antiviral Effects of Nuezhenidic Acid in Mice: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature reveals no specific in vivo studies validating the antiviral effects of Nuezhenidic acid in mouse models. The available data is currently limited to in vitro assessments. This guide, therefore, presents the existing in vitro findings for this compound and provides a comparative analysis with the well-established in vivo efficacy of the licensed antiviral drugs Oseltamivir (B103847) and Ribavirin against influenza A virus in mice. This information is intended for researchers, scientists, and drug development professionals to highlight the current research landscape and provide a framework for potential future in vivo studies.

This compound: In Vitro Antiviral Activity

This compound is a secoiridoid isolated from the fruits of Ligustrum lucidum. A study by Pang et al. (2018) investigated the inhibitory activities of several secoiridoid analogues against influenza A virus.[1] While this compound itself was not explicitly detailed in the abstract's list of most active compounds, the study did identify other secoiridoids from the same source with promising in vitro efficacy. For instance, compounds 1, 4, 6, and 10 from this study displayed IC50 values of 16.5, 12.5, 13.1, and 18.5 µM, respectively, which were more potent than the positive control, Ribavirin (IC50 22.6 µM).[1] Another study evaluated various secoiridoid glucosides from Ligustrum lucidum against influenza A virus but found no significant activity for the tested compounds.[2][3]

Comparative Analysis with Approved Antiviral Agents

To provide a context for the potential in vivo evaluation of this compound, this section details the established antiviral effects of Oseltamivir and Ribavirin in mouse models of influenza A virus infection.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of Oseltamivir and Ribavirin in mice infected with influenza A/PR/8/34 virus.

Compound Dose Administration Route Treatment Schedule Efficacy Endpoint Result Reference
Oseltamivir 10 mg/kg/dayOralTwice daily for 5 days, starting 24h post-infectionSurvival Rate50-60% survival in a lethal dose model.[4][4][5]
Oseltamivir 200 mg/kg/dayOralFour times a day for 5 days, starting 1h post-infectionSurvival Rate7% survival in a high-challenge dose model.[6]
Oseltamivir 400 mg/kg/dayOralFour times a day for 5 days, starting 1h post-infectionSurvival Rate21% survival in a high-challenge dose model.[6]
Ribavirin 80 mg/kg/dayIntraperitonealTwice daily until end of experiment, starting 2h pre-infectionViral Load ReductionSignificant reduction in lung viral titers.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of future in vivo studies for this compound.

Influenza Virus Infection Mouse Model
  • Animal Model: Specific pathogen-free (SPF) female BALB/c mice, 6-8 weeks old, are commonly used.[8][9] Mice are acclimatized for at least one week before the experiment.[10]

  • Virus Strain: A mouse-adapted influenza A virus strain, such as A/Puerto Rico/8/34 (H1N1) (PR8), is typically used.[6]

  • Infection Procedure: Mice are anesthetized (e.g., with isoflurane (B1672236) or diethyl ether) and intranasally inoculated with a specific lethal or sub-lethal dose of the virus suspended in a small volume (e.g., 50 µl) of sterile phosphate-buffered saline (PBS).[5][6][10] The lethal dose (LD50 or LD90) is predetermined in preliminary studies.[5]

Antiviral Treatment
  • Drug Formulation:

    • Oseltamivir: The powder from capsules is suspended in sterile water or 0.5% methylcellulose (B11928114) solution.[5][6]

    • Ribavirin: Solubilized in PBS.[7]

  • Administration:

    • Oseltamivir: Administered orally (p.o.) via gavage.[5][6]

    • Ribavirin: Administered via intraperitoneal (i.p.) injection.[7]

  • Dosing and Schedule: Treatment protocols vary, but typically involve administration once or twice daily for a period of 5 to 7 days, starting at a defined time point relative to infection (e.g., 1-2 hours post-infection for therapeutic studies, or before infection for prophylactic studies).[5][6][7][10]

Efficacy Evaluation
  • Morbidity and Mortality: Mice are monitored daily for changes in body weight and survival for a period of 14 to 21 days post-infection.[10] A humane endpoint, such as a significant loss of body weight (e.g., >25%), is often used.[11]

  • Viral Titer in Lungs: At specific time points post-infection, a subset of mice from each group is euthanized, and their lungs are harvested. The lung tissue is homogenized, and the viral load is quantified using methods such as plaque assays or 50% tissue culture infectious dose (TCID50) assays on Madin-Darby canine kidney (MDCK) cells.[12][13]

  • Histopathology: Lung tissues can be collected, fixed in formalin, and processed for histological examination to assess the extent of inflammation and tissue damage.

Visualizations

Experimental Workflow for In Vivo Antiviral Efficacy Testing

G cluster_0 Preparation Phase cluster_1 Infection & Treatment Phase cluster_2 Evaluation Phase acclimatization Animal Acclimatization (e.g., BALB/c mice, 7 days) infection Intranasal Virus Inoculation (Anesthetized Mice) acclimatization->infection virus_prep Virus Preparation (e.g., Influenza A/PR/8/34) virus_prep->infection drug_prep Test Compound & Control Preparation (this compound, Oseltamivir, Ribavirin, Vehicle) treatment Antiviral Administration (e.g., Oral Gavage, IP Injection) - Prophylactic or Therapeutic Regimen drug_prep->treatment infection->treatment monitoring Daily Monitoring (Body Weight, Survival Rate) treatment->monitoring viral_load Lung Viral Titer Quantification (Plaque Assay / TCID50) treatment->viral_load histology Lung Histopathology treatment->histology

Caption: Workflow for in vivo antiviral efficacy testing in a mouse model of influenza infection.

General Workflow for Antiviral Drug Discovery and Validation

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation a Compound Library Screening (e.g., Natural Products) b Hit Identification (Antiviral Activity) a->b c Lead Optimization (IC50, Cytotoxicity) b->c d Animal Model of Infection (e.g., Mouse Influenza Model) c->d Promising Candidates e Efficacy Studies (Survival, Viral Load) d->e f Toxicology & PK/PD Studies e->f g Clinical Trials f->g Preclinical Candidate

Caption: A generalized workflow for the discovery and validation of new antiviral compounds.

Conclusion

While in vitro studies on secoiridoids from Ligustrum lucidum suggest potential anti-influenza activity, there is currently no published in vivo data to validate the efficacy of this compound in a mouse model. The established protocols and comparative data for Oseltamivir and Ribavirin provided in this guide offer a robust framework for designing and evaluating future in vivo studies of this compound. Such studies are essential to determine its potential as a therapeutic agent for influenza virus infections.

References

Comparative Antiviral Activity of Nuezhenide and Related Secoiridoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the antiviral potential of Nuezhenide, a key bioactive compound isolated from the fruit of Ligustrum lucidum (Glossy Privet), and related secoiridoid glucosides. While direct quantitative antiviral data for Nuezhenide is not extensively available in current literature, this document summarizes the known anti-inflammatory properties of Nuezhenide and presents a statistical analysis of the antiviral activity of structurally related compounds from the same natural source, compared against established antiviral agents.

Executive Summary

Nuezhenide, an iridoid glycoside, has demonstrated significant anti-inflammatory activity by inhibiting the NF-κB pathway.[1][2] This mechanism is crucial in mitigating the inflammatory responses often associated with viral infections. Although direct antiviral assays for Nuezhenide are not widely published, studies on other secoiridoid glucosides isolated from Ligustrum lucidum, such as Oleuropein, have shown promising antiviral effects against Influenza A virus. This guide compares the available data for these natural compounds with the established antiviral drugs, Ribavirin and Remdesivir, to provide a contextual understanding of their potential efficacy.

Quantitative Analysis of Antiviral Activity

The following tables summarize the available in vitro data for secoiridoid glucosides from Ligustrum lucidum and comparator antiviral drugs. It is important to note the absence of direct antiviral assay data for Nuezhenide in the reviewed literature.

Table 1: In Vitro Antiviral Activity of Secoiridoid Glycosides from Ligustrum lucidum against Influenza A Virus

CompoundVirus StrainIC50 (µM)Positive Control (Ribavirin) IC50 (µM)Reference
Liguluciside BInfluenza A12.522.6[3][4]
G13Influenza A13.122.6[3]
Liguluciside AInfluenza A16.522.6
Liguluciridoid AInfluenza A18.522.6
OleuropeinRespiratory Syncytial Virus (RSV)23.4 µg/mlNot Reported
OleuropeinParainfluenza type 3 virus (Para 3)11.7 µg/mlNot Reported

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of the virus in vitro.

Table 2: In Vitro Antiviral Activity of Comparator Drugs

CompoundVirus Strain(s)EC50 Range (nM)Cell Line(s)Reference
RemdesivirSARS-CoV-2 Variants (including Delta and Omicron)42 - 258A549-ACE2-TMPRSS2, Vero E6
RemdesivirSARS-CoV-2 (Ancestral WA1)70 - 120Various
RemdesivirHuman Coronavirus 229E (HCoV-229E)67MRC-5

EC50 (50% effective concentration) is the concentration of a drug that is required for 50% protection of cells from virus-induced cytopathic effects.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of antiviral compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentration range at which a compound is non-toxic to the host cells, allowing for the assessment of its specific antiviral activity.

  • Cell Culture: Host cells (e.g., Madin-Darby Canine Kidney (MDCK) for influenza, or Vero E6 for SARS-CoV-2) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., Nuezhenide, Oleuropein) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by regression analysis of the dose-response curve.

In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE Inhibition Assay)

This assay measures the ability of a compound to protect cells from the damaging effects of a viral infection.

  • Cell Preparation: Confluent monolayers of host cells are prepared in 96-well plates.

  • Virus Infection: The cells are infected with a specific virus at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, the culture medium is replaced with fresh medium containing various non-toxic concentrations of the test compound. A positive control (e.g., Ribavirin, Remdesivir) and a negative control (no compound) are included.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere until the cytopathic effect in the virus-infected control wells is evident (typically 48-72 hours).

  • CPE Observation and Quantification: The cytopathic effect is observed microscopically and can be quantified using methods like the MTT assay described above or by staining with crystal violet.

  • Data Analysis: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits the viral cytopathic effect by 50%.

Mechanism of Action & Signaling Pathways

Nuezhenide's Anti-inflammatory Pathway

Nuezhenide has been shown to exert its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to viral infections, the activation of NF-κB leads to the production of pro-inflammatory cytokines. Nuezhenide can inhibit this pathway, thereby reducing inflammation.

Caption: Nuezhenide inhibits the NF-κB signaling pathway.

General Experimental Workflow for Antiviral Assay

The process of evaluating the antiviral activity of a compound involves a series of sequential steps, from initial cytotoxicity testing to the final determination of antiviral efficacy.

Antiviral_Assay_Workflow Start Start Cell_Culture Prepare Host Cell Culture Start->Cell_Culture Cytotoxicity_Assay Determine CC50 (MTT Assay) Cell_Culture->Cytotoxicity_Assay Select_Concentrations Select Non-Toxic Compound Concentrations Cytotoxicity_Assay->Select_Concentrations Antiviral_Assay Perform Antiviral Assay (CPE Inhibition) Select_Concentrations->Antiviral_Assay Data_Analysis Calculate IC50 / EC50 Antiviral_Assay->Data_Analysis End End Data_Analysis->End

Caption: Standard workflow for in vitro antiviral drug screening.

References

Comparative Analysis of Gastric Acid Inhibition: Evaluating the Reproducibility and Efficacy of Potassium-Competitive Acid Blockers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of acid-related disorder therapeutics, the reproducibility of a drug's inhibitory effects is paramount for predictable clinical outcomes. This guide provides a comparative analysis of Potassium-Competitive Acid Blockers (P-CABs), a newer class of gastric acid suppressants, and contrasts their performance with traditional Proton Pump Inhibitors (PPIs). The focus is on the consistency of their inhibitory action, supported by experimental data from various studies.

Comparative Efficacy of P-CABs and PPIs

P-CABs have emerged as a promising alternative to PPIs for acid-related disorders.[1][2] Studies have consistently demonstrated that P-CABs, such as Vonoprazan, offer potent and rapid acid suppression.[3] The table below summarizes the comparative efficacy of various P-CABs and PPIs in different clinical contexts.

Drug ClassCompoundDosageIndicationEfficacy EndpointResultReference
P-CAB Vonoprazan20 mg dailyH. pylori Eradication (First-Line)Eradication Rate86.3%[4]
PPI Esomeprazole20 mg b.i.d.H. pylori Eradication (First-Line)Eradication Rate79.9%[4]
P-CAB Vonoprazan20 mg b.d.Acid InhibitionpH ≥4 Holding Time Ratio (Day 7)100%
PPI Esomeprazole20 mg b.d.Acid InhibitionpH ≥4 Holding Time Ratio (Day 7)91%
P-CAB Tegoprazan50 mg o.d.Endoscopy-Negative Reflux DiseaseAdequate Relief of SymptomsNot significantly more efficacious than placebo in one study
PPI Omeprazole20 mg o.d.Endoscopy-Negative Reflux DiseaseComplete Relief of SymptomsRanked first in efficacy compared to placebo and other treatments
P-CAB Keverprazan30 mgGastric/Duodenal UlcersHealing RateHighest SUCRA value (92.8%)
PPI Lansoprazole30 mgGastric/Duodenal UlcersHealing RateLower SUCRA value compared to Keverprazan

The data indicates that while P-CABs like Vonoprazan show superior or non-inferior efficacy in acid suppression and H. pylori eradication, the clinical context and specific compound are crucial. For instance, in one network meta-analysis, Tegoprazan did not show significant efficacy over placebo for endoscopy-negative reflux disease, whereas Omeprazole was highly effective. This highlights the importance of specific indications when comparing these drug classes. A notable advantage of Vonoprazan is that its potent acid inhibition is not influenced by CYP2C19 genotype, unlike some PPIs.

Mechanism of Action: P-CABs vs. PPIs

The differential mechanism of action between P-CABs and PPIs underpins their varying pharmacological profiles. PPIs are prodrugs that require activation in an acidic environment and irreversibly bind to the proton pump. In contrast, P-CABs act by competitively inhibiting the potassium-binding site of the H+,K+-ATPase (proton pump) in a reversible manner.

G cluster_0 Parietal Cell K_channel K+ Channel ProtonPump H+,K+-ATPase (Proton Pump) K_site K+ Binding Site H_ext H+ (Lumen) ProtonPump->H_ext Secretion K_site->K_channel K+ recycled K_ext K+ (extracellular) K_ext->K_site K+ enters H_int H+ (intracellular) H_int->ProtonPump H+ PCAB Vonoprazan (P-CAB) PCAB->K_site Competitive Inhibition

Caption: Mechanism of P-CABs on the gastric proton pump.

Experimental Protocols

Reproducible assessment of acid-suppressive therapies relies on standardized methodologies. Below are outlines of key experimental protocols used in the cited studies.

Protocol 1: 24-Hour Intragastric pH Monitoring

This protocol is a standard method for quantifying the pharmacodynamic effect of acid-suppressing drugs.

  • Objective: To measure the duration and extent of gastric acid suppression over a 24-hour period.

  • Participants: Healthy volunteers or patients with acid-related disorders. Studies often stratify participants by CYP2C19 genotype, as it can influence PPI metabolism.

  • Procedure:

    • A pH monitoring catheter with an antimony electrode is inserted transnasally into the stomach.

    • Baseline gastric pH is recorded for a 24-hour period before drug administration.

    • The drug (e.g., Vonoprazan 20 mg or Esomeprazole 20 mg) is administered as per the study design (e.g., daily or twice daily for a set number of days).

    • On the final day of treatment, 24-hour intragastric pH monitoring is repeated.

  • Primary Endpoint: The percentage of time over 24 hours that the intragastric pH is maintained above a certain threshold (e.g., pH ≥4 or pH ≥5), often referred to as the pH holding time ratio (HTR).

Protocol 2: Clinical Trial for H. pylori Eradication

This protocol outlines the methodology for comparing the efficacy of different drug regimens in eradicating Helicobacter pylori infection.

  • Objective: To compare the eradication rates of a P-CAB-based therapy versus a PPI-based therapy.

  • Participants: Patients diagnosed with H. pylori infection.

  • Procedure:

    • Patients are randomly assigned to receive one of the treatment regimens.

      • P-CAB group: e.g., Vonoprazan 20 mg, amoxicillin (B794) 750 mg, and clarithromycin (B1669154) 200 mg, all twice daily for 7 days.

      • PPI group: e.g., Esomeprazole 20 mg, amoxicillin 750 mg, and clarithromycin 200 mg, all twice daily for 7 days.

    • Adherence to the treatment regimen is monitored.

    • Four to eight weeks after completion of the therapy, a ¹³C-urea breath test is performed to confirm the eradication of H. pylori.

  • Primary Endpoint: The percentage of patients in each group who test negative for H. pylori after treatment (eradication rate).

G Start Patient Screening (H. pylori positive) Random Randomization Start->Random GroupA Treatment Group A (P-CAB based therapy) Random->GroupA Arm 1 GroupB Treatment Group B (PPI based therapy) Random->GroupB Arm 2 TreatA 7-Day Treatment Period GroupA->TreatA TreatB 7-Day Treatment Period GroupB->TreatB FollowUp 4-8 Week Follow-up TreatA->FollowUp TreatB->FollowUp UBT ¹³C-Urea Breath Test (Eradication Assessment) FollowUp->UBT End Comparative Analysis of Eradication Rates UBT->End

Caption: Workflow for a comparative H. pylori eradication trial.

References

Nuezhenidic Acid and its Congeners: A Potential New Frontier in Influenza Therapy Compared to Conventional Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant influenza strains underscores the urgent need for novel antiviral agents. While conventional drugs remain the cornerstone of influenza management, compounds derived from natural sources are gaining attention as potential alternatives. This guide provides a comparative analysis of the anti-influenza properties of compounds isolated from Ligustrum lucidum, the likely source of the referenced "Nuezhenidic acid," against established influenza antiviral medications.

While specific data for a compound explicitly named "this compound" is not available in the current scientific literature, "Nuzhenzi," the fruit of Ligustrum lucidum, is a traditional Chinese medicine from which a compound named "nuezhenide" has been isolated and shown to possess antiviral properties.[1] This guide will, therefore, focus on the broader anti-influenza activity of constituents from Ligustrum lucidum, such as secoiridoid glycosides and triterpenoids, and compare their mechanisms and efficacy with conventional influenza drugs.

Comparative Analysis of Antiviral Mechanisms

Conventional influenza drugs primarily target viral neuraminidase or the cap-dependent endonuclease. In contrast, compounds from Ligustrum lucidum appear to exert their antiviral effects through different mechanisms, including inhibition of viral entry.

Table 1: Mechanism of Action of Investigated Antiviral Agents

Compound/Drug Class Primary Target Mechanism of Action
Compounds from Ligustrum lucidum
Oleanolic Acid & DerivativesHemagglutinin (HA)Binds to the HA protein, interfering with viral attachment to host cell sialic acid receptors, thus inhibiting viral entry.[2][3][4][5]
Secoiridoid GlycosidesInfluenza A VirusDemonstrates inhibitory activity against influenza A virus replication.
Conventional Influenza Drugs
Neuraminidase Inhibitors (e.g., Oseltamivir, Zanamivir)Neuraminidase (NA)Inhibits the enzymatic activity of neuraminidase, preventing the release of progeny virions from infected cells and their spread to new cells.
Cap-dependent Endonuclease Inhibitor (e.g., Baloxavir marboxil)Cap-dependent EndonucleaseBlocks the "cap-snatching" process required for viral mRNA synthesis, thereby inhibiting viral replication.

In Vitro Efficacy: A Quantitative Comparison

The in vitro efficacy of antiviral compounds is a key indicator of their potential therapeutic value. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) for compounds from Ligustrum lucidum and conventional influenza drugs.

Table 2: In Vitro Antiviral Activity

Compound/Drug Virus Strain(s) IC50 / EC50 (µM) Reference
Compounds from Ligustrum lucidum
Liguluciside AInfluenza A16.5
Liguluciside CInfluenza A13.1
Liguluciridoid AInfluenza A18.5
Oleanolic Acid Derivative (OA-10)H1N1, H5N1, H9N2, H3N2EC50: 6.7 - 19.6
Conventional Influenza Drugs
OseltamivirH1N145.6
Ribavirin (Positive Control)Influenza A22.6

It is noteworthy that several secoiridoid glycosides from Ligustrum lucidum demonstrated lower IC50 values against Influenza A virus than the positive control, Ribavirin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the anti-influenza activity of the discussed compounds.

Neuraminidase Inhibition Assay

This assay is fundamental for assessing the efficacy of neuraminidase inhibitors.

  • Principle : The enzymatic activity of neuraminidase is measured by its ability to cleave a substrate, which upon cleavage, releases a fluorescent or chemiluminescent signal. The presence of an inhibitor reduces this signal.

  • Reagents :

    • Neuraminidase enzyme (from influenza virus)

    • Fluorogenic/chemiluminescent substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)

    • Assay buffer

    • Test compounds (e.g., Oseltamivir, Zanamivir)

  • Procedure :

    • The test compound is serially diluted and incubated with the neuraminidase enzyme.

    • The substrate is added to initiate the enzymatic reaction.

    • After a defined incubation period, the reaction is stopped.

    • The fluorescence or luminescence is measured using a plate reader.

    • The IC50 value is calculated as the concentration of the inhibitor that reduces neuraminidase activity by 50%.

Plaque Reduction Assay

This assay determines the ability of a compound to inhibit virus replication.

  • Principle : A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The number of plaques (zones of cell death) that form is inversely proportional to the antiviral activity of the compound.

  • Materials :

    • Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells)

    • Influenza virus

    • Test compound

    • Culture medium and overlay medium (containing agar (B569324) or Avicel)

    • Staining solution (e.g., crystal violet)

  • Procedure :

    • Host cells are seeded in multi-well plates to form a confluent monolayer.

    • The virus is pre-incubated with different concentrations of the test compound.

    • The cell monolayers are infected with the virus-compound mixture.

    • After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium containing the test compound.

    • The plates are incubated for several days to allow plaque formation.

    • The cells are then fixed and stained, and the plaques are counted.

    • The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.

In Vivo Mouse Model of Influenza Infection

Animal models are essential for evaluating the in vivo efficacy and toxicity of antiviral candidates.

  • Principle : Mice are infected with a lethal dose of influenza virus and then treated with the test compound. The efficacy of the compound is assessed by monitoring survival rates, body weight changes, and viral titers in the lungs.

  • Animals : Specific pathogen-free mice (e.g., BALB/c or C57BL/6).

  • Procedure :

    • Mice are anesthetized and intranasally infected with influenza virus.

    • Treatment with the test compound (e.g., oral gavage, intraperitoneal injection) is initiated at a specified time post-infection and continued for a defined period.

    • Mice are monitored daily for weight loss and survival.

    • At specific time points, a subset of mice is euthanized, and their lungs are harvested to determine viral titers (e.g., by plaque assay or qRT-PCR).

Visualizing the Mechanisms of Action

The following diagrams illustrate the signaling pathways and experimental workflows discussed.

Influenza_Lifecycle_and_Drug_Targets cluster_HostCell Host Cell cluster_Drugs Drug Intervention Points Entry Entry Uncoating Uncoating Entry->Uncoating Replication Replication & Transcription Uncoating->Replication Assembly Assembly Replication->Assembly Budding Budding & Release Assembly->Budding ProgenyVirions Progeny Virions Budding->ProgenyVirions InfluenzaVirus Influenza Virus InfluenzaVirus->Entry OleanolicAcid Oleanolic Acid & Derivatives OleanolicAcid->Entry Inhibits HA-mediated attachment Baloxavir Baloxavir marboxil Baloxavir->Replication Inhibits cap-dependent endonuclease NeuraminidaseInhibitors Neuraminidase Inhibitors NeuraminidaseInhibitors->Budding Inhibits virion release

Caption: Influenza virus lifecycle and points of intervention for antiviral drugs.

Antiviral_Screening_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies NA_Assay Neuraminidase Inhibition Assay PR_Assay Plaque Reduction Assay Mouse_Model Influenza Mouse Model PR_Assay->Mouse_Model Promising candidates Cytotoxicity_Assay Cytotoxicity Assay Efficacy_Testing Efficacy Testing (Survival, Viral Titer) Mouse_Model->Efficacy_Testing Toxicity_Testing Toxicity Assessment Mouse_Model->Toxicity_Testing Lead_Compound Identification of Potential Antiviral Compound (e.g., from Ligustrum lucidum) Lead_Compound->NA_Assay Lead_Compound->PR_Assay Lead_Compound->Cytotoxicity_Assay

Caption: General workflow for screening potential antiviral compounds.

Conclusion

Compounds isolated from Ligustrum lucidum, including secoiridoid glycosides and oleanolic acid derivatives, present a promising avenue for the development of novel anti-influenza therapies. Their distinct mechanism of action, primarily targeting viral entry, offers a potential advantage in overcoming resistance to existing drug classes. The in vitro efficacy data for some of these natural compounds are comparable or superior to established antivirals like ribavirin. However, further extensive research, including in vivo studies and clinical trials, is imperative to fully elucidate their therapeutic potential, safety profile, and clinical utility as viable alternatives to conventional influenza drugs. The exploration of these natural products could lead to the development of a new generation of anti-influenza agents with broader activity and a higher barrier to resistance.

References

Safety Operating Guide

Proper Disposal of Nuezhenidic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary therapeutic use.

This document provides essential safety and logistical information for the proper disposal of Nuezhenidic acid, a naturally derived compound used in influenza virus research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations. These guidelines are predicated on the assumption that this compound is a non-hazardous, weak organic acid, in the absence of a publicly available, detailed Safety Data Sheet (SDS). Researchers must consult the official SDS provided by their supplier and local institutional guidelines for definitive disposal instructions.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding the compound's behavior and for making informed decisions on its handling and disposal.

PropertyValueSource
Molecular Formula C₁₇H₂₄O₁₄PubChem
Molecular Weight 452.36 g/mol TargetMol[1]
Appearance White to off-white solidMedChemExpress[2]
Solubility in Water 9.09 mg/mL (20.09 mM) (Sonication recommended)TargetMol[1]
Solubility in DMSO 45 mg/mL (99.48 mM) (Sonication recommended)TargetMol[1]
Storage 4°C, sealed storage, away from moisture and lightMedChemExpress[2]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound involves a systematic approach to waste management, from the point of generation to final disposal. The following step-by-step protocol is based on general best practices for the disposal of non-hazardous, weak organic acids in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure that appropriate PPE is worn. This includes:

  • Standard laboratory coat.

  • Safety glasses or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

2. Waste Segregation and Collection:

  • Aqueous Waste: Solutions containing this compound should be collected in a designated, clearly labeled waste container for non-hazardous aqueous waste. Do not mix with organic solvent waste.

  • Solid Waste: Unused or expired solid this compound should be collected in a separate, labeled container for non-hazardous solid chemical waste.

  • Contaminated Materials: Items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be disposed of in a designated solid waste container. For trace amounts of contamination, these may be disposed of in the regular laboratory trash, but institutional guidelines should be followed.

3. Neutralization (for acidic aqueous solutions):

  • While this compound is expected to be a weak acid, it is good laboratory practice to neutralize acidic solutions before disposal.

  • Slowly add a dilute solution of a weak base, such as sodium bicarbonate (baking soda), to the aqueous waste while stirring.

  • Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Continue adding the base until the pH is within the neutral range (typically between 6.0 and 8.0), as specified by your institution's waste management policy.

  • Once neutralized, the solution can be disposed of down the sanitary sewer with copious amounts of water, provided this is permitted by local regulations. Always check with your institution's Environmental Health and Safety (EHS) office first.

4. Disposal of Solid Waste:

  • Collected solid this compound and heavily contaminated disposable materials should be placed in a sealed, labeled container.

  • This container should be transferred to your institution's designated chemical waste storage area for pickup by a licensed waste disposal contractor.

5. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).

  • Wearing appropriate PPE, collect the absorbed material and any contaminated debris into a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable detergent and water.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

NuezhenidicAcidDisposal Start Waste Generation (this compound) Assess Assess Waste Form Start->Assess Solid Solid Waste (Unused reagent, contaminated items) Assess->Solid Solid Aqueous Aqueous Solution Assess->Aqueous Aqueous CollectSolid Collect in Labeled Solid Waste Container Solid->CollectSolid CheckNeutralization Neutralization Required? Aqueous->CheckNeutralization Disposal Dispose via Institutional Chemical Waste Program CollectSolid->Disposal Neutralize Neutralize with Weak Base to pH 6-8 CheckNeutralization->Neutralize Yes (Acidic pH) CollectAqueous Collect in Labeled 'Non-Hazardous Aqueous Waste' Container CheckNeutralization->CollectAqueous No (Neutral pH) Neutralize->CollectAqueous SewerDisposal Dispose to Sanitary Sewer (with approval and excess water) CollectAqueous->SewerDisposal

References

Essential Safety and Logistical Information for Handling Nuezhenidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Nuezhenidic acid is publicly available. Therefore, this guidance is based on general safety protocols for handling natural product extracts of unknown toxicity. This compound should be treated as a potentially hazardous substance, and all handling should be performed by trained personnel in a controlled laboratory environment.

This compound is a natural product isolated from the fruits of Ligustrum lucidum. It has been identified as an inhibitor of the influenza A virus. Due to the absence of specific safety and toxicity data, stringent adherence to precautionary measures is essential to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE) and Handling Precautions

When handling this compound, appropriate personal protective equipment should be worn at all times. The following table summarizes the recommended PPE and handling precautions.

CategoryRecommendationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and aerosols.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact.
Body Protection A fully buttoned laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of any aerosols or fine powders.
General Hygiene Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.Prevents ingestion of the compound.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₇H₂₄O₁₄PubChem
Molecular Weight 452.36 g/mol MedChemExpress, PubChem
Appearance Solid (assumed)General for natural product isolates
Solubility Soluble in DMSO and water.TargetMol

Experimental Protocols

General Protocol for In Vitro Neuraminidase Inhibition Assay:

This protocol is a general guideline for assessing the neuraminidase inhibitory activity of this compound, based on standard methods.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution to various concentrations with assay buffer.

    • Prepare a solution of influenza virus neuraminidase enzyme.

    • Prepare a solution of the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Assay Procedure:

    • In a 96-well microplate, add the neuraminidase enzyme solution to each well.

    • Add the different concentrations of this compound to the respective wells. Include a positive control (e.g., Oseltamivir) and a negative control (vehicle).

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Add the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).

    • Measure the fluorescence with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

Operational and Disposal Plans

Operational Plan:

  • Receiving and Storage: Upon receipt, visually inspect the container for any damage. Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Weighing and Aliquoting: Perform all weighing and preparation of stock solutions inside a chemical fume hood to minimize exposure.

  • Spill Management: In case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect it in a sealed container for disposal. Clean the spill area with a suitable detergent and water.

Disposal Plan:

All waste containing this compound, including unused compound, contaminated labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Waste Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Visualizations

Handling_and_Disposal_Workflow cluster_handling Handling Workflow cluster_disposal Disposal Workflow receiving Receiving and Storage ppe Wear Appropriate PPE receiving->ppe Before Handling weighing Weighing and Solution Prep (in Fume Hood) ppe->weighing experiment Experimental Use weighing->experiment waste_collection Collect Waste in Labeled Container experiment->waste_collection spill_cleanup Spill Cleanup experiment->spill_cleanup In case of spill haz_waste Hazardous Waste Disposal Service waste_collection->haz_waste spill_cleanup->waste_collection

Caption: Workflow for safe handling and disposal of this compound.

Biological_Activity cluster_virus Influenza A Virus cluster_host Host Cell virus Influenza A Virus host_cell Host Cell virus->host_cell Attachment via HA hemagglutinin Hemagglutinin (HA) neuraminidase Neuraminidase (NA) sialic_acid Sialic Acid Receptors neuraminidase->sialic_acid Cleaves to release virus host_cell->virus Progeny Virus Release nuezhenidic_acid This compound nuezhenidic_acid->neuraminidase Inhibits

Caption: Mechanism of action of this compound as a neuraminidase inhibitor.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。